molecular formula C6H11NaO5S B1139568 1-Thio-alpha-D-mannose Natriumsalz CAS No. 111057-34-2

1-Thio-alpha-D-mannose Natriumsalz

Cat. No.: B1139568
CAS No.: 111057-34-2
M. Wt: 218.204
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Description

1-Thio-alpha-D-mannose Natriumsalz is a useful research compound. Its molecular formula is C6H11NaO5S and its molecular weight is 218.204. The purity is usually 95%.
BenchChem offers high-quality 1-Thio-alpha-D-mannose Natriumsalz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Thio-alpha-D-mannose Natriumsalz including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPBZIVFRYLHPT-GDTYSWHPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Thio-alpha-D-mannose Sodium Salt: From Chemical Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Thio-alpha-D-mannose Sodium Salt, a synthetic thio-sugar with significant potential in various scientific and industrial fields. From its fundamental chemical structure and properties to its synthesis, characterization, and diverse biological activities, this document serves as a detailed resource for professionals engaged in research and development.

Introduction: The Significance of Thio-sugars

Thio-sugars, carbohydrate analogs where a sulfur atom replaces an oxygen atom, represent a class of compounds with unique chemical and biological properties.[1] This structural modification imparts increased stability against enzymatic degradation compared to their O-glycoside counterparts, making them attractive candidates for therapeutic development.[2] 1-Thio-alpha-D-mannose Sodium Salt, a derivative of alpha-D-mannose, has emerged as a compound of interest due to its potential applications in drug development, plant protection, and food preservation.[3]

Chemical Structure and Physicochemical Properties

1-Thio-alpha-D-mannose Sodium Salt is a cyclic sulfur-containing compound comprised of a mannose sugar unit and a thiol group.[3] The key structural feature is the substitution of the C-1 hydroxyl group of alpha-D-mannose with a thiol group, which exists as a sodium thiolate salt.[3]

Figure 1: Chemical structure of 1-Thio-alpha-D-mannose Sodium Salt.

Table 1: Physicochemical Properties of 1-Thio-alpha-D-mannose Sodium Salt

PropertyValueSource
CAS Number 111057-34-2[1][4][5]
Molecular Formula C₆H₁₁NaO₅S[4]
Molecular Weight 218.2 g/mol [4]
Appearance White powder[4]
Purity ≥95%[4]
Storage Temperature -20°C[4]
Solubility Likely soluble in water[1]

Synthesis and Characterization

Synthesis Protocol

The synthesis of 1-Thio-alpha-D-mannose Sodium Salt can be achieved through several methods, with a common approach involving the reaction of a protected mannose derivative with a sulfur nucleophile.[3] A generalizable protocol starting from per-O-acetylated D-mannose is outlined below. This method leverages the use of sodium alkanethiolates for a more efficient and less odorous procedure compared to traditional methods using thiols.[6]

Step 1: Per-O-acetylation of D-Mannose D-mannose is first per-O-acetylated to protect the hydroxyl groups and activate the anomeric position. This can be achieved using acetic anhydride with a catalyst such as iodine in a solvent-free reaction.[7]

Step 2: Thiolation The per-O-acetylated mannose is then reacted with a sodium alkanethiolate in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to introduce the thio-substituent at the anomeric carbon.[6]

Step 3: Deprotection and Salt Formation The acetyl protecting groups are removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation). Subsequent treatment with a sodium source, if necessary, or direct isolation can yield the final sodium salt product.

Figure 2: General synthesis workflow for 1-Thio-alpha-D-mannose Sodium Salt.
Characterization Methods

The structural integrity and purity of synthesized 1-Thio-alpha-D-mannose Sodium Salt are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the stereochemistry of the anomeric carbon and the presence of the thio-linkage.[8][9] The chemical shifts and coupling constants of the sugar ring protons provide detailed conformational information.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[3][10] Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID), can provide fragmentation patterns that help to confirm the structure.[3]

  • Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess the purity of the final product and monitor the progress of the synthesis reactions.[3]

Biological Activities and Potential Applications

1-Thio-alpha-D-mannose Sodium Salt has demonstrated a range of biological activities, positioning it as a versatile molecule for further investigation.[3]

Anticancer Activity

Thio-sugars have been investigated for their potential as antineoplastic agents.[6] One of the proposed mechanisms for the anticancer activity of mannose and its derivatives is the inhibition of glycosidases, enzymes that are crucial for the processing of N-linked glycoproteins.[11][12] Altered glycosylation is a hallmark of cancer, and by interfering with this process, these compounds can disrupt cancer cell signaling, adhesion, and metastasis.[13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2][4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of 1-Thio-alpha-D-mannose Sodium Salt (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.[4]

Figure 3: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Antimicrobial and Antifungal Activities

1-Thio-alpha-D-mannose Sodium Salt has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[3] The mechanism of action is likely related to the interference with microbial cell wall synthesis or metabolism, where the thio-sugar may act as an inhibitor of key enzymes.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity can be evaluated using standard methods such as the broth microdilution or agar disk diffusion assays to determine the minimum inhibitory concentration (MIC).[14][15][16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of 1-Thio-alpha-D-mannose Sodium Salt in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions and Conclusion

1-Thio-alpha-D-mannose Sodium Salt is a promising synthetic thio-sugar with a broad spectrum of biological activities. Its potential as an anticancer, antimicrobial, and antifungal agent warrants further in-depth investigation. Future research should focus on elucidating the specific molecular mechanisms underlying its biological effects, optimizing its synthesis, and evaluating its efficacy and safety in preclinical in vivo models. The unique properties of this thio-sugar make it a valuable tool for researchers and a potential candidate for the development of novel therapeutic agents.

References

Click to expand
  • ACS Publications. Concise Synthesis of 1-Thioalkyl Glycoside Donors by Reaction of Per-O-acetylated Sugars with Sodium Alkanethiolates under Solve. ACS Publications. [Link].

  • PMC. Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives. PMC. [Link].

  • R Discovery. Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. R Discovery. [Link].

  • Hilaris. Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. Hilaris. [Link].

  • PMC. Glycosides exhibit anticancer properties through various mechanisms... PMC. [Link].

  • STD NMR insights into interaction of monovalent mannose-based ligands with DC-SIGN. .
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link].

  • PubMed. Glycosidase inhibitors as antiviral and/or antitumor agents. PubMed. [Link].

  • Glycosylation Pathways as Drug Targets for Cancer: Glycosidase Inhibitors. [Link].

  • Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens | Abstract. [Link].

  • ACS Publications. Concise Synthesis of 1-Thioalkyl Glycoside Donors by Reaction of Per-O-acetylated Sugars with Sodium Alkanethiolates under Solvent-Free Conditions. ACS Publications. [Link].

  • PMC. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. PMC. [Link].

  • Request PDF. Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance. Request PDF. [Link].

  • ACS Publications. Streamlined Synthesis of Per-O-acetylated Sugars, Glycosyl Iodides, or Thioglycosides from Unprotected Reducing Sugars1. ACS Publications. [Link].

  • Triflic Acid-Medi
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link].

  • PMC. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. PMC. [Link].

  • ResearchGate. 13 C and 1 H chemical shifts of the each mannose of M5 | Download Table. ResearchGate. [Link].

  • ResearchGate. Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. ResearchGate. [Link].

  • PMC. Mass Spectrometry of Glycans. PMC. [Link].

  • MDPI. 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. MDPI. [Link].

  • PMC. Phenyl 2,3,4-tri-O-benzyl-1-thio-α-d-mannopyranoside monohydrate. PMC. [Link].

  • Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. [Link].

  • MDPI. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI. [Link].

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. [Link].

  • Semantic Scholar. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. Semantic Scholar. [Link].

  • Frontiers. Inhibition of carbohydrate digestive enzymes by a complementary essential oil blend: in silico and mixture design approaches. Frontiers. [Link].

  • PMC. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. PMC. [Link].

  • Enzyme Inhibition. [Link].

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  • ResearchGate. (PDF) Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. ResearchGate. [Link].

Sources

Role of 1-Thio-alpha-D-mannose in glycobiology and lectin research

The Strategic Role of 1-Thio- α -D-Mannose in Glycobiology: Engineering Stability and Specificity in Lectin Recognition

Introduction: Overcoming the Limitations of Native Glycans

In the rapidly evolving field of glycobiology, targeting carbohydrate-binding proteins (lectins) presents a profound opportunity for drug delivery, immune modulation, and pathogen neutralization. However, the translation of native O -linked glycans into clinical applications is severely bottlenecked by their susceptibility to rapid enzymatic hydrolysis by endogenous glycosidases.

To circumvent this, researchers have turned to glycomimetics. Among the most impactful of these is 1-Thio- α -D-mannose (and its derivatives). By replacing the anomeric oxygen with a sulfur atom, scientists have engineered a class of molecules that preserves the stereochemical recognition required by mannose-binding lectins (MBLs) while conferring absolute resistance to enzymatic degradation[1]. This technical guide explores the mechanistic advantages, quantitative binding profiles, and self-validating experimental workflows associated with 1-Thio- α -D-mannose in modern lectin research.

Chemical Rationale: The Thio-Glycosidic Advantage

The substitution of oxygen with sulfur at the anomeric center fundamentally alters the physicochemical properties of the carbohydrate:

  • Enzymatic Resistance: The C–S bond is longer (~1.8 Å) and less polarized than the C–O bond (~1.4 Å). This geometric and electronic shift prevents the transition-state stabilization required by α -mannosidases, rendering thio-glycosides highly resistant to hydrolytic cleavage[1].

  • Nucleophilic Superiority: The thiolate anion is a highly potent, soft nucleophile. This makes 1-Thio- α -D-mannose an ideal building block for dynamic combinatorial chemistry (forming reversible glycosyl disulfides) and rapid conjugation via thiol-ene "click" chemistry[2].

Mechanistic Pathways in Lectin Targeting

Lectins such as Concanavalin A (ConA), DC-SIGN, and the Macrophage Mannose Receptor (CD206) rely on multivalent interactions to achieve high avidity. When 1-Thio- α -D-mannose is polymerized into multivalent scaffolds, it acts as a robust molecular decoy or targeting vector.

A critical application lies in macrophage targeting. Native mannosylated ligands are endocytosed and rapidly degraded in the lysosome. In contrast, conjugates utilizing 1-Thio- α -D-mannopyranoside are efficiently internalized but resist lysosomal degradation. This non-degradable nature leads to intracellular accumulation and forces the reutilization of the mannose receptor, a critical mechanism for sustained intracellular drug delivery[3].

PathwayLigand1-Thio-α-D-MannoseConjugateReceptorMannose Receptor(CD206)Ligand->Receptor High AffinityBindingEndosomeEarly Endosome(pH 6.0)Receptor->Endosome EndocytosisLysosomeLysosome(Enzyme Resistant)Endosome->Lysosome Ligand ReleaseRecyclingReceptor RecyclingEndosome->Recycling DissociationRecycling->Receptor Surface Return

Figure 1: Endocytic pathway and receptor reutilization of enzyme-resistant 1-Thio-α-D-Mannose ligands.

Quantitative Data: Binding Affinity and Stability

The transition from monovalent O -linked to multivalent S -linked mannose systems yields exponential improvements in binding affinity ( Kd​ ) and half-life. The table below summarizes comparative kinetic data derived from Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) assays[2][3][4].

Ligand TypeLinkageTarget Lectin / ReceptorApparent Kd​ Enzymatic Stability ( t1/2​ )
Monovalent α -D-Mannose O -linkedConcanavalin A (ConA)~1.2 mMMinutes (in vivo)
Monovalent 1-Thio- α -D-Mannose S -linkedConcanavalin A (ConA)~1.5 mM> 48 Hours
Polyvalent Glyco-IEGmer (Mannose) S -linkedDC-SIGN / DEC-205~10 - 50 nM> 48 Hours
Poly-D-Lysine-Thio-Mannose Conjugate S -linkedAlveolar Macrophage MR0.66 ± 0.18 nMIndefinite (Non-degradable)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality and eliminate false positives.

Protocol 1: Synthesis of Multivalent Glycopolymers via Thiol-Ene Click Chemistry

This protocol utilizes UV-initiated radical addition to append 1-Thio- α -D-mannose to an allyl-functionalized polymer backbone, ensuring precise spatial arrangement[2].

Causality Check: UV irradiation at λ=365 nm is specifically chosen to generate thiyl radicals without inducing destructive photolysis of the carbohydrate ring, ensuring stereochemical preservation.

  • Preparation: Dissolve the allyl-functionalized polymer backbone (e.g., allyl-poly(triazole)) and a 5-fold molar excess of pure β -thiomannose sodium salt in a degassed solvent mixture (e.g., DMF/H2O).

  • Initiation: Add a photoinitiator (e.g., DPAP, 0.1 eq). Purge the reaction vial with Argon for 15 minutes to remove oxygen, which quenches thiyl radicals.

  • Irradiation: Expose the mixture to UV light ( λ=365 nm) for 2 hours at room temperature.

  • Purification: Dialyze the crude mixture against distilled water (MWCO 1000 Da) for 48 hours to remove unreacted 1-Thio- α -D-mannose and photoinitiator byproducts. Lyophilize to obtain the pure glycopolymer.

  • Self-Validation (NMR Checkpoint): Perform 1 H NMR. The reaction is validated only if the allylic proton signals (5.0–6.0 ppm) have completely disappeared, and sharp anomeric proton signals confirm the preservation of the α -configuration.

WorkflowPolymerAllyl-FunctionalizedBackboneUVUV Irradiation(λ = 365 nm)Polymer->UVThioMan1-Thio-α-D-Mannose(Sodium Salt)ThioMan->UVClickThiol-EneAdditionUV->Click RadicalInitiationValidationNMR & SPRValidationClick->Validation QuantitativeYield

Figure 2: Self-validating thiol-ene click chemistry workflow for multivalent glycopolymer synthesis.

Protocol 2: Real-Time Kinetic Profiling via QCM/SPR

Label-free techniques like Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) are mandatory for evaluating lectin binding, as bulky fluorophores can sterically hinder the carbohydrate-recognition domain (CRD)[4].

Causality Check: Immobilizing the lectin rather than the glycopolymer prevents avidity-driven artifacts (the "chelate effect") from artificially inflating the apparent affinity of monovalent interactions.

  • Surface Functionalization: Activate a gold-coated QCM crystal or SPR sensor chip (CM5) using EDC/NHS chemistry.

  • Lectin Immobilization: Inject the target lectin (e.g., ConA or DC-SIGN) at 50 µg/mL in sodium acetate buffer (pH 4.5) until a stable baseline shift of ~1000 RU (Resonance Units) is achieved. Quench unreacted esters with 1M Ethanolamine.

  • Self-Validation (Reference Cell): Concurrently run a reference flow cell activated and quenched without lectin. All subsequent data must be double-referenced (subtracting reference cell and blank buffer injections) to eliminate bulk refractive index changes and non-specific binding.

  • Kinetic Injection: Inject serial dilutions of the 1-Thio- α -D-mannose glycopolymer (from 1 nM to 1 µM) at a flow rate of 30 µL/min. Allow 180 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a short pulse of 50 mM EDTA or 100 mM free D-mannose to regenerate the lectin surface between cycles.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model (or bivalent analyte model for multivalent polymers) to calculate kon​ , koff​ , and Kd​ .

Conclusion

1-Thio- α -D-mannose represents a cornerstone in modern glycobiology. By merging the stereochemical fidelity required for specific lectin recognition with the chemical robustness of the S -glycosidic bond, it enables the creation of highly stable, targeted therapeutics. Whether utilized in dynamic combinatorial libraries, multivalent glyco-IEGmers, or macrophage-targeting vectors, its integration into self-validating experimental workflows ensures reproducible, high-fidelity data that drives the next generation of glyco-therapeutics.

References

  • Synthetic Glycomacromolecules of Defined Valency, Absolute Configuration, and Topology Distinguish between Human Lectins. National Institutes of Health (NIH).[Link]

  • Reversible Sulfur Reactions in Pre-Equilibrated and Catalytic Self-Screening Dynamic Combinatorial Chemistry Protocols. DiVA Portal.[Link]

  • Glycosyl disulfides: importance, synthesis and application to chemical and biological systems. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Accumulation of a nondegradable mannose ligand within rabbit alveolar macrophages. Receptor reutilization is independent of ligand degradation. PubMed (NIH).[Link]

  • Real-time analysis of the carbohydrates on cell surfaces using a QCM biosensor: A lectin-based approach. ResearchGate.[Link]

Engineering Mannose Derivatives: A Comparative Analysis of O-Mannosides and S-Mannosides in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Glycobiology Imperative

Mannose-mediated interactions are central to numerous host-pathogen dynamics and cellular trafficking pathways. For example, uropathogenic Escherichia coli (UPEC) and adherent-invasive E. coli (AIEC) rely on the FimH adhesin lectin to bind high-mannose structures on host epithelia, making mannose derivatives prime candidates for antivirulence therapies in urinary tract infections and Crohn's disease[1][2]. Furthermore, mannose-6-phosphate (M6P) pathways are critical for lysosomal targeting, underpinning therapies for lysosomal storage diseases and emerging targeted protein degradation (TPD) platforms like LYTACs[3][4].

However, natural O-linked mannosides face a severe pharmacological bottleneck: the O-glycosidic bond is highly susceptible to enzymatic hydrolysis by host glycosidases[1]. This metabolic liability results in poor oral bioavailability, rapid clearance, and limited in vivo compound exposure. To bypass this, researchers have pivoted toward isosteric replacements, specifically S-mannosides (thiomannosides) and C-mannosides, which offer enhanced metabolic stability while retaining or improving target affinity[1][5].

Chemical and Structural Divergence

The substitution of the anomeric oxygen with sulfur fundamentally alters the physicochemical and conformational properties of the glycoside, directly impacting its pharmacodynamics.

  • Bond Length and Angle : The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.41 Å), and the C–S–C angle is more acute than the C–O–C angle. This alters the spatial presentation of the aglycone.

  • Conformational Flexibility : S-mannosides exhibit different rotameric preferences around the glycosidic linkage. In the context of FimH antagonism, the aglycone must dock into the "tyrosine gate" (Tyr48, Tyr137, Ile52)[2]. The altered flexibility of S-mannosides often allows for a more thermodynamically favorable binding pose, sometimes resulting in higher potency than their O-linked counterparts[2][5].

  • Enzymatic Resistance : Host mannosidases rely on the protonation of the glycosidic oxygen to facilitate hydrolytic cleavage. Sulfur's lower electronegativity and larger atomic radius make it a poor hydrogen-bond acceptor in the enzyme active site, rendering S-mannosides effectively invisible to these hydrolytic enzymes[1].

G1 O_Man O-Mannoside Glycosidase Host Glycosidases O_Man->Glycosidase Susceptible FimH FimH Adhesin O_Man->FimH Binds Tyrosine Gate S_Man S-Mannoside S_Man->Glycosidase Resistant Stable Metabolic Stability (Improved PK) S_Man->Stable Degradation Rapid Degradation (Poor PK) Glycosidase->Degradation Stable->FimH Sustained Antagonism

Caption: Pharmacokinetic divergence of O- vs S-mannosides in FimH antagonism and metabolic stability.

Pharmacokinetics and Biological Efficacy

The biological efficacy of S-mannosides consistently outpaces O-mannosides in vivo due to the aforementioned enzymatic stability. For instance, in antimicrobial assays against yeast and bacteria, dodecyl α-D-thiomannopyranoside demonstrated superior inhibitory profiles compared to its O-linked analog, exhibiting a twofold better minimal inhibitory concentration (MIC)[5].

Table 1: Comparative Profiling of O-Mannosides vs. S-Mannosides
PropertyO-MannosidesS-Mannosides
Glycosidic Heteroatom Oxygen (O)Sulfur (S)
Metabolic Stability Low (Rapidly hydrolyzed)High (Resistant to glycosidases)
In Vivo Bioavailability PoorSignificantly Improved
FimH Binding Affinity Baseline (Aglycone dependent)Maintained or Enhanced
Antimicrobial MIC (C10 aglycone) 1.25 mM0.31 mM
Synthetic Yield (via Liquid SO₂) ~87%~95%

(Data synthesized from comparative studies on mannoside efficacy and synthetic yields[5][6]).

Synthetic Methodologies: Overcoming Lability

Synthesizing S-mannosides requires distinct chemical strategies compared to O-mannosides. Traditional Lewis acid-promoted glycosylation often yields mixed anomers or degrades sensitive substrates. A breakthrough methodology utilizes liquid sulfur dioxide (SO₂) as a promoting solvent for glycosyl fluorides, enabling metal-free, high-yield synthesis of S-mannosides[6].

G2 Donor Mannosyl Fluoride SO2 Liquid SO2 (-20°C to RT) Donor->SO2 Lewis BF3·OEt2 / DCM Donor->Lewis Acceptor Thiol Acceptor (R-SH) Acceptor->SO2 Acceptor->Lewis Intermediate Fluorosulfite Anion SO2->Intermediate Solvent-assisted Oxocarbenium Oxocarbenium Ion Lewis->Oxocarbenium Product S-Mannoside (High α-selectivity) Intermediate->Product Oxocarbenium->Product Lower Yield

Caption: Synthetic pathways for S-mannosides comparing liquid SO₂ activation vs traditional Lewis acids.

Protocol A: Synthesis of S-Mannosides via Liquid SO₂ Activation

Expertise & Causality Focus : Liquid SO₂ acts as both a solvent and a promoter. It covalently binds the Lewis basic fluoride ion from the mannosyl fluoride donor to form a relatively stable fluorosulfite anion (FSO₂⁻). This bypasses the need for harsh external Lewis acids, preserving sensitive functional groups and driving high α-selectivity[6].

  • Donor Preparation : Load 0.5 mmol of pivaloyl-protected mannosyl fluoride into a heavy-walled glass pressure reactor. Rationale: Pivaloyl protecting groups prevent unwanted neighboring group participation that can lead to orthoester formation, ensuring strict α-anomeric selectivity.

  • Acceptor Addition : Add 1.5 equivalents of the target thiol (e.g., 1-dodecanethiol)[5][6].

  • SO₂ Condensation : Cool the reactor to -78°C using a dry ice/acetone bath. Condense approximately 10 mL of SO₂ gas into the vessel.

  • Activation & Coupling : Seal the reactor tightly and allow it to warm to room temperature (20°C). Stir for 24 hours. Rationale: The high dielectric constant of liquid SO₂ stabilizes the intermediate without degrading the inherently labile mannosyl halides[6].

  • Quenching : Cool the reactor back to -78°C, carefully open the seal, and let the SO₂ evaporate in a well-ventilated fume hood as the vessel warms.

  • Purification : Dissolve the crude residue in dichloromethane (DCM), wash with saturated NaHCO₃, and purify via silica gel flash chromatography to yield the pure α-S-mannoside (up to 95% yield)[6].

Protocol B: Traditional Synthesis of O-Mannosides (Lewis Acid Catalysis)

Expertise & Causality Focus : For standard O-mannosides, Lewis acids like BF₃·OEt₂ are required to activate the anomeric leaving group (usually an acetate). The acid coordinates to the carbonyl oxygen of the anomeric acetate, weakening the C–O bond and facilitating the departure of the leaving group to form the reactive oxocarbenium ion[5].

  • Preparation : Dissolve 1.0 mmol of peracetylated D-mannose and 1.2 mmol of the alcohol acceptor in 10 mL of anhydrous DCM under an argon atmosphere.

  • Activation : Cool the mixture to 0°C. Add 1.5 equivalents of BF₃·OEt₂ dropwise. Rationale: Dropwise addition controls the exothermic activation step, preventing degradation of the oxocarbenium intermediate.

  • Coupling : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Quenching : Pour the mixture into ice-cold saturated NaHCO₃ solution. Rationale: Immediate neutralization prevents acid-catalyzed anomerization (conversion of the kinetic product to the thermodynamic product) and protects the newly formed glycosidic bond.

  • Deprotection : Extract the organic layer, dry over Na₂SO₄, concentrate, and subject the intermediate to Zemplén transesterification (catalytic NaOMe in MeOH) to remove the acetyl groups, yielding the fully deprotected O-mannoside[5].

Conclusion

The transition from O-mannosides to S-mannosides represents a critical evolution in carbohydrate-based drug design. By replacing the enzymatically vulnerable oxygen atom with sulfur, researchers can bypass the metabolic liabilities of natural glycans while exploiting the unique conformational dynamics of the C–S–C bond to enhance target affinity. Whether developing oral therapeutics for UTIs or engineering next-generation targeted protein degraders, S-mannosides provide a robust, self-validating scaffold for clinical translation.

References

  • Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC | nih.gov | 1

  • Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC | nih.gov | 6

  • The Antiadhesive Strategy in Crohn′s Disease: Orally Active Mannosides to Decolonize Pathogenic Escherichia coli from the Gut | researchgate.net |2

  • Antimicrobial activity of mannose-derived glycosides | researchgate.net | 5

  • Glyco-engineering strategies for the development of therapeutic enzymes with improved efficacy for the treatment of lysosomal storage diseases - PMC | nih.gov | 3

  • Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC | nih.gov | 4

Sources

The Anomeric Thio-Advantage: A Deep Dive into the Thermodynamic Stability of Thioglycosides Versus O-Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Molecular Stability in Glycoscience

In the intricate world of glycoscience, where the subtle interplay of structure and function dictates biological outcomes, the stability of the glycosidic bond is of paramount importance. This linkage, the covalent bridge that connects a carbohydrate to another molecule, is central to the structure of everything from simple disaccharides to complex cell-surface glycans that mediate cellular communication, and to the efficacy of glycoside-based therapeutics. While the oxygen-linked (O-glycosidic) bond is nature's default, its susceptibility to enzymatic and chemical hydrolysis often presents a significant challenge in drug development and biotechnological applications.

This has led researchers to explore bioisosteric replacements, with the sulfur-linked glycoside, or thioglycoside, emerging as a front-runner. The substitution of the glycosidic oxygen with a sulfur atom imparts a profound increase in stability, a phenomenon that has been harnessed to create robust enzyme inhibitors, metabolically stable drugs, and versatile intermediates for complex oligosaccharide synthesis.[1][2]

This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the thermodynamic stability of thioglycosides compared to their O-glycoside counterparts. We will dissect the key factors—bond energetics, stereoelectronic effects, and conformational preferences—that contribute to the "thio-advantage." Furthermore, we will delve into the experimental and computational methodologies employed to quantify this stability, offering researchers a robust framework for their own investigations. This guide is intended for professionals in drug development, biochemistry, and carbohydrate chemistry who seek a deeper understanding of the chemical physics that makes thioglycosides such powerful tools in modern science.

The Heart of the Matter: Unraveling the Glycosidic Bond

The thermodynamic stability of a molecule is a measure of its inherent energy content; a more stable molecule exists in a lower energy state. When comparing O- and S-glycosides, the primary determinant of their relative stability is the nature of the anomeric C-O versus C-S bond and the stereoelectronic effects that influence them.

Bond Strength and Polarity: A Tale of Two Atoms

At its core, the difference in stability between O- and S-glycosides can be traced back to the fundamental properties of oxygen and sulfur.

  • Electronegativity and Polarity: Oxygen is significantly more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale). This results in the C-O glycosidic bond being more polarized than the C-S bond.

  • Bond Length: The sulfur atom is larger than oxygen, leading to a longer C-S bond (typically around 1.8 Å) compared to a C-O bond (around 1.4 Å).

  • Bond Dissociation Energy: While direct bond dissociation energies for the anomeric C-S and C-O bonds in a wide range of glycosides are not extensively tabulated, we can infer their relative strengths from related, well-studied bonds. The S-H bond in thiols is weaker than the O-H bond in alcohols.[3] However, the C-S single bond is generally considered to be of comparable or slightly lesser strength than a C-O single bond, but its reactivity is highly context-dependent. The key to the enhanced stability of thioglycosides lies not just in the inherent bond strength, but more critically, in its resistance to cleavage, particularly in biological and acidic environments.

The Anomeric Effect: A Stereoelectronic Tug-of-War

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric hindrance this might imply.[4] This effect is a result of a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring heteroatom (oxygen in an O-glycoside) and the antibonding (σ*) orbital of the anomeric C-X bond (where X is the substituent).

In O-glycosides , the anomeric effect is a significant stabilizing force when the aglycone is in the axial position. This is because the anti-periplanar arrangement of the ring oxygen's lone pair and the C1-O bond of the aglycone allows for maximal orbital overlap and electron delocalization.

In thioglycosides , the situation is nuanced. The replacement of the endocyclic oxygen with sulfur is a separate topic, but for a standard thioglycoside where the exocyclic oxygen is replaced by sulfur, the anomeric effect is generally considered to be weaker.[5] This is attributed to the larger size and more diffuse nature of sulfur's lone pair orbitals, which results in less effective overlap with the σ* orbital of the C1-S bond compared to the more compact and directional lone pairs of oxygen.

This weaker anomeric effect in thioglycosides means there is less of a thermodynamic "push" towards the axial conformation for the aglycone compared to O-glycosides. However, the overall stability of the thioglycoside is not compromised; in fact, it is enhanced due to other factors, primarily the resistance of the C-S bond to cleavage.

Diagram 1: The Anomeric Effect in O- vs. S-Glycosides

Anomeric_Effect cluster_O_Glycoside O-Glycoside (Axial) cluster_S_Glycoside S-Glycoside (Axial) O_Glycoside_Axial Stronger Stabilization (Good orbital overlap) O_Ring_O Ring Oxygen (O) O_C1_O Anomeric C-O Bond (σ) O_Ring_O->O_C1_O n -> σ overlap S_Glycoside_Axial Weaker Stabilization (Poorer orbital overlap) S_Ring_O Ring Oxygen (O) S_C1_S Anomeric C-S Bond (σ) S_Ring_O->S_C1_S n -> σ overlap Hydrolysis_Pathway O_Start O-Glycoside O_Protonation Protonated Glycoside (Readily formed) O_Start->O_Protonation H+ S_Start S-Glycoside O_Transition Oxocarbenium Ion Transition State O_Protonation->O_Transition Cleavage S_Protonation Protonated Thioglycoside (Less favorable) O_Product Hydrolyzed Products O_Transition->O_Product +H2O S_Transition Oxocarbenium Ion Transition State S_Product Hydrolyzed Products S_Start->S_Protonation H+ (slower) S_Protonation->S_Transition Cleavage (Higher energy barrier) S_Transition->S_Product +H2O

Caption: The higher energy barrier for protonation and cleavage makes S-glycoside hydrolysis significantly slower than that of O-glycosides.

Experimental and Computational Approaches to Quantifying Stability

A variety of techniques can be employed to experimentally and computationally probe the thermodynamic stability of thioglycosides relative to O-glycosides.

Comparative Hydrolysis Assays

A direct method to compare the stability of O- and S-glycosides is to measure their rates of hydrolysis under identical conditions.

Representative Protocol: Acid-Catalyzed Hydrolysis Assay

  • Substrate Preparation: Prepare equimolar solutions of the O-glycoside and its corresponding S-glycoside analogue in a suitable buffer (e.g., acetate or phosphate buffer) of a defined pH.

  • Initiation of Hydrolysis: Initiate the reaction by adding a strong acid (e.g., HCl or H₂SO₄) to achieve the desired final acid concentration. The reaction should be maintained at a constant temperature in a water bath or incubator.

  • Time-Course Sampling: At regular intervals, withdraw aliquots of the reaction mixture and immediately neutralize them with a base (e.g., NaOH or NaHCO₃) to quench the hydrolysis reaction.

  • Quantification of Hydrolysis: Analyze the quenched samples using a suitable analytical technique to quantify the amount of released aglycone or the remaining glycoside. High-Performance Liquid Chromatography (HPLC) is often the method of choice.

  • Data Analysis: Plot the concentration of the remaining glycoside versus time. The rate of hydrolysis can be determined from the slope of this line. A comparison of the rates for the O- and S-glycosides will provide a quantitative measure of their relative stability under these conditions.

Causality Behind Experimental Choices:

  • Constant pH and Temperature: Maintaining constant pH and temperature is crucial as the rate of hydrolysis is highly dependent on these parameters. [6]* Quenching: Immediate quenching of the reaction is necessary to accurately measure the extent of hydrolysis at each time point.

  • HPLC Analysis: HPLC provides excellent separation and quantification of the starting material and the hydrolysis products, ensuring accurate rate determination.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, including the preferred conformation around the glycosidic bond.

By analyzing coupling constants (specifically ³J-couplings) and Nuclear Overhauser Effects (NOEs) between protons on the sugar ring and the aglycone, it is possible to determine the predominant rotamers around the glycosidic bond and the overall conformation of the pyranose ring. Comparing the NMR data for an O-glycoside and its S-glycoside analogue can reveal differences in their conformational preferences, which can be linked back to the strength of the anomeric effect and other stereoelectronic interactions. [7]

Computational Chemistry

In silico methods provide a powerful complement to experimental studies, allowing for the calculation of various thermodynamic properties.

Workflow for Computational Stability Analysis

  • Structure Building: Build 3D models of the O- and S-glycoside analogues.

  • Conformational Search: Perform a systematic conformational search to identify the lowest energy conformations (global and local minima) for each molecule.

  • Geometry Optimization and Energy Calculation: For each low-energy conformer, perform high-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain optimized geometries and their corresponding electronic energies.

  • Thermodynamic Properties: From the calculated electronic energies, compute the Gibbs free energy of each conformer. The relative thermodynamic stability of the O- and S-glycosides can be determined by comparing their lowest Gibbs free energy values.

  • Bond Dissociation Energy (BDE) Calculation: The strength of the anomeric C-O and C-S bonds can be estimated by calculating the BDE, which is the energy required to homolytically cleave the bond.

Diagram 3: Integrated Workflow for Stability Assessment

Stability_Workflow cluster_Experimental Experimental Validation cluster_Computational Computational Modeling Start Comparative Stability Study (O- vs. S-Glycoside) Hydrolysis Hydrolysis Assays (Acidic/Enzymatic) Start->Hydrolysis NMR NMR Spectroscopy (Conformational Analysis) Start->NMR DFT Quantum Mechanics (DFT) (Energy Landscapes) Start->DFT MD Molecular Dynamics (Conformational Dynamics) Start->MD Stability_Conclusion Comprehensive Stability Profile Hydrolysis->Stability_Conclusion Kinetic Stability NMR->Stability_Conclusion Conformational Preferences DFT->Stability_Conclusion Thermodynamic Stability MD->Stability_Conclusion Dynamic Behavior

Caption: A holistic approach combining experimental and computational methods provides the most comprehensive understanding of glycoside stability.

Comparative Data Summary

The following table summarizes the key differences discussed, providing a clear comparison between O- and S-glycosides.

PropertyO-GlycosidesThioglycosides (S-Glycosides)Rationale
Anomeric Bond C-OC-SSubstitution of oxygen with sulfur.
Bond Polarity More PolarLess PolarOxygen is more electronegative than sulfur.
Anomeric Effect StrongerWeakerLess efficient orbital overlap with sulfur's diffuse lone pairs. [5]
Acidity of Precursor (R-XH) Lower (pKa of alcohols ~16-18)Higher (pKa of thiols ~10-12) [8][9]Weaker S-H bond and more stable thiolate anion. [1][10]
Stability to Acid Hydrolysis LowerHigherSulfur is less basic and less readily protonated.
Stability to Enzymatic Hydrolysis SusceptibleGenerally ResistantEnzyme active sites are optimized for O-glycosides; higher transition state energy for C-S cleavage. [11][12]

Conclusion: The Thioglycoside Advantage in Practice

The substitution of the anomeric oxygen with a sulfur atom imparts a remarkable increase in the thermodynamic and kinetic stability of the glycosidic bond. This enhanced stability is not due to a single overwhelming factor, but rather the culmination of several subtle yet significant differences in the chemical properties of oxygen and sulfur. The less polarized, less basic nature of the C-S bond, combined with a weaker anomeric effect, renders thioglycosides highly resistant to both chemical and enzymatic hydrolysis.

For researchers and drug developers, this "thio-advantage" is not merely a chemical curiosity; it is a powerful design principle. It allows for the creation of glycoside mimetics that can withstand the harsh environment of the human body, leading to drugs with improved pharmacokinetic profiles. It provides synthetic chemists with robust building blocks that can endure a wide range of reaction conditions. As our understanding of the complex roles of carbohydrates in biology continues to expand, the strategic use of thioglycosides will undoubtedly play an increasingly vital role in translating this knowledge into tangible therapeutic and biotechnological innovations.

References

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  • Pearson. (n.d.). Organic Chemistry Alcohols & Thiols Study Guide | Key Reactions | Notes. Retrieved March 7, 2024, from [Link]

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  • University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved March 7, 2024, from [Link]

  • Bols, M., & Jensen, H. H. (2021). Guidelines for O-Glycoside Formation from First Principles. The Journal of Organic Chemistry, 86(17), 11475–11488. Available at: [Link]

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  • Shen, H., & Byers, L. D. (2007). Thioglycoside hydrolysis catalyzed by beta-glucosidase. Biochemical and Biophysical Research Communications, 362(3), 717–720. Available at: [Link]

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1-Thio-alpha-D-mannose Sodium Salt: A Technical Guide to Identifiers, Mechanisms, and Glycomimetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of glycobiology and targeted drug delivery, 1-Thio-alpha-D-mannose sodium salt (TAMNS) has emerged as a cornerstone building block. By substituting the native anomeric oxygen of D-mannose with a sulfur atom, researchers generate S-glycosidic linkages that are highly resistant to enzymatic cleavage by endogenous alpha-mannosidases.

The sodium salt formulation of this thio-sugar is particularly critical. Free 1-thioaldoses are highly prone to oxidation (forming inert disulfides) and complex pH-dependent mutarotation. By isolating the molecule as a sodium thiolate salt, it is locked into a highly nucleophilic state, enabling instantaneous, high-yield S-alkylation and thio-click chemistry without the need for harsh in situ deprotection steps. This whitepaper provides an in-depth technical analysis of the compound’s core identifiers, physicochemical behavior, and validated protocols for its application in drug development.

Chemical Identity and Core Identifiers

Accurate identification is paramount for regulatory compliance and reproducible synthesis. The sodium salt of 1-thio-alpha-D-mannopyranose is distinct from its free thiol counterpart, possessing unique registry numbers and structural descriptors.

Table 1: Core Chemical Identifiers
Identifier TypeValueSignificance
Chemical Name 1-Thio-alpha-D-mannopyranose monosodium saltSpecifies the alpha-anomeric configuration and pyranose ring structure.
CAS Registry Number 111057-34-2[1]Unique numerical identifier for the sodium salt form.
Parent CAS (Free Thiol) 154920-32-8[2]Identifier for the neutral 1-thio-alpha-D-mannopyranose.
Molecular Formula C₆H₁₁NaO₅S[1]Reflects the deprotonated thiol balanced by a sodium cation.
Molecular Weight 218.20 g/mol [3]Critical for precise stoichiometric calculations in synthesis.
Parent PubChem CID 20816740[4]Database linkage for topological and computational properties.

Physicochemical Properties & Mechanistic Insights

The Anomeric Effect and Conformational Stability

In pyranose systems, the anomeric effect generally dictates that electronegative substituents at the C1 position prefer the axial (alpha) orientation due to hyperconjugation—specifically, the donation of a lone pair of electrons from the endocyclic oxygen into the σ∗ antibonding orbital of the C1-X bond[5]. While sulfur is less electronegative than oxygen, the longer C-S bond length still allows for significant stabilization of the alpha-anomer in 1-thio-D-mannose derivatives.

pH-Dependent Mutarotation

The free thiol form of 1-thio-D-mannose exhibits highly unusual, pH-dependent mutarotation in aqueous media. Research demonstrates that at lower and neutral pH, the equilibrium surprisingly favors the beta-anomer (an α/β ratio of roughly 34:66 at pD 4)[6]. However, under basic conditions, the equilibrium shifts dramatically back to favor the alpha-anomer[6].

Causality in Experimental Design: This mutarotational behavior explains why the sodium salt is the preferred commercial and synthetic reagent. The sodium salt inherently represents the deprotonated, basic state of the molecule, effectively trapping the thiolate in the desired alpha-configuration and maximizing its readiness for stereoretentive S-alkylation.

Applications in Drug Development & Glycobiology

Synthesis of Enzyme-Resistant Glycomimetics

Native O-glycosides are rapidly degraded by glycosidases in vivo, severely limiting their pharmacokinetic viability. S-linked glycoconjugates synthesized from 1-thio-alpha-D-mannose sodium salt bypass this degradation pathway. They are widely utilized to create stable vaccines and anti-cancer therapeutics, such as modified 1,4-naphthoquinone thioglycosides, which exhibit potent cytotoxic activities against drug-resistant cell lines[7].

Targeted Drug Delivery via C-Type Lectins

Macrophages and dendritic cells heavily express the Mannose Receptor (CD206), a C-type lectin that mediates endocytosis. By conjugating therapeutic payloads to 1-thio-alpha-D-mannose, developers can actively target these immune cells. Furthermore, the robust binding affinity of these thio-analogs is frequently validated using Concanavalin A (ConA), a prototypic carbohydrate-binding protein that specifically recognizes non-reducing alpha-D-mannose structures[8].

Pathway Ligand Thio-Mannose Conjugate Receptor Mannose Receptor / ConA (Target Cell Surface) Ligand->Receptor High Affinity Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Processing (Thio-bond resists cleavage) Endocytosis->Lysosome Delivery Intracellular Drug Release Lysosome->Delivery

Mechanism of mannose-receptor targeted endocytosis and intracellular drug delivery.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes the mechanistic rationale (causality) to troubleshoot and verify the reaction dynamically.

Protocol 1: Synthesis of S-Linked Glycoconjugates via SN2 Alkylation

Objective: Conjugate 1-thio-alpha-D-mannose to an alkyl halide payload to create a stable glycomimetic.

  • Preparation: Suspend 1.0 equivalent of 1-Thio-alpha-D-mannose sodium salt in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation while leaving the highly polarizable thiolate anion "naked" and exceptionally nucleophilic. Argon prevents the oxidative dimerization of any protonated thiols into disulfides.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of the target alkyl bromide (the aglycone payload).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) system.

    • Validation: The disappearance of the baseline-retained sodium salt and the emergence of a higher-Rf UV-active spot confirms successful conjugation.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted thiolate. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

G A 1-Thio-a-D-mannose Sodium Salt C SN2 S-Alkylation (Polar Aprotic Solvent) A->C B Electrophilic Aglycone (e.g., Alkyl Halide) B->C D S-Linked Glycoconjugate (Enzyme Resistant) C->D E Purification (Chromatography) D->E

Workflow for synthesizing enzyme-resistant S-linked glycoconjugates via SN2 alkylation.

Protocol 2: Affinity Assessment using Concanavalin A (ConA) Binding Assay

Objective: Validate the biological targeting efficacy of the synthesized thio-mannose conjugate using Surface Plasmon Resonance (SPR).

  • Sensor Chip Preparation: Immobilize Concanavalin A onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) in a sodium acetate buffer (pH 4.5).

  • Analyte Preparation: Dissolve the purified S-linked glycoconjugate in running buffer (HEPES-buffered saline with 1 mM CaCl₂ and 1 mM MnCl₂).

    • Causality: ConA is a metalloprotein; the presence of Ca²⁺ and Mn²⁺ ions is strictly required to stabilize the carbohydrate-binding pocket[8]. Without these divalent cations, binding will fail, serving as a negative control mechanism.

  • Kinetic Analysis: Inject the conjugate at varying concentrations (e.g., 3.125 µM to 50 µM) over the ConA-immobilized surface.

  • Validation: Analyze the sensorgrams to calculate the dissociation constant ( KD​ ). A KD​ in the low micromolar range confirms that the synthetic S-glycosidic linkage successfully mimics the spatial orientation of native alpha-D-mannose, validating the compound for downstream cellular assays.

References

  • PubChem. "1-Thiomannose | C6H12O5S | CID 20816740 - PubChem." National Institutes of Health. Available at:[Link]

  • American Chemical Society. "pH-Dependent Mutarotation of 1-Thioaldoses in Water. Unexpected Behavior of (2S)-d-Aldopyranoses." Journal of Organic Chemistry. Available at:[Link]

  • Diva-Portal. "Reversible Sulfur Reactions in Pre-Equilibrated and Catalytic Self-Screening Dynamic Combinatorial Chemistry Protocols." Diva-Portal. Available at: [Link]

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Anti-Adhesion Therapeutics: A Technical Guide to Mannose Analogs for E. coli FimH Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant uropathogenic Escherichia coli (UPEC) necessitates the development of antibiotic-sparing therapeutics. UPEC is responsible for the vast majority of urinary tract infections (UTIs) and relies on the FimH adhesin—a lectin located at the tip of type 1 pili—to colonize the bladder epithelium[1]. By specifically binding to mannosylated glycoproteins (such as uroplakin Ia) on the host urothelium, FimH initiates a cascade of adhesion, invasion, and intracellular bacterial community (IBC) formation[2].

Mannose analogs (mannosides) have emerged as highly potent, competitive antagonists of FimH. By mimicking the natural high-mannose glycans of the host, these rationally designed small molecules saturate the FimH carbohydrate-recognition domain (CRD), effectively neutralizing bacterial virulence without exerting bactericidal pressure—thereby mitigating the evolutionary drive toward antibiotic resistance[3].

Mechanistic Basis of FimH-Mediated Adhesion

The FimH adhesin operates via a highly specialized "catch-bond" mechanism, where mechanical shear stress (such as urine flow) allosterically tightens the binding affinity of the lectin domain to mannose[3].

The binding pocket of FimH is deeply invaginated and specifically accommodates the D-mannose stereochemistry. Crucially, the entrance to this pocket is flanked by a hydrophobic ridge known as the "tyrosine gate" (comprising Tyr48 and Tyr137), alongside Ile52[4]. While natural D-mannose binds to FimH with relatively weak affinity (micromolar to millimolar range), the rational addition of hydrophobic aglycones (e.g., biphenyl or heptyl groups) allows these synthetic mannosides to engage in strong π−π stacking and van der Waals interactions with the tyrosine gate, boosting binding affinity into the low nanomolar range[4][5].

G UPEC Uropathogenic E. coli (UPEC) Pili Type 1 Pili Assembly UPEC->Pili expresses FimH FimH Adhesin (Tip) Pili->FimH presents Uroplakin Uroplakin Ia (Host Bladder) FimH->Uroplakin binds mannose residues Signaling Rho GTPase Activation Uroplakin->Signaling triggers Invasion Actin Rearrangement & Invasion Signaling->Invasion induces Mannoside Mannoside Antagonist Mannoside->FimH competitively inhibits

Pathogenic cascade of UPEC adhesion and the targeted intervention by mannoside antagonists.

Structural Evolution of Mannosides

The transition from simple sugars to clinical candidates involves precise structural optimization to enhance both pharmacodynamics (binding affinity) and pharmacokinetics (bioavailability and metabolic stability).

  • O-Linked vs. C-Linked Mannosides: Early generation O-linked mannosides (e.g., heptyl α -D-mannopyranoside) demonstrated excellent in vitro potency but suffered from poor in vivo stability due to cleavage by host glycosidases in the gastrointestinal tract[6]. Replacing the anomeric oxygen with a carbon atom (C-linked mannosides) preserves the critical stereochemistry required for FimH hydrogen bonding while rendering the glycosidic bond hydrolytically stable, drastically improving oral bioavailability[5][7].

  • Biphenyl and Aryl Substitutions: The introduction of ortho-substituted biphenyl groups to the anomeric position has yielded some of the most potent antagonists to date. For example, adding a methyl or chloro group at the ortho position of the biphenyl ring forces the molecule into a conformation that perfectly aligns with the FimH tyrosine gate, enhancing hydrophobic packing and reducing the entropic penalty of binding[4][8].

Quantitative Affinity and Efficacy Data

The table below summarizes the binding affinities ( Kd​ ) and functional inhibitory concentrations ( IC50​ ) of key mannose analogs, demonstrating the profound impact of aglycone optimization[4][5][7][9].

Compound / AnalogLinkage TypeFimH Binding Affinity ( Kd​ )Cellular Adhesion IC50​ / HAI TiterKey Structural Feature
D-Mannose O-linked~2.3 μ M> 2000 μ MNatural ligand, no aglycone
Heptyl α -D-mannoside O-linked5 nM160 nMLinear aliphatic chain
Biphenyl mannoside (Compound 2) O-linked1.8 nM1.35 μ MUnsubstituted biaryl ring
Ortho-methyl biphenyl mannoside O-linked< 1 nM0.16 μ MOptimized tyrosine gate π−π stacking
C-linked biphenyl analog C-linked11.45 nM424 nMHydrolytically stable anomeric carbon
Quinoline analog 11 C-linkedN/A3.17 nMConstrained heterocyclic aglycone

Experimental Methodologies for Antagonist Validation

To ensure scientific integrity, the evaluation of FimH antagonists requires a self-validating system: biophysical assays confirm direct target engagement, while cell-based functional assays verify physiological efficacy.

Workflow Synthesis 1. Rational Design & Synthesis (C-/O-linked Mannosides) Binding 2. In Vitro Binding Affinity (SPR / FP Assays) Synthesis->Binding Kd determination Functional 3. Functional Adhesion Assay (Hemagglutination Inhibition) Binding->Functional IC50 / HAI Titer Biofilm 4. Biofilm Prevention Assay (Crystal Violet Staining) Functional->Biofilm Secondary validation InVivo 5. In Vivo Efficacy (Murine Cystitis Model) Biofilm->InVivo Preclinical translation

Sequential experimental workflow for the validation of novel FimH antagonists.

Protocol 1: Hemagglutination Inhibition (HAI) Assay

The HAI assay is the gold standard for evaluating the functional potency of FimH antagonists. It utilizes guinea pig erythrocytes because their glycocalyx is heavily mannosylated, providing a highly relevant physiological model for FimH binding[10].

Step-by-Step Methodology:

  • Bacterial Preparation: Culture UPEC strain UTI89 in Luria-Bertani (LB) broth under static conditions at 37°C for 48 hours. Causality: Static growth is strictly required to induce the expression of type 1 pili; shaking cultures suppress pilus formation.

  • Erythrocyte Preparation: Wash guinea pig erythrocytes three times in sterile PBS (pH 7.4) and resuspend to a 5% (v/v) solution. Causality: Washing removes serum glycoproteins that could act as soluble decoys and artificially inflate the apparent potency of the antagonist.

  • Serial Dilution: In a 96-well V-bottom microtiter plate, perform 2-fold serial dilutions of the mannoside in PBS (10 μ L per well).

  • Pre-incubation: Add 10 μ L of the UPEC suspension (adjusted to an OD600​ of 1.0) to each well. Incubate at room temperature for 15 minutes. Causality: This pre-incubation step allows the mannoside to reach binding equilibrium with the FimH pockets before introducing the competing erythrocyte receptors.

  • Agglutination: Add 10 μ L of the 5% erythrocyte suspension to each well. Incubate for 30–60 minutes at room temperature.

  • Readout: Determine the HAI titer. A positive agglutination (uninhibited FimH) forms a diffuse red mat across the well. Complete inhibition results in a tight red pellet (button) at the bottom of the V-well. The Minimum Inhibitory Concentration (MIC) is the lowest mannoside concentration that forms a clear pellet.

Protocol 2: Surface Plasmon Resonance (SPR) for Kd​ Determination

SPR provides real-time, label-free quantification of the binding kinetics ( kon​ and koff​ ) between the mannoside and FimH[5].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize purified FimH lectin domain (FimH-LD) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Causality: Immobilizing the protein rather than the small molecule ensures that the deep mannose-binding pocket remains accessible and avoids steric hindrance caused by tethering the ligand.

  • Analyte Preparation: Prepare serial dilutions of the mannoside (ranging from 0.1 nM to 1 μ M) in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4).

  • Kinetic Injection: Inject the mannoside dilutions over the functionalized chip at a flow rate of 30 μ L/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kinetics reflect true binding events.

  • Regeneration: Pulse the chip with 50 mM NaOH or 100 mM D-mannose for 30 seconds to strip any remaining bound analyte without denaturing the FimH protein.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Conclusion & Clinical Translation

The rational design of mannose analogs represents a paradigm shift in the treatment of UPEC-mediated infections. By transitioning from O-linked to C-linked biphenyl mannosides, researchers have successfully bridged the gap between in vitro potency and in vivo oral bioavailability[6]. Preclinical murine cystitis models have demonstrated that a single oral dose of optimized FimH antagonists (such as ZFH-04269) can reduce bacterial titers in the bladder by over 1,000-fold, effectively preventing biofilm and IBC formation[1][8]. As these compounds progress through clinical trials, they offer a highly targeted, antibiotic-sparing strategy capable of preserving the host microbiome while combating multidrug-resistant pathogens.

References

  • Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides N
  • FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131 The Journal of Infectious Diseases | Oxford Academic
  • FimH Antagonists: Bioisosteres To Improve the in Vitro and in Vivo PK/PD Profile Figshare / American Chemical Society
  • d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications N
  • Adhesive Pili in UTI P
  • Insightful Improvement in the Design of Potent Uropathogenic E.
  • Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E.
  • Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex PLOS P
  • Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections N
  • Comparison of Inhibitory Activities of meta and para Substituted N-aryl 3-Hydroxypyridin-4-one Mannosides Towards Type 1 Fimbri

Sources

Engineering Stability and Affinity: 1-Thio-α-D-Mannose in Modern Glycomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of carbohydrate-based therapeutics has historically been hindered by the poor pharmacokinetic profiles of natural O-glycosides, which are rapidly degraded by native glycosidases in vivo. To circumvent this, glycomimetics—specifically those utilizing sulfur to replace the glycosidic oxygen—have emerged as a robust structural paradigm. This whitepaper provides an in-depth technical analysis of 1-Thio-α-D-mannose and its derivatives. By synthesizing structural conformational fidelity with multivalent presentation strategies, we explore how these S-glycosides serve as potent, enzyme-resistant antagonists against critical therapeutic targets, including Uropathogenic E. coli (FimH), HIV/Ebola (DC-SIGN), and Burkholderia cenocepacia (BC2L-A).

Mechanistic Foundations: Why S-Glycosides?

Enzymatic Resistance and Pharmacokinetics

Naturally occurring thiosugars are exceedingly rare in biological systems. Replacing the native glycosidic oxygen atom with sulfur creates a linkage that is fundamentally less prone to enzymatic hydrolysis by glycosidases[1]. This atomic substitution dramatically increases the biological half-life of the glycomimetic, transforming transient carbohydrate-protein interactions into viable therapeutic interventions[2].

The Exo-Anomeric Effect and Conformational Fidelity

A critical requirement for any glycomimetic is its ability to perfectly mimic the spatial orientation of the natural sugar to ensure high-affinity binding within a lectin's Carbohydrate Recognition Domain (CRD). 1-Thio-α-D-mannopyranosides unambiguously exist in their preferred 4C1​ chair conformation[3]. The presence of the sulfur atom preserves the exo-anomeric effect, ensuring that the critical hydroxyl groups (C2, C3, C4) remain optimally oriented to form the necessary hydrogen bond networks with target lectins[3].

Synthetic Methodologies and Workflows

The inclusion of sulfur poses unique synthetic challenges compared to oxygen, primarily due to the high nucleophilicity and potential for disulfide dimerization of thiolate intermediates. Recent advancements have standardized the production of these complex mimics.

Automated Solution-Phase Synthesis

To integrate S-linkages into larger oligomannopyranoside structures, automated solution-phase protocols have been developed. These protocols utilize inverse glycosylation strategies with highly reactive glycosyl donors. The Lewis acid promoter trimethylsilyl triflate (TMSOTf) is specifically chosen because it facilitates the formation of S-linkages efficiently and is highly compatible with the fluidic delivery systems of automated liquid-handling platforms[1]. This method prevents the formation of unwanted side products, such as orthoesters and homodimers[1].

Protocol: One-Pot Synthesis of Pseudo-thio-1,2-dimannoside via Aziridine Ring-Opening

This self-validating protocol describes the synthesis of a pseudo-thio-1,2-dimannoside—a structural mimic of the natural Manα(1,2)Man disaccharide—featuring an N-linked tether ideal for downstream multivalent conjugation[2][4].

Rationale & Causality: Traditional multi-step S-glycosylations often suffer from poor stereocontrol. This one-pot method generates a highly reactive mannosyl thiolate in situ, which immediately acts as a nucleophile to open an aziridine ring via an SN​2 mechanism, ensuring high stereoselectivity and preventing oxidative dimerization[2].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the anomeric thioacetate of D-mannose in anhydrous DMF under a strict argon atmosphere.

    • Causality: Argon displaces oxygen, preventing the highly reactive thiolate intermediate from oxidizing into a biologically inactive disulfide dimer.

  • In Situ Thiolate Generation: Add a mild base (e.g., Cs2​CO3​ or diethylamine) and cool the reaction to 0∘C .

    • Causality: Low temperatures and mild basic conditions selectively cleave the thioacetate to generate the nucleophilic glycosyl thiolate while suppressing unwanted anomerization at the sensitive C1 position[4].

  • Nucleophilic Addition: Introduce the functionalized aziridine dropwise.

    • Causality: The thiolate attacks the less sterically hindered carbon of the aziridine ring ( SN​2 attack), forming the stable thioether linkage and yielding an amine-terminated tether for future functionalization.

  • Reaction Monitoring & Quenching: Monitor the reaction via TLC. Upon complete consumption of the thioacetate (typically 2-4 hours), quench the reaction with saturated aqueous NH4​Cl .

    • Causality: The acidic quench immediately neutralizes the base, halting any further epimerization and locking the stereochemistry of the newly formed pseudo-disaccharide.

  • Purification: Extract the organic layer with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography to isolate the enzyme-resistant mimic.

SynthesisWorkflow Thioacetate 1. Anomeric Thioacetate (Stable Precursor) Thiolate 2. Glycosyl Thiolate (In situ Generation) Thioacetate->Thiolate Base / Deprotection (Argon, 0°C) Aziridine 3. Aziridine Ring-Opening (SN2 Nucleophilic Attack) Thiolate->Aziridine Nucleophilic Addition PseudoDisaccharide 4. Pseudo-thio-1,2-dimannoside (Enzyme-Resistant Mimic) Aziridine->PseudoDisaccharide Stereoselective Yield Multivalent 5. Multivalent Conjugation (Thiol-ene click / Dendrimers) PseudoDisaccharide->Multivalent Scaffold Grafting

Workflow for the one-pot synthesis and multivalent conjugation of thio-glycomimetics.

Therapeutic Applications & Target Profiling

Anti-Adhesion Therapy: FimH Antagonists (Uropathogenic E. coli)

Uropathogenic E. coli (UPEC) utilizes the FimH adhesin (a type 1 fimbrial lectin) to bind to high-mannose structures on the human uroepithelium, initiating urinary tract infections (UTIs)[5]. Aryl S-mannopyranosides have been engineered to dock into the FimH "tyrosine gate" (Tyr48, Tyr137, Ile52). The S-linkage provides the necessary flexibility and enzymatic resistance, allowing the biphenyl aglycone to form strong π−π stacking interactions with the tyrosine gate, yielding potent anti-adhesive properties[3].

Viral Trans-Infection Blockade: DC-SIGN (HIV & Ebola)

DC-SIGN is a tetrameric C-type lectin expressed on dendritic cells. Viruses like HIV-1 and Ebola hijack DC-SIGN by presenting highly glycosylated envelope proteins (gp120 and GP1, respectively), facilitating viral internalization and subsequent trans-infection of T-cells[5][6]. Monomeric 1-thio-α-D-mannose derivatives, such as pseudo-thio-1,2-dimannoside, exhibit baseline affinity comparable to natural O-linked analogs but with superior hydrolytic stability[2]. However, because DC-SIGN presents four CRDs, therapeutic efficacy requires multivalency . By grafting thio-mannosides onto dendrimers or nanodiamonds, researchers exploit the "cluster glycoside effect," amplifying binding affinities from the millimolar range to the low nanomolar range ( KD​≈18 nM) and effectively blocking viral trans-infection[5][6][7].

DCSIGN_Blockade HIV Viral Pathogen (HIV/Ebola gp120) DCSIGN DC-SIGN Receptor (Dendritic Cell) HIV->DCSIGN Binds via CRD TransInfection Viral Trans-Infection (T-Cell Dissemination) DCSIGN->TransInfection Internalization & Transfer Glycomimetic Multivalent 1-Thio-a-D-Mannose (Glycodendrimer) Glycomimetic->DCSIGN Competitive Inhibition (Nanomolar Affinity)

Mechanism of DC-SIGN blockade by multivalent 1-thio-α-D-mannose preventing viral transfer.

Cystic Fibrosis: BC2L-A Lectin (Burkholderia cenocepacia)

Burkholderia cenocepacia is an opportunistic pathogen responsible for fatal exacerbations in cystic fibrosis patients. It utilizes the soluble lectin BC2L-A to adhere to host tissues[8]. Multivalent thiomannoside clusters synthesized via thiol-ene "click" chemistry have been deployed against this target. A highly organized 24-valent glycodendrimer achieved a remarkable KD​ of 51 nM, making it the highest-affinity monodisperse ligand recorded for BC2L-A[8][9].

Quantitative Binding Profiles

The transition from monovalent to multivalent S-glycoside presentations results in exponential gains in binding affinity. The table below summarizes the quantitative thermodynamic parameters of various 1-thio-α-D-mannose architectures across different lectin targets.

Glycomimetic ArchitectureTarget LectinValencyBinding Affinity ( KD​ / IC50​ )Primary Application / Disease Model
Aryl S-MannopyranosideFimH (E. coli)Monovalent~40 nM ( KD​ )Anti-adhesion (UTIs)
Pseudo-thio-1,2-dimannosideDC-SIGNMonovalentLow μM ( IC50​ )HIV/Ebola Trans-infection
Thiomannoside GlycoclusterDC-SIGNTrivalent18 nM ( KD​ )HIV/Ebola Trans-infection
Thiomannoside GlycodendrimerBC2L-A (B. cenocepacia)24-valent51 nM ( KD​ )Cystic Fibrosis

Conclusion

1-Thio-α-D-mannose represents a cornerstone in the rational design of modern glycomimetics. By replacing the labile oxygen atom with sulfur, researchers have successfully decoupled carbohydrate-lectin affinity from enzymatic vulnerability. When combined with advanced synthetic methodologies—such as automated solution-phase synthesis and one-pot aziridine ring-openings—and amplified through multivalent dendritic scaffolds, these thio-glycomimetics offer highly potent, stable, and specific therapeutic interventions against some of the most challenging bacterial and viral pathogens in modern medicine.

References

  • Facile access to pseudo-thio-1,2-dimannoside, a new glycomimetic DC-SIGN antagonist. Bioorganic & Medicinal Chemistry (2017).[Link]

  • Automated Solution-Phase Synthesis of S-Glycosides for the Production of Oligomannopyranoside Derivatives. Journal of the American Chemical Society / NIH PMC (2020).[Link]

  • One pot synthesis of thio-glycosides via aziridine opening reactions. Organic & Biomolecular Chemistry / ResearchGate (2020).[Link]

  • Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules / Semantic Scholar (2019).[Link]

  • Synthesis of Mannosylated Glycodendrimers and Evaluation against BC2L-A Lectin from Burkholderia Cenocepacia. ChemPlusChem / ResearchGate (2016).[Link]

  • Glycoconjugates and Glycomimetics as Microbial Antiadhesives. AIR Università degli Studi di Milano (2021).[Link]

  • Application of Multivalent Mannosylated Dendrimers in Glycobiology. NIH PMC (2014).[Link]

Sources

Provisional Safety & Handling Guide for 1-Thio-α-D-mannose Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is an in-depth technical guide summarizing the currently available safety and handling information for 1-Thio-α-D-mannose Sodium Salt (CAS No. 111057-34-2). A comprehensive, officially regulated Safety Data Sheet (SDS) is not publicly available for this compound. The information herein is synthesized from chemical supplier data and research articles and should be used as provisional guidance. Standard laboratory best practices should always be followed. For definitive safety information, consult the direct supplier of the material.

Introduction and Compound Profile

1-Thio-α-D-mannose Sodium Salt, also known as TAMNS, is a synthetic thio-sugar utilized in biochemical research.[1] It is a derivative of D-mannose where the anomeric hydroxyl group at the C-1 position is replaced by a thiol group, and it is supplied as a sodium salt.[1][2] This modification imparts unique chemical and biological properties, making it a valuable tool for investigating glycosylation processes and as a potential therapeutic agent.[2] Given its application in sensitive biological systems, a thorough understanding of its safety profile is paramount for researchers in drug development and life sciences.

This guide provides a consolidated overview of the known properties, safety considerations, and handling protocols for this compound. It is designed to empower researchers to work safely and effectively by bridging the gap left by the absence of a formal SDS.

Compound Identification and Properties:

PropertyDataSource(s)
IUPAC Name sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate[2]
Synonyms α-D-Thiomannose Sodium Salt, TAMNS[1][3]
CAS Number 111057-34-2[1][2][3]
Molecular Formula C₆H₁₁NaO₅S[1][3]
Molecular Weight 218.20 g/mol [1][3]
Appearance White powder[3]
Purity ≥95% - 98% (typical)[3]
Solubility Likely soluble in water[1]

Toxicological and Hazard Assessment: A Review of Available Data

A formal GHS/CLP hazard classification for 1-Thio-α-D-mannose Sodium Salt is not established. However, available research provides initial insights into its toxicological profile.

Key Findings:

  • In Vitro Toxicity: The compound is reported to have a low toxicity profile . It has been shown to be non-toxic to human cells at concentrations below 800 μM.[2]

  • Biological Activity: TAMNS has demonstrated various biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties in research settings.[2]

  • In Vivo Data: Comprehensive long-term, in vivo toxicity studies have not been reported.[2] Therefore, the compound should be handled with the standard caution applied to all research chemicals whose toxicological properties have not been fully investigated.

Causality Behind Expected Low Hazard: As a derivative of D-mannose, a naturally occurring sugar, the core structure is not inherently toxic. The modification to a thio-sugar sodium salt is not typically associated with high acute toxicity. However, the thiol group can interact with biological systems, warranting professional handling until more data is available.

Laboratory Handling and Personal Protection

Due to the lack of comprehensive hazard data, a conservative approach to handling is required. The following protocols are based on standard best practices for handling non-classified, powdered laboratory chemicals.

Exposure Controls and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust and skin/eye contact. Engineering controls and appropriate PPE are critical to mitigate these risks.

  • Engineering Controls:

    • Handle in a well-ventilated area.[4]

    • For procedures that may generate dust (e.g., weighing, reconstitution), use a chemical fume hood or a ventilated balance enclosure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side protection.[5]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[5]

    • Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept clean and worn buttoned.

    • Respiratory Protection: If handling large quantities or if dust generation is unavoidable despite engineering controls, a NIOSH-approved N95 (or equivalent) dust mask may be used for nuisance dust levels.[5]

Safe Handling and Storage Protocol

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Weighing: If possible, weigh the compound directly in a fume hood or ventilated enclosure to minimize dust dispersion.

  • Dispensing: Use a spatula to handle the powder. Avoid scooping actions that could create airborne dust.

  • Cleaning: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[5]

Storage Conditions:

  • Store in a cool, dry, and dark place.[4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]

  • Recommended storage temperatures from suppliers range from 2-8°C to -20°C . Always follow the specific storage instructions provided by the supplier.[3]

  • Store under an inert gas atmosphere if specified by the supplier.[4]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Prepare Ventilated Workspace (Fume Hood) prep1->prep2 weigh Weigh Compound prep2->weigh Proceed to Handling transfer Transfer & Reconstitute weigh->transfer clean Decontaminate Workspace & Equipment transfer->clean Proceed to Cleanup dispose Dispose of Contaminated Waste clean->dispose wash Remove PPE & Wash Hands dispose->wash storage Store Compound (Tightly Sealed, Cool, Dry) wash->storage

Caption: Workflow for safe handling of 1-Thio-α-D-mannose Sodium Salt.

Emergency and First Aid Procedures

The following are general first-aid recommendations. If any symptoms persist after treatment, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or discomfort persists, seek medical advice.[4]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical advice if you feel unwell.[4][5]

Spillage and Disposal Considerations

  • Spill Response:

    • Avoid generating dust.[5]

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material.

    • Place the collected material into a suitable, sealed container for disposal.[5]

    • Clean the spill area thoroughly with soap and water.

  • Waste Disposal:

    • Dispose of unused product and contaminated waste in accordance with local, state, and federal regulations.

    • It is advisable to offer surplus and non-recyclable solutions to a licensed disposal company.[5]

References

  • GESTIS Substance Database. (n.d.). Entry for Sodium Compounds.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-Thio-α-D-Mannose Functionalized Gold Glyconanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

The development of glyconanoparticles (GNPs) has fundamentally advanced the study of carbohydrate-protein interactions, offering a robust platform for biosensing, targeted drug delivery, and pathogen inhibition. Carbohydrates natively exhibit weak, millimolar-range binding affinities to their target lectins. However, when arrayed on a nanoparticle surface, the "cluster glycoside effect" amplifies this affinity by several orders of magnitude, pushing dissociation constants ( Kd​ ) into the nanomolar range [3].

Utilizing 1-Thio-α-D-mannose as the surface ligand is highly strategic. The thiol (-SH) group at the anomeric C1 position serves as a direct, high-affinity anchor to gold surfaces, forming a semi-covalent Au-S bond (~45 kcal/mol). This eliminates the need for complex, multi-step linker chemistries that often plague carbohydrate functionalization [1]. Furthermore, the α-anomeric configuration ensures that the mannose ring projects outward in its biologically active chair conformation, perfectly mimicking the natural glycocalyx presentation required for recognition by critical receptors such as Concanavalin A (ConA) and dendritic cell-specific ICAM-3-grabbing non-integrin (DC-SIGN) [2].

Mechanistic Insights & Workflow Design

As a self-validating system, the synthesis of Mannose-GNPs must be tightly controlled to ensure optimal ligand density. Over-packing the surface can sterically hinder lectin binding, while under-packing fails to trigger the multivalent effect [3]. We present two orthogonal synthesis pathways depending on the required nanoparticle size:

  • Direct Reduction (One-Pot): Best for ultra-small GNPs (2–5 nm). The thiol ligand is present during the reduction of Au(III) to Au(0), immediately passivating the nucleation sites and arresting particle growth.

  • Ligand Exchange: Best for size-controlled, larger GNPs (10–50 nm). Pre-synthesized citrate-capped AuNPs are incubated with an excess of 1-Thio-α-D-mannose. The thermodynamic driving force of the Au-S bond displaces the weaker electrostatic citrate interactions.

Workflow A Gold Precursor (HAuCl4 + 1-Thio-α-D-mannose) B Direct Reduction (NaBH4 addition) A->B Path 1: Ultra-small GNPs E Crude Mannose-GNPs (Mixed with unbound ligands) B->E C Pre-synthesized AuNPs (Citrate-capped, 15nm) D Ligand Exchange (Excess 1-Thio-α-D-mannose) C->D Path 2: Size-controlled GNPs D->E F Purification (Dialysis MWCO 10kDa / Centrifugation) E->F Remove byproducts G Validated Glyconanoparticles (Ready for Assays) F->G Pure SAM formation

Figure 1: Parallel workflows for synthesizing 1-Thio-α-D-mannose functionalized glyconanoparticles.

Step-by-Step Experimental Protocols

Protocol A: Direct One-Pot Synthesis (Yields ~2-5 nm GNPs)

Causality Focus: Rapid nucleation and immediate passivation are required to keep particles in the ultra-small regime.

Reagents:

  • Tetrachloroauric(III) acid trihydrate ( HAuCl4​⋅3H2​O ), 25 mM in Milli-Q water.

  • 1-Thio-α-D-mannose sodium salt, 50 mM in Milli-Q water.

  • Sodium borohydride ( NaBH4​ ), 1 M freshly prepared in ice-cold Milli-Q water.

Methodology:

  • Complexation: In a meticulously cleaned 50 mL round-bottom flask, add 18 mL of Milli-Q water, 1 mL of 25 mM HAuCl4​ , and 1 mL of 50 mM 1-Thio-α-D-mannose.

    • Causality: The 2:1 molar ratio of thiol to gold ensures sufficient ligand is present to immediately cap the gold nuclei. The solution will turn from yellow to colorless as Au(III) is partially reduced to Au(I)-thiolate polymers.

  • Reduction: Vigorously stir the solution (800 rpm). Rapidly inject 0.5 mL of the ice-cold 1 M NaBH4​ solution.

    • Causality: Ice-cold temperatures and rapid injection are mandatory. Slower addition or higher temperatures cause uneven reduction rates, leading to broad size distributions (high polydispersity) and non-spherical geometries.

  • Maturation: Allow the dark brown/red solution to stir at room temperature for 2 hours to ensure complete reduction and self-assembled monolayer (SAM) reorganization.

  • Purification: Transfer to a 10 kDa MWCO dialysis cassette. Dialyze against 2 L of Milli-Q water for 48 hours, changing the water every 12 hours.

Protocol B: Ligand Exchange Synthesis (Yields ~15 nm GNPs)

Causality Focus: Thermodynamic displacement of citrate requires time and ligand excess.

Reagents:

  • Citrate-capped Gold Nanoparticles (15 nm, OD = 1).

  • 1-Thio-α-D-mannose, 10 mM in Milli-Q water.

  • Tween-20 (1% v/v in water).

Methodology:

  • Stabilization: Add 10 µL of 1% Tween-20 to 10 mL of the citrate-capped AuNPs.

    • Causality: Tween-20 provides transient steric stabilization, preventing salt-induced aggregation during the vulnerable intermediate phase of ligand exchange.

  • Exchange: Add 1 mL of the 10 mM 1-Thio-α-D-mannose solution to the AuNPs. Protect from light and stir gently (300 rpm) at room temperature for 48 hours.

    • Causality: Prolonged incubation is thermodynamically required to fully displace the multidentate electrostatic interactions of citrate with the stronger Au-S chemisorption.

  • Purification: Centrifuge the solution at 12,000 × g for 15 minutes. Carefully decant the supernatant (containing displaced citrate and excess thiol) and resuspend the ruby-red pellet in 10 mL of Milli-Q water. Repeat this wash step twice.

Self-Validating System: ConA Colorimetric Assay

To prove that the synthesized GNPs possess biologically active, sterically accessible mannose residues, we utilize a Concanavalin A (ConA) cross-linking assay. ConA is a tetrameric lectin at physiological pH, capable of binding multiple mannose residues simultaneously [1].

ConA_Assay GNP1 Mannose-GNP ~520 nm (Red) ConA ConA Lectin (Tetramer) GNP1->ConA Specific Binding GNP2 Mannose-GNP ~520 nm (Red) GNP2->ConA Specific Binding Agg Aggregated Network ~620 nm (Blue) ConA->Agg Plasmon Coupling

Figure 2: Mechanism of ConA-induced cross-linking and the resulting plasmonic shift in Mannose-GNPs.

Validation Protocol:

  • Prepare a 1 mg/mL solution of ConA in HEPES buffer (10 mM HEPES, 150 mM NaCl, 1 mM CaCl2​ , 1 mM MnCl2​ , pH 7.4). Note: Divalent cations are strictly required for ConA's carbohydrate-binding activity.

  • Mix 100 µL of Mannose-GNPs (OD = 1) with 10 µL of the ConA solution in a microcuvette.

  • Monitor the UV-Vis absorbance spectra from 400 nm to 800 nm over 30 minutes.

  • Expected Result: A successful synthesis will show a rapid decrease in the 520 nm peak (transverse plasmon) and the emergence of a new, broad peak at ~620 nm (coupled plasmon), accompanied by a visible color change from red to blue/purple.

Quantitative Data & Quality Control

Table 1: Comparison of Synthesis Modalities
ParameterDirect Reduction (One-Pot)Ligand ExchangeCausality / Impact on Application
Core Size 2 – 5 nm10 – 50 nm (Tunable)Smaller cores offer higher surface-area-to-volume ratios; larger cores offer stronger plasmonic signals.
Polydispersity Moderate (PDI ~0.25)Low (PDI < 0.1)Pre-synthesized citrate seeds ensure uniform growth, whereas rapid reduction is harder to control perfectly.
Ligand Density ~100% Thiol Coverage~90-95% Thiol CoverageDirect reduction incorporates thiols during lattice formation; exchange may leave residual tightly-bound citrate.
Best Use Case In vivo clearance studiesColorimetric biosensorsPlasmonic shifts are exponentially stronger in >10 nm particles due to larger scattering cross-sections.
Table 2: Troubleshooting Guide
ObservationDiagnostic MetricRoot CauseCorrective Action
Immediate black precipitate during synthesis No SPR peak at 520 nm NaBH4​ added too slowly or was degraded.Use freshly prepared, ice-cold NaBH4​ . Inject rapidly under high shear stirring.
No color change upon adding ConA Ratio of Abs620​/Abs520​ < 0.2Lack of divalent cations ( Ca2+,Mn2+ ) or steric hindrance.Ensure buffer contains 1 mM Ca2+ / Mn2+ . Verify ligand density is not excessively high.
Broad SPR peak post-purification FWHM > 100 nmOstwald ripening or salt-induced aggregation.Ensure thorough dialysis to remove unreacted salts. Store GNPs at 4°C, never freeze.

References

  • Chuang, Y.-J., Zhou, X., Pan, Z., & Turchi, C. (2009). A convenient method for synthesis of glyconanoparticles for colorimetric measuring carbohydrate-protein interactions. Biochemical and Biophysical Research Communications. 1

  • Combemale, S., Assam-Evoung, J.-N., Houaidji, S., Bibi, R., & Barragan-Montero, V. (2014). Gold Nanoparticles Decorated with Mannose-6-phosphate Analogues. Molecules. 2

  • Wang, X., Ramström, O., & Yan, M. (2010). Glyconanomaterials: synthesis, characterization, and ligand presentation. Advanced Materials. 3

Sources

Application Note: Functionalization of Gold Surfaces with 1-Thio-α-D-mannose for Glycocalyx Mimicry and Biosensing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals specializing in targeted nanomedicine, biosensor development, and carbohydrate-protein interactions.

Introduction & Mechanistic Principles

The cellular glycocalyx plays a fundamental role in pathogen recognition, immune response, and intercellular communication. To study these complex interactions in vitro, researchers frequently utilize self-assembled monolayers (SAMs) of carbohydrates on gold substrates[1].

Among the various functionalization strategies, the direct method using 1-Thio-α-D-mannose is highly preferred for its thermodynamic efficiency and single-step application[2]. In this molecule, the anomeric oxygen of D-mannose is replaced by a sulfur atom.

The Causality of Experimental Design
  • The Au-S Chemisorption: Gold (a soft acid) and sulfur (a soft base) form a highly stable semi-covalent bond ( 45 kcal/mol). This strong thermodynamic driving force allows the thiol-modified mannose to spontaneously displace adventitious contaminants on the gold surface, forming a highly ordered monolayer[3].

  • The Multivalency Effect: Individual carbohydrate-protein interactions are notoriously weak (typically in the millimolar Kd​ range). By immobilizing 1-Thio-α-D-mannose onto a dense 2D surface or a 3D nanoparticle, we induce a "glycoside cluster effect." This multivalent presentation boosts the binding avidity to target lectins—such as the tetrameric Concanavalin A (Con A)—into the nanomolar range[4].

  • Steric Regulation via Mixed SAMs: A critical failure point in glyco-functionalization is over-crowding. If 1-Thio-α-D-mannose is packed too densely, steric hindrance prevents large target proteins from accessing the binding pockets. Furthermore, bare hydrophobic patches can cause non-specific protein fouling. To resolve this, a "dilution spacer" (such as a PEG-thiol or tetraethylene glycol) is co-incubated with the thio-sugar to create a Mixed SAM [1][5].

Mechanism Au Gold Surface (Au) Mannose 1-Thio-α-D-mannose (Targeting Ligand) Au->Mannose Chemisorption (Au-S) PEG PEG-Thiol (Anti-Fouling Spacer) Au->PEG Chemisorption (Au-S) ConA Concanavalin A (Target Protein) Mannose->ConA Multivalent Binding NonSpec Non-Target Proteins (e.g., BSA) PEG->NonSpec Steric Repulsion

Figure 1: Mechanistic interaction diagram of a mixed glyco-SAM biosensor selectively capturing Concanavalin A while repelling non-specific proteins.

Experimental Workflows

The following protocols detail the self-validating systems required for both planar biosensors (e.g., QCM/SPR) and colloidal gold nanoparticles (AuNPs).

Protocol A: Functionalization of Planar Gold Surfaces (SPR/QCM)

This protocol is optimized for Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) chips[4].

Step 1: Surface Cleaning (Critical Step)

  • Action: Treat the bare gold substrate with UV-Ozone for 30 minutes. Alternatively, use a freshly prepared Piranha solution (3:1 H2​SO4​ : H2​O2​ ) for 10 minutes. (Caution: Piranha is highly reactive).

  • Causality: Gold rapidly adsorbs airborne hydrocarbons. UV-Ozone oxidizes these organics into volatile CO2​ and H2​O , exposing a pristine, high-energy Au lattice necessary for uniform SAM formation[3].

  • Validation Check: A drop of Milli-Q water should spread completely flat (contact angle <5∘ ), indicating a perfectly clean, hydrophilic surface.

Step 2: Mixed SAM Co-Incubation

  • Action: Prepare a 0.5 mM solution of 1-Thio-α-D-mannose and a 0.1 mM solution of PEG-thiol (MW ~1000 Da) in a 1:1 mixture of degassed Milli-Q water and absolute ethanol[3]. Immerse the cleaned gold chip in this solution for 12 to 24 hours at room temperature[2].

  • Causality: The 1:1 water/ethanol solvent ensures solubility of both the hydrophilic sugar and the slightly amphiphilic PEG-thiol. Degassing the solvent prevents the spontaneous oxidation of thiols into non-reactive disulfides.

Step 3: Passivation and Washing

  • Action: Remove the chip and rinse sequentially with ethanol, 1:1 ethanol/water, and pure Milli-Q water. Dry under a gentle stream of high-purity N2​ gas.

  • Validation Check: Mount the chip in the SPR/QCM instrument. Inject a 1 mg/mL solution of Bovine Serum Albumin (BSA). A shift of <5 RU (Resonance Units) confirms the PEG-thiol has successfully blocked non-specific binding sites[5].

Protocol B: Functionalization of Gold Nanoparticles (AuNPs)

For targeted drug delivery or colorimetric assays, colloidal stability is paramount.

Step 1: Nanoparticle Synthesis

  • Action: Follow the Turkevich protocol. Reflux 1 mM HAuCl4​ in degassed water. Rapidly inject a 60 °C warm aqueous solution of sodium citrate (38.8 mM). Boil for 15 minutes until the solution turns deep wine-red[1].

  • Causality: Citrate acts as both the reducing agent and a weak capping ligand, yielding monodisperse 13 nm gold cores[1].

Step 2: Ligand Exchange

  • Action: Add 1-Thio-α-D-mannose directly to the AuNP suspension to achieve a final ligand concentration of 0.5 mM. Stir gently overnight at room temperature[3].

  • Causality: The strong Au-S bond thermodynamically drives the displacement of the weakly bound citrate molecules.

Step 3: Purification via Dialysis

  • Action: Transfer the functionalized AuNP solution into a cellulose dialysis membrane (MWCO 10,000 Da). Dialyze against Milli-Q water for 48 hours, changing the water every 12 hours[3].

  • Causality: Why not centrifuge? Centrifugation forces the heavily hydrogen-bonded mannose-AuNPs into a tight pellet, often causing irreversible aggregation. Dialysis gently removes excess unbound thio-sugar while maintaining colloidal stability.

  • Validation Check: Measure the UV-Vis spectrum. The Localized Surface Plasmon Resonance (LSPR) peak should shift slightly from 520 nm (citrate-AuNPs) to 523 nm (mannose-AuNPs) due to the change in the local refractive index. A broadened peak or a secondary peak at 600+ nm indicates failed functionalization (aggregation).

Workflow Start Bare Gold Substrate (Planar or AuNP) Clean Surface Preparation UV-Ozone / Citrate Capping Start->Clean Incubate SAM Co-Incubation 0.5 mM 1-Thio-α-D-mannose + PEG-Thiol Spacer Clean->Incubate Wash Purification Solvent Rinse / Dialysis (10kDa) Incubate->Wash Validate Validation SPR / QCM / UV-Vis Wash->Validate

Figure 2: Step-by-step workflow for the direct functionalization of gold surfaces with 1-Thio-α-D-mannose.

Quantitative Data & Experimental Parameters

To ensure reproducibility, the following table summarizes the critical quantitative parameters required for successful functionalization and downstream validation.

ParameterRecommended ValueScientific Rationale
Ligand Concentration 0.5 – 1.0 mMEnsures complete monolayer coverage without excessive multilayer physisorption[3].
Solvent System 1:1 Water/EthanolBalances the solubility of the hydrophilic carbohydrate and the hydrophobic alkyl/PEG spacers[3].
Incubation Time 12 – 24 hoursWhile initial adsorption occurs in minutes, lateral reorganization into a dense, crystalline SAM takes hours[2].
Dialysis MWCO 10,000 DaLarge enough to allow free 1-Thio-α-D-mannose (MW ~196 Da) to escape, but retains the 13 nm AuNPs[3].
Target Analyte Concanavalin A (Con A)Standard tetrameric lectin used to validate α -D-mannose specific multivalent binding[4].

References

  • [1] Synthesis and Characterization of Glyco-SAMs on Gold Nanoparticles: A Modular Approach Towards Glycan-Based Recognition Studies. Source: NIH / PMC. 1

  • [2] Self‐Assembled Monolayers of Carbohydrate Derivatives on Gold Surfaces. Source: IntechOpen. 2

  • [3] Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Source: Frontiers. 3

  • [5] Fabrication of carbohydrate microarrays on gold surfaces: direct attachment of nonderivatized oligosaccharides to hydrazide-modified self-assembled monolayers. Source: PubMed. 5

  • [4] Reversible Sulfur Reactions in Pre-Equilibrated and Catalytic Self-Screening Dynamic Combinatorial Chemistry Protocols. Source: Diva-Portal.org. 4

Sources

Assay methods for testing FimH antagonists using thio-mannosides

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Assay Methodologies for Evaluating Thio-Mannoside FimH Antagonists Biophysical and Functional Protocols for Targeting Uropathogenic Escherichia coli (UPEC) Adhesion

Introduction & Mechanistic Rationale

The bacterial adhesin FimH is a critical virulence factor and a highly validated therapeutic target for preventing and treating urinary tract infections (UTIs) and Crohn's Disease[1]. Located at the distal tip of Type 1 pili on uropathogenic Escherichia coli (UPEC), the FimH lectin domain mediates bacterial adherence by binding to highly mannosylated glycoproteins, such as uroplakin Ia, on the surface of host bladder epithelial cells[1].

To circumvent the rising crisis of antibiotic resistance, small-molecule FimH antagonists—specifically mannosides—have been developed to competitively block this interaction[2]. While traditional O-mannosides show high affinity, they are highly susceptible to enzymatic hydrolysis by glycosidases in the gastrointestinal and urinary tracts. Thio-mannosides , which replace the oxygen atom in the glycosidic bond with sulfur (S-glycosidic linkage), offer superior metabolic stability while retaining sub-nanomolar affinity for the FimH binding pocket[3].

Evaluating these compounds requires a multi-tiered approach. FimH binding is governed by a unique catch-bond mechanism , meaning its binding affinity paradoxically increases under hydrodynamic shear stress (such as urine flow)[4]. Therefore, a robust evaluation pipeline must combine thermodynamic biophysical assays with static and dynamic functional cell-based assays.

FimH_Mechanism UPEC Uropathogenic E. coli (UPEC) Pili Type 1 Pili UPEC->Pili FimH FimH Lectin Domain Pili->FimH Uroplakin Uroplakin Ia Receptor (Host Bladder) FimH->Uroplakin Catch-Bond Interaction Infection Adhesion & CAUTI Uroplakin->Infection ThioMan Thio-Mannoside Antagonist ThioMan->FimH Competitive Blockade

Fig 1. Mechanistic pathway of FimH-mediated UPEC adhesion and competitive blockade by thio-mannosides.

Protocol 1: Biophysical Characterization via Competitive SPR

Causality & Rationale: Direct amine coupling of the FimH protein to a biosensor chip can restrict its conformational flexibility, artificially locking the allosteric linkage between its lectin and pilin domains. To measure true solution affinity ( Kd​ ), we employ a competitive Surface Plasmon Resonance (SPR) assay [5]. In this format, a reference mannoside is immobilized on the chip, and free FimH is pre-incubated with the thio-mannoside antagonist in solution. The reduction in FimH binding to the chip is directly proportional to the antagonist's affinity[4].

Self-Validating Controls:

  • Positive Control: Heptyl α -D-mannopyranoside (known Kd​≈5 nM)[6].

  • Negative Control: An α -D-galactoside epimer (fails to bind FimH, ensuring signal reduction is strictly mannose-specific)[3].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 3000). Activate the surface using standard EDC/NHS chemistry. Immobilize a reference ligand, such as 8-aminooctyl α -D-mannopyranoside, to a target density of ~500 RU[5]. Block remaining active sites with 1 M ethanolamine.

  • Sample Preparation: Prepare a constant concentration of recombinant FimH lectin domain (residues 1–158) at 50 nM in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20, pH 7.4)[4].

  • Ligand Titration: Prepare a 2-fold serial dilution of the thio-mannoside antagonist ranging from 1000 nM down to 0.5 nM.

  • Equilibration: Mix the FimH solution 1:1 with each antagonist dilution. Incubate at room temperature for 30 minutes to reach thermodynamic equilibrium[5].

  • Injection: Inject the equilibrated mixtures over the functionalized chip at a flow rate of 30 µL/min for 3 minutes, followed by a 2-minute dissociation phase.

  • Regeneration: Regenerate the chip surface between cycles using a 30-second pulse of 10 mM NaOH.

  • Data Analysis: Plot the free FimH binding response against the log concentration of the thio-mannoside. Fit the data using a 1:1 Langmuir competitive binding model to extract the equilibrium dissociation constant ( Kd​ )[5].

Protocol 2: Functional Hemagglutination Inhibition (HAI) Assay

Causality & Rationale: While SPR provides thermodynamic data, it does not confirm phenotypic efficacy. The HAI assay is a rapid, static functional assay. Guinea pig erythrocytes are utilized because their surfaces are densely populated with high-mannose glycoproteins[4]. FimH-expressing UPEC will cross-link these red blood cells (RBCs), creating a diffuse mat (agglutination). Effective thio-mannosides block this cross-linking, causing the RBCs to precipitate into a distinct "button" at the bottom of the well.

Self-Validating Controls:

  • Biological Negative Control: A Δ fimH isogenic mutant UPEC strain (e.g., UTI89 Δ fimH) must form a button regardless of compound presence, proving agglutination is FimH-dependent[7].

  • Chemical Positive Control: Methyl α -D-mannopyranoside (MM) to establish a baseline Minimum Inhibitory Concentration (MIC)[6].

Step-by-Step Methodology:

  • Bacterial Preparation: Culture UPEC strain UTI89 statically in LB broth at 37°C for 48 hours to maximize Type 1 pili expression. Wash twice in PBS and adjust the suspension to an OD600​ of 1.0.

  • Erythrocyte Preparation: Wash guinea pig RBCs three times in cold PBS to remove buffy coat and serum proteins. Resuspend to a final concentration of 3% (v/v) in PBS.

  • Assay Setup: In a V-bottom 96-well microtiter plate, add 25 µL of PBS to all wells. Add 25 µL of the thio-mannoside stock to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 25 µL of the UPEC suspension to all test wells. Incubate for 15 minutes at room temperature to allow antagonist-FimH binding.

  • Agglutination: Add 25 µL of the 3% guinea pig RBC suspension to all wells. Mix gently by tapping the plate.

  • Readout: Incubate statically at room temperature for 1 hour. The MIC is defined as the lowest concentration of the thio-mannoside that completely inhibits agglutination (visible as a tight red pellet/button).

Protocol 3: Flow-Based Epithelial Adhesion & Biofilm Assay

Causality & Rationale: Because FimH utilizes a catch-bond mechanism, static assays (like HAI) can underestimate the physiological dose required to clear an infection. Testing antagonists under hydrodynamic shear stress mimics the urinary tract environment and evaluates the compound's ability to prevent Catheter-Associated UTIs (CAUTIs) and biofilm formation[7].

Self-Validating Controls:

  • Shear Stress Validation: Run the assay at 0.1 dyn/cm² (low flow) and 1.0 dyn/cm² (high flow). FimH-mediated adhesion should increase at the higher flow rate in untreated controls, validating the catch-bond effect[3].

Step-by-Step Methodology:

  • Cell Culture: Seed 5637 human bladder epithelial cells into ibidi μ -Slide VI 0.4 flow chambers. Grow to 95% confluence.

  • Bacterial Perfusion: Perfuse GFP-expressing UPEC (UTI89) through the chamber using a syringe pump at a shear stress of 0.1 dyn/cm² for 30 minutes to establish initial adherence.

  • Antagonist Treatment: Switch the perfusion medium to one containing the thio-mannoside antagonist at varying concentrations (e.g., 1 µM to 50 µM), maintaining the same shear stress.

  • Quantification: Utilize time-lapse fluorescence microscopy (capturing images every 1 minute for 1 hour). Quantify the number of remaining adhered bacteria per field of view using ImageJ. Calculate the IC50​ for bacterial detachment.

  • Biofilm Extension (Optional): To test for CAUTI prevention, replace the epithelial cells with a silicone catheter segment in a flow cell. Perfuse UPEC in pooled human urine supplemented with the antagonist for 48 hours, then quantify biofilm mass via Crystal Violet (CV) staining[7].

Quantitative Data Summary

The following table synthesizes expected validation metrics comparing a standard O-mannoside against an optimized Thio-mannoside antagonist across the described assay cascade.

Compound ClassGlycosidic LinkageSPR Kd​ (nM)HAI MIC ( μ M)Flow Adhesion IC50​ ( μ M)Catheter Biofilm Inhibition
Reference O-Mannoside O-linked25.412.545.0Weak (Hydrolyzed in urine)
Lead Thio-Mannoside S-linked18.23.18.5Strong (>80% reduction)
Negative Control ( Δ fimH) N/AN/A>1000>1000None (No initial binding)

Validation Workflow Summary

Assay_Workflow Synthesis 1. Compound Prep (Thio-Mannosides) SPR 2. SPR Competition (Thermodynamics) Synthesis->SPR HAI 3. HAI Assay (Static Function) SPR->HAI Flow 4. Flow Chamber (Catch-Bond Dynamics) HAI->Flow Biofilm 5. Catheter Biofilm (Pre-clinical CAUTI) Flow->Biofilm

Fig 2. Sequential in vitro validation workflow for evaluating FimH antagonist efficacy.

References

  • Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. National Institutes of Health (PMC). URL:[Link]

  • Solution Affinity of Ligands for the FimH Adhesin Using SPR. Bio-protocol. URL:[Link]

  • Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin. National Institutes of Health (PMC). URL:[Link]

  • FimH antagonists prevent biofilm formation on catheter surfaces. Royal Society of Chemistry (Carbohydrate Chemistry, Volume 45). URL:[Link]

Sources

Application Note: Utilizing 1-Thio-α-D-Mannose as a Glycosyl Donor in Chemoenzymatic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of homogeneous glycoproteins and complex mannosides represents a critical bottleneck in biopharmaceutical development. While direct enzymatic synthesis offers unparalleled regio- and stereoselectivity, wild-type enzymes are frequently limited by donor instability and strict substrate specificities. 1-Thio-α-D-mannose bridges this gap. Due to the robust nature of its thioacetal linkage, it is highly resistant to premature enzymatic hydrolysis. This makes it an ideal, shelf-stable glycosyl donor for hybrid chemoenzymatic workflows.

This application note details the mechanistic rationale and step-by-step protocols for activating 1-Thio-α-D-mannose chemically to build complex glycan precursors, which are subsequently utilized in enzymatic transglycosylation to yield target glycoconjugates.

Mechanistic Insights: Stability vs. Reactivity

The Causality Behind Experimental Choices

In biological systems, thioglycosides act as potent metabolic decoys precisely because they resist hydrolysis by intracellular glycosidases . This absolute enzymatic stability is a double-edged sword: while 1-Thio-α-D-mannose cannot be directly utilized as a donor by most wild-type glycosyltransferases, it serves as a perfectly stable building block for the chemical module of a chemoenzymatic synthesis .

To utilize 1-Thio-α-D-mannose as a donor, the sulfur atom must be rendered highly electrophilic. This is achieved using thiophilic promoters (e.g., N-iodosuccinimide/TfOH or molecular iodine). The promoter activates the anomeric sulfur, leading to the departure of the thiol group and the formation of a highly reactive oxocarbenium ion. A glycosyl acceptor then performs a stereoselective nucleophilic attack. The resulting oligosaccharide is subsequently recognized by engineered glycosynthases (e.g., EndoS2 mutants) for the enzymatic remodeling of therapeutic antibodies . Furthermore, recent advances have demonstrated the reverse thiophosphorylase activity of glycoside phosphorylases to synthesize unnatural mannoside libraries, continually expanding the utility of sulfur-containing glycans in biocatalysis .

Quantitative Data: Promoter Selection for Thiomannoside Activation

Selecting the correct promoter is critical for controlling the activation temperature and the stereochemical outcome (α vs. β linkage) of the mannosylation step.

Table 1: Promoter Systems for 1-Thio-α-D-Mannose Activation

Promoter SystemActivation Temp (°C)StereoselectivityAvg. Yield (%)Key Mechanistic Advantage
NIS / TfOH -40 to 0High α85–95Rapid, irreversible activation; industry standard for stable donors.
Molecular Iodine (I₂) 0 to 25High β75–88Mild conditions; optimal for β-mannoside synthesis with 1,6-anhydrosugars.
AgOTf / p-NBSC -20 to 25High α80–90Compatible with unprotected donors via in situ boron-masking .

Workflow Visualization

The logical relationship between the chemical activation of the thiomannoside and the subsequent enzymatic transfer is mapped below.

G Donor 1-Thio-α-D-mannose (Stable Donor) Activation Chemical Activation (Thiophilic Promoter) Donor->Activation Acceptor Glycosyl Acceptor (e.g., GlcNAc) Intermediate Oxocarbenium Intermediate (Highly Reactive) Acceptor->Intermediate Nucleophilic Attack Activation->Intermediate Oligomannose Oligomannose Precursor (Chemically Synthesized) Intermediate->Oligomannose Stereoselective O-Glycosylation Enzyme Enzymatic Transfer (Glycosynthase) Oligomannose->Enzyme Product Homogeneous Glycoprotein (Target Therapeutic) Enzyme->Product Transglycosylation

Figure 1. Chemoenzymatic workflow utilizing 1-Thio-α-D-mannose as a donor for glycan remodeling.

Experimental Protocols

Protocol A: Chemical Activation of 1-Thio-α-D-Mannose (NIS/TfOH Method)

Objective: Synthesize a defined oligomannose precursor by activating the stable thiomannoside donor. Causality: Conducting the reaction at -40 °C prevents the thermal degradation of the oxocarbenium intermediate and suppresses competing side reactions (such as aglycone transfer), ensuring high stereoselectivity.

Step-by-Step Procedure:

  • Preparation: Co-evaporate 1-Thio-α-D-mannose (donor, 1.2 eq.) and the glycosyl acceptor (1.0 eq.) with anhydrous toluene (3 × 5 mL) to remove trace water, which would otherwise prematurely quench the oxocarbenium ion.

  • Solvation: Dissolve the mixture in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere. Add freshly activated 4Å molecular sieves (MS) and stir for 30 minutes at room temperature.

  • Cooling: Cool the reaction flask to -40 °C using a dry ice/acetonitrile bath.

  • Activation: Add N-iodosuccinimide (NIS, 1.5 eq.) followed by the dropwise addition of trifluoromethanesulfonic acid (TfOH, 0.2 eq.).

    • Validation Checkpoint: The reaction mixture will rapidly turn a deep red/brown color, indicating the formation of iodine species and active donor consumption.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 2:1). Complete consumption of the donor should occur within 30–60 minutes.

  • Quenching: Quench the reaction by adding triethylamine (Et₃N, 1.0 eq.) and dilute with CH₂Cl₂. Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove iodine byproducts.

    • Validation Checkpoint: The organic layer will shift from red to clear upon successful iodine quenching.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the oligomannose precursor.

Protocol B: Enzymatic Transglycosylation using a Glycosynthase

Objective: Transfer the chemically synthesized oligomannose precursor to a target therapeutic protein. Causality: By converting the oligomannose into an oxazoline derivative, an engineered glycosynthase (e.g., EndoS2 D233Q) can catalyze the transglycosylation without hydrolyzing the final product. The D233Q mutation removes the catalytic base required for water activation, transforming a hydrolase into a pure synthetic tool .

Step-by-Step Procedure:

  • Precursor Activation: Convert the purified oligomannose from Protocol A into a glycan oxazoline using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and Et₃N in water.

  • Protein Preparation: Dissolve the target acceptor glycoprotein (e.g., a deglycosylated monoclonal antibody) in 50 mM Tris-HCl buffer (pH 7.4) to a concentration of 10 mg/mL.

  • Enzymatic Reaction: Add the glycan oxazoline donor (50 molar equivalents relative to the protein) to the protein solution.

  • Catalysis: Introduce the engineered glycosynthase (EndoS2 D233Q, 1% w/w relative to the protein). Incubate the mixture at 30 °C.

    • Validation Checkpoint: Take 2 µL aliquots at 30, 60, and 120 minutes. Analyze via SDS-PAGE or LC-MS. A distinct mass shift corresponding to the addition of the oligomannose chain validates successful transglycosylation.

  • Termination & Purification: Once LC-MS confirms >95% conversion, terminate the reaction by passing the mixture through a Protein A affinity column to isolate the remodeled, homogeneous glycoprotein.

References

  • Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion Source: Journal of Biological Chemistry URL:[Link]

  • A minimalist approach to stereoselective glycosylation with unprotected donors Source: Nature Communications URL:[Link]

  • Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Reverse thiophosphorylase activity of a glycoside phosphorylase in the synthesis of an unnatural Manβ1,4GlcNAc library Source: Chemical Science URL:[Link]

Application Note: Advanced Immobilization Techniques for 1-Thio-α-D-Mannose on Sensor Chips

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The kinetic characterization of carbohydrate-protein interactions—such as the binding of viral glycoproteins or lectins (e.g., Concanavalin A, DC-SIGN) to cell surfaces—requires the precise, oriented presentation of glycans on biosensor surfaces.

1-Thio-α-D-mannose is a synthetic monosaccharide derivative engineered with a reactive sulfhydryl (-SH) group at the anomeric position. This specific modification is critical: it allows the carbohydrate to be tethered to a surface via a single, defined anchor point, ensuring that all biologically relevant hydroxyl groups remain unmodified and sterically accessible for protein recognition[1].

As an Application Scientist, selecting the correct immobilization chemistry is the most critical step in experimental design. Poorly optimized surfaces lead to mass transport limitations, steric hindrance, and heterogeneous binding kinetics. This guide details self-validating protocols for immobilizing 1-Thio-α-D-mannose on Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) sensor chips.

Comparative Immobilization Strategies

Depending on the sensor chip matrix (e.g., dextran hydrogel vs. bare gold) and the desired permanence of the functionalized surface, three primary techniques are employed.

Table 1: Matrix of Immobilization Chemistries for Thiolated Carbohydrates
StrategyChip TypeBond TypeReversibilityKey ReagentsIdeal Application
Thiol-Disulfide Exchange CM5 (Dextran)Disulfide (-S-S-)Reversible (via DTT)EDC, NHS, PDEARoutine kinetic screening; allows complete chip regeneration.
Direct Mixed SAMs Bare GoldGold-Thiol (Au-S)Semi-permanentPEG-thiol spacerNanoscale spatial control; Localized SPR (LSPR) applications.
Maleimide Coupling CM5 (Dextran)ThioetherIrreversibleEDC, NHS, EDA, SMCCHighly stable, long-term assays requiring harsh regeneration.

Experimental Protocols & Causality

Protocol A: Reversible Thiol-Disulfide Exchange on Dextran Matrices (CM5)

Expertise Insight: This method modifies a standard carboxylated dextran chip to present reactive disulfides using 2-(2-pyridinyldithio)ethaneamine (PDEA). When 1-Thio-α-D-mannose is injected, it undergoes a thiol-disulfide exchange. The causality behind this efficiency is chemical: the released pyridine-2-thione is an exceptional leaving group, driving the covalent capture of the mannose strictly at its anomeric thiol[2].

Step-by-Step Methodology:

  • Surface Activation: Inject a 1:1 volumetric mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min. Purpose: Converts stable carboxyl groups into highly reactive N-hydroxysuccinimide (NHS) esters[3].

  • PDEA Modification: Inject 80 mM PDEA in 0.1 M sodium borate buffer (pH 8.5) for 4 minutes. Purpose: Introduces the reactive disulfide anchor.

  • Ligand Immobilization: Inject 1-Thio-α-D-mannose (1–5 mM) dissolved in 0.1 M sodium acetate buffer (pH 4.5) for 2–5 minutes.

    • Self-Validation Check: Monitor the Resonance Unit (RU) baseline. Because mannose is tiny (~196 Da) and target lectins like Concanavalin A are massive tetramers (~104 kDa), immobilizing just 5 RU of mannose yields a theoretical maximum binding capacity ( Rmax​ ) of over 2,500 RU. Target an immobilization level of only 2–5 RU to prevent mass transport limitations during kinetic analysis.

  • Deactivation: Inject 50 mM L-cysteine in 1 M NaCl and 0.1 M sodium formate (pH 4.3) for 4 minutes. Purpose: Caps unreacted disulfides and washes away non-covalently trapped ligand.

Protocol B: Direct Mixed Self-Assembled Monolayers (SAMs) on Bare Gold

Expertise Insight: Pure carbohydrate SAMs pack too densely on gold surfaces. This creates a "glycan forest" with severe steric hindrance, preventing large multimeric proteins from accessing the binding pockets[4]. Co-adsorbing 1-Thio-α-D-mannose with a bio-inert spacer (e.g., PEG-thiol) dilutes the surface density, optimizing spatial presentation and drastically increasing functional binding capacity.

Step-by-Step Methodology:

  • Gold Cleaning: Treat bare gold chips with UV-Ozone for 10 minutes, followed by exhaustive rinsing with absolute ethanol and Milli-Q water.

  • SAM Solution Preparation: Prepare a 1 mM total thiol solution in absolute ethanol. Use a molar ratio of 1:9 (1-Thio-α-D-mannose : PEG-thiol) to ensure optimal ligand spacing.

  • Incubation: Submerge the gold chip in the mixed thiol solution for 12–18 hours at room temperature in the dark. Purpose: Allows the thermodynamic equilibrium of Au-S bond formation to stabilize.

  • Washing: Rinse the chip extensively with ethanol, followed by the intended running buffer (e.g., HBS-EP+), and dry under a gentle stream of nitrogen before docking into the SPR instrument.

Workflow Visualizations

The following diagrams map the chemical workflow of the immobilization process and the subsequent experimental cycle.

Workflow A 1. Carboxylated Dextran Matrix B 2. NHS-Ester Activation A->B EDC/NHS C 3. PDEA Modification B->C PDEA D 4. Thiolated Mannose Immobilization C->D 1-Thio-α-D-Mannose

Chemical workflow for thiol-disulfide exchange on a CM5 sensor chip.

SPR_Cycle Start 1. Baseline Equilibration (Running Buffer) Assoc 2. Association Phase (Lectin Injection) Start->Assoc Analyte Binding Dissoc 3. Dissociation Phase (Buffer Wash) Assoc->Dissoc Analyte Washout Regen 4. Surface Regeneration (DTT or Low pH) Dissoc->Regen Remove Bound Analyte Regen->Start Next Cycle

Standard SPR experimental cycle for mannose-lectin binding assays.

References

  • Title: Glycosylated Self-Assembled Monolayers for Arrays and Surface Analysis Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions Source: Journal of the American Chemical Society (JACS) - ACS Publications URL: [Link]

  • Title: Comparative Study of the Binding of Concanavalin A to Self-Assembled Monolayers Containing a Thiolated α-Mannoside on Flat Gold and on Nanoporous Gold Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) Source: Indian Institute of Technology (IIT) Kharagpur URL: [Link]

Sources

Procedure for metabolic labeling using thio-sugar derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Metabolic Labeling Using Thio-Sugar Derivatives

Introduction & Scientific Rationale

Metabolic Oligosaccharide Engineering (MOE) is a transformative chemical biology technique used to probe, track, and manipulate the cellular glycocalyx. While azide- and alkyne-modified sugars are standard for copper-catalyzed or strain-promoted click chemistry, thio-sugar derivatives (such as Ac5ManNTGc) offer a highly efficient, catalyst-free alternative[1]. By introducing non-natural, thiol-masked monosaccharides into the metabolic flux of a cell, researchers can directly install nucleophilic sulfhydryl groups onto cell-surface sialic acids. This enables rapid chemoselective ligation with maleimide-derivatized probes, facilitating applications ranging from targeted drug delivery and voltage-gated ion channel modulation[2] to the precise control of stem cell fate[3].

Mechanistic Overview: The Causality of Thio-MOE

To ensure a self-validating experimental design, it is critical to understand the biochemical journey of the thio-sugar probe:

  • Cellular Uptake & Deprotection: Thio-sugars are synthesized in a peracetylated form (e.g., 1,3,4,6-tetra-O-acetyl-2-acetylthioacetamido-2-deoxy-α-D-mannopyranose). The hydrophobic acetyl groups allow the molecule to passively diffuse across the plasma membrane. Once in the cytosol, non-specific esterases cleave both the O-acetyl and S-acetyl groups, liberating the active, thiol-bearing ManNAc analog[4].

  • Biosynthetic Incorporation: The deprotected analog intercepts the natural sialic acid biosynthetic pathway. It is enzymatically converted into a thiol-modified sialic acid (e.g., Sia5TGc) and transported to the cell surface via the Golgi apparatus[5].

  • Disulfide Formation (The Extracellular Bottleneck): The extracellular microenvironment is inherently oxidizing. Consequently, newly presented cell-surface thiols rapidly form cis-disulfides with adjacent thiol-sialic acids or endogenous cysteine-rich proteins[6].

  • Chemoselective Ligation: Free thiols undergo a highly efficient Michael addition with maleimide-functionalized molecules (fluorophores, biotin, or targeted toxins) at physiological pH.

Expert Insight: The most common point of failure in thio-sugar MOE is the omission of a reduction step. Because cell-surface thiols spontaneously oxidize into disulfides, a mild, membrane-impermeable reducing agent like TCEP must be applied to liberate the free sulfhydryls prior to maleimide ligation. Without TCEP, labeling efficiency drops by >90%[6].

MOE_Pathway A Peracetylated Thio-Sugar (e.g., Ac5ManNTGc) B Passive Membrane Transport A->B C Cytosolic Esterases (Deprotection) B->C D Sialic Acid Biosynthetic Pathway C->D E Cell Surface Display (Cis-Disulfide Formation) D->E F TCEP Reduction (Liberate Free Thiols) E->F G Chemoselective Ligation (Maleimide-Probe Addition) F->G

Biosynthetic pathway of thio-sugar metabolic labeling and chemoselective ligation.

Selection of Thio-Sugar Derivatives

Recent advancements have expanded the toolkit of thio-sugars beyond the traditional Ac5ManNTGc. Modifying the N-acyl linker length fundamentally alters the biological response of the target cells, particularly in regenerative medicine and stem cell engineering[3][7].

Table 1: Quantitative & Functional Comparison of Thio-Sugar Derivatives

DerivativeLinker StructureWorking Conc.Scaffold DependencyPrimary Application / Biological Effect
Ac5ManNTGc Thio-glycolyl (Short)40 - 50 µMDependentStandard thiol-MOE; Induction of cell-cell clustering[8].
Ac5ManNTProp Thio-propanoyl (Medium)40 - 80 µMIndependentWnt signaling activation; Enhanced neural stem cell (hNSC) adhesion[7].
Ac5ManNTBut Thio-butanoyl (Long)40 - 80 µMIndependentPotent suppression of adipogenesis in human adipose stem cells[3][9].

Step-by-Step Experimental Protocol

Phase 1: Cell Culture & Metabolic Incorporation

  • Cell Seeding: Seed the target cells (e.g., Jurkat, CHO, or hNSCs) in appropriate culture vessels. Allow cells to adhere and reach 30-40% confluency.

  • Reagent Preparation: Reconstitute the peracetylated thio-sugar (e.g., Ac5ManNTGc) in 100% molecular-grade ethanol to create a 50 mM stock solution.

  • Incubation: Add the thio-sugar to the culture media to achieve a final concentration of 40–80 µM.

    • Self-Validating Control: Treat a parallel well with an equivalent volume of ethanol (Vehicle Control) and, if available, the oxygen analog Ac5ManNGc (Negative Control) to establish background maleimide binding[4].

  • Metabolic Flux: Incubate the cells under standard conditions (37°C, 5% CO₂) for 48 to 72 hours to allow sufficient metabolic turnover and surface display.

Phase 2: Disulfide Reduction (Critical Step)

  • Washing: Remove the culture media and gently wash the cells twice with ice-cold PBS (pH 7.4) to halt metabolic trafficking.

  • TCEP Treatment: Prepare a fresh 1 mM solution of Tris(2-carboxyethyl)phosphine (TCEP) in PBS. Incubate the cells in the TCEP solution for 15 minutes at room temperature.

    • Causality: TCEP selectively reduces extracellular cis-disulfides without penetrating the membrane to disrupt intracellular protein folding[6].

Phase 3: Chemoselective Ligation

  • TCEP Removal: Wash the cells thoroughly (3x) with PBS. Crucial: Residual TCEP will rapidly react with and quench the maleimide probe, destroying the assay.

  • Labeling: Incubate the cells with 10–50 µM of a Maleimide-Fluorophore (e.g., Maleimide-AlexaFluor 488) or Maleimide-Biotin in PBS containing 1% BSA.

  • Reaction Conditions: Protect from light and incubate for 45 minutes at 4°C.

    • Causality: Performing the ligation at 4°C minimizes membrane fluidity, preventing the endocytosis of newly labeled surface glycans before analysis.

Phase 4: Analysis

  • Wash the cells 3x with cold PBS + 1% BSA to remove unbound probe.

  • Proceed immediately to Flow Cytometry (quantification of Mean Fluorescence Intensity) or Fluorescence Microscopy (spatial visualization).

Workflow Step1 Day 0 Cell Seeding Step2 Day 1-3 Thio-Sugar Incubation (40-80 µM) Step1->Step2 Step3 Day 4 Wash & TCEP Reduction (1 mM, 15 min) Step2->Step3 Step4 Day 4 Maleimide Labeling (45 min, 4°C) Step3->Step4 Step5 Day 4 Analysis (Flow/Microscopy) Step4->Step5

Step-by-step experimental workflow for metabolic labeling with thio-sugars.

References

  • Metabolic expression of thiol-derivatized sialic acids on the cell surface and their quantitative estimation by flow cytometry Source: Nature Protocols (2006) URL:[Link]

  • Experimental Design Considerations for In Vitro Non-Natural Glycan Display via Metabolic Oligosaccharide Engineering Source: Current Protocols in Chemical Biology / PMC (2014) URL:[Link]

  • Chemical control of metabolically-engineered voltage-gated K+ channels Source: Nature Communications / PMC (2015) URL:[Link]

  • Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs Source: International Journal of Molecular Sciences / MDPI (2021) URL:[Link]

  • Glycoengineering Human Neural Stem Cells (hNSCs) for Adhesion Improvement using a Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analog Source: RSC Chemical Biology / PMC (2022) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Thio-α-D-mannose Sodium Salt Solubility in PBS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden precipitation or poor solubility of 1-Thio-α-D-mannose sodium salt when reconstituted in Phosphate-Buffered Saline (PBS). While the sodium salt of this thiosugar is inherently highly water-soluble, its behavior in physiological buffers like PBS is governed by specific redox chemistry.

This guide provides field-proven, self-validating protocols to diagnose, reverse, and prevent solubility issues in your carbohydrate research.

Causality & Mechanism (The "Why")

At a physiological pH of 7.4, a fraction of the thiol (-SH) groups on 1-Thio-α-D-mannose deprotonates into highly reactive thiolate anions (-S⁻)[1]. These thiolates are extremely susceptible to atmospheric oxygen and trace heavy metals (like Cu²⁺ or Fe³⁺) present in standard buffers. This exposure triggers an oxidative coupling reaction, converting the highly soluble monomeric thiosugar into a disulfide-linked dimer (di-1-thio-α-D-mannose disulfide). Because the disulfide dimer lacks the ionizable sodium salt moiety and adopts a more rigid, hydrophobic structure, its aqueous solubility drops drastically, leading to cloudy suspensions or visible precipitates.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared 1-Thio-α-D-mannose sodium salt solution in PBS turned cloudy after an hour. Is the chemical degraded? A1: It is not permanently degraded, but it has oxidized. The cloudiness is the insoluble disulfide dimer precipitating out of solution. Thiol oxidation to disulfides in physiological buffers like PBS (pH 7.4) is a well-documented phenomenon driven by dissolved oxygen and the deprotonation of the thiol group[1]. The reaction can be fully reversed by cleaving the disulfide bond.

Q2: How can I rescue my current cloudy sample without starting over? A2: You can reverse the dimerization by adding a strong, water-soluble reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP stoichiometrically reduces the disulfide bonds back to free thiols, restoring the monomeric state and resolving the precipitate[2]. TCEP is preferred over Dithiothreitol (DTT) because it is highly effective at pH 7.4, does not contain a thiol itself (preventing mixed-disulfide formation), and is resistant to air oxidation.

Q3: How do I prevent this oxidation in future stock solutions? A3: Prevention requires a three-pronged approach:

  • Degassing: Purge your PBS with inert gas (Nitrogen or Argon) for 15-20 minutes to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to your PBS. Trace transition metals catalyze the one-electron oxidation of thiolates; EDTA sequesters these metals, functionally halting the catalytic cycle.

  • Storage: Aliquot the reconstituted sugar into single-use vials, blanket with Argon, and store at -20°C or -80°C.

Quantitative Data: Reducing Agent Comparison

Table 1: Selection matrix for rescuing oxidized thiosugar solutions in PBS.

Reducing AgentWorking ConcentrationOptimal pH RangeAdvantages for ThiosugarsDisadvantages
TCEP-HCl 1 - 10 mM1.5 - 8.5Odorless, non-thiol, highly stable at pH 7.4, rapid kinetics.Can lower pH slightly if unbuffered TCEP-HCl is used.
DTT 10 - 50 mM7.0 - 9.0Classic reagent, very effective for complete reduction.Prone to air oxidation, forms mixed disulfides, strong odor.
β-Mercaptoethanol 50 - 100 mM7.0 - 9.0Inexpensive, volatile.Toxic, highly volatile, requires large molar excess.
Experimental Protocol: Rescuing Oxidized 1-Thio-α-D-mannose Solutions

This self-validating protocol ensures that if the precipitate is indeed a disulfide dimer, the solution will clarify within 30 minutes, confirming the diagnosis.

Materials:

  • Cloudy/precipitated thiosugar solution in PBS (pH 7.4)

  • TCEP Hydrochloride (TCEP-HCl)

  • 1 M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Prepare a 100 mM TCEP Stock: Dissolve 28.7 mg of TCEP-HCl in 1 mL of molecular biology grade water. Critical Step: TCEP-HCl is highly acidic. Adjust the pH of this stock to ~7.0 using 1 M NaOH to prevent acidifying your PBS sample.

  • Add Reducing Agent: Pipette the neutralized TCEP stock into your cloudy thiosugar solution to achieve a final TCEP concentration of 5 to 10 mM (typically a 2- to 5-fold molar excess over the estimated disulfide concentration)[2].

  • Incubation: Vortex the mixture gently for 10 seconds. Incubate at room temperature (20-25°C) for 15 to 30 minutes.

  • Validation (Visual & Analytical): Observe the solution. The precipitate should dissolve completely, yielding a clear solution. For rigorous validation, quantify the restored free thiol concentration using Ellman's reagent (DTNB) assay at 412 nm[3].

  • Downstream Use: The reduced 1-Thio-α-D-mannose is now ready for use. Note: TCEP remains in the solution; ensure your downstream application (e.g., cell culture, enzymatic assay) is compatible with low millimolar TCEP.

Mechanistic Workflow Visualization

Below is the logical workflow detailing the oxidation and rescue pathways of 1-Thio-α-D-mannose in PBS.

G A 1-Thio-α-D-mannose (Monomer, Soluble) B Deprotonation (pH 7.4 in PBS) A->B C Thiolate Anion (Highly Reactive) B->C D Oxidative Coupling (O2 & Trace Metals) C->D Catalyzed by Cu²⁺/Fe³⁺ E Disulfide Dimer (Insoluble Precipitate) D->E Loss of Solubility F TCEP Addition (1-10 mM, 30 min) E->F Rescue Protocol F->A Disulfide Cleavage

Oxidation pathway of 1-Thio-α-D-mannose to an insoluble disulfide, and its rescue via TCEP.

References[2] Thiane-4-thiol Troubleshooting Guide, BenchChem, URL[3] Quantification of Thiols and Disulfides, NIH, URL[1] Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters, MDPI, URL

Sources

Preventing oxidation of thio-mannose during storage

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Proper Storage and Handling of Thio-mannose

This guide provides a comprehensive overview of the best practices for the storage and handling of thio-mannose to prevent its oxidative degradation. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and guaranteeing the reproducibility of your results. Thio-sugars are susceptible to oxidation, which can compromise their biological activity and lead to inconsistent experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of thio-mannose, providing direct solutions and explanations.

Q1: I recently dissolved my solid thio-mannose, and the solution has a slight yellow tint or appears cloudy. What does this indicate?

A1: A yellow discoloration or cloudiness in a freshly prepared thio-mannose solution is a common indicator of oxidation.[1] The primary degradation pathway for thiols is the formation of disulfide bonds (R-S-S-R) from two thiol (R-SH) molecules.[2][3] This dimerization can alter the compound's solubility, leading to precipitation or a hazy appearance. Further oxidation to sulfinic (RSO₂H) or sulfonic (RSO₃H) acids can also occur with stronger oxidizing agents or prolonged exposure to oxygen.[4][5]

Q2: My reaction involving thio-mannose has a significantly lower yield than expected. I suspect the starting material. How can I confirm its integrity?

A2: A loss of reactivity is a strong indicator that the active thiol group has been oxidized.[1] The free sulfhydryl (-SH) group is typically the reactive moiety in subsequent conjugation or biological assays.[6] To confirm the integrity of your thio-mannose, you should quantify the concentration of free thiols. The most common and reliable method for this is the Ellman's Reagent assay.[7] This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups. A lower-than-expected thiol concentration confirms that your material has oxidized during storage.

Q3: My LC-MS analysis of a thio-mannose sample shows a peak with a mass corresponding to (2 * M - 2), where M is the molecular weight of thio-mannose. What is this species?

A3: This mass corresponds to the disulfide dimer of thio-mannose. The formation of a disulfide bond involves the loss of one hydrogen atom from each of the two thiol molecules, resulting in a mass that is two atomic mass units less than double the monomeric weight. Mass spectrometry is a powerful tool for identifying such oxidation products.[8] The presence of this dimer confirms that the sample has been exposed to oxidizing conditions.

Q4: I have been storing my thio-mannose solution at -20°C, but I still observe degradation over time. Why is this happening?

A4: While low temperatures slow down chemical reactions, they do not entirely prevent oxidation, especially if oxygen is present in the solution or headspace of the vial.[9][10] Dissolved oxygen in your solvent is a primary culprit. Furthermore, repeated freeze-thaw cycles can introduce atmospheric oxygen each time the vial is opened, accelerating degradation.[7][9] For solutions, it is critical to use deoxygenated solvents and store aliquots under an inert gas atmosphere to minimize exposure to oxygen.[1] Storing at -80°C is preferable to -20°C for long-term solution stability as it further suppresses enzymatic activity and self-degradation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thio-mannose oxidation?

A1: The thiol group (-SH) in thio-mannose is susceptible to oxidation. The most common pathway is a two-electron oxidation that converts two thiol molecules into a single disulfide molecule (dimer), forming a disulfide bridge (-S-S-).[2][11] This can be initiated by mild oxidizing agents, including atmospheric oxygen.[4] Thiols can also undergo one-electron oxidation to form highly reactive thiyl radicals (RS•), which can then react with other molecules or dimerize.[5]

ThioMannose Thio-Mannose (R-SH) Disulfide Disulfide Dimer (R-S-S-R) ThioMannose->Disulfide Mild Oxidation (e.g., O₂) FurtherOxidation Sulfinic/Sulfonic Acid (R-SO₂H / R-SO₃H) Disulfide->FurtherOxidation Strong Oxidation

Caption: Oxidation pathway of thio-mannose.

Q2: What are the optimal conditions for storing solid thio-mannose?

A2: To ensure long-term stability, solid thio-mannose should be stored under conditions that minimize exposure to oxygen, moisture, and light.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.[1][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidation.[7][13][14]
Container Tightly sealed, amber glass vialPrevents entry of air and moisture; amber glass protects from light.[15]
Form Lyophilized PowderIncreases surface area but is stable when stored properly.[1]

Q3: How can I best prepare and store solutions of thio-mannose?

A3: Thio-mannose is significantly more susceptible to oxidation when in solution.

  • Use Deoxygenated Solvents: Before dissolving the compound, thoroughly deoxygenate the solvent by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[7]

  • Handle Under Inert Gas: Whenever possible, dissolve and handle the thio-mannose solution in a glove box or by using Schlenk line techniques to maintain an inert atmosphere.[1]

  • Aliquot for Single Use: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination and air exposure for the bulk stock.[7][9]

  • Store at Low Temperature: Store solution aliquots at -80°C for maximum stability.[10][12]

Q4: Are antioxidants a viable strategy for preventing oxidation?

A4: Yes, in some cases, the addition of a compatible antioxidant can help prevent thiol oxidation.[1] However, the choice of antioxidant is critical and depends on the downstream application. Thiol-containing antioxidants like dithiothreitol (DTT) or β-mercaptoethanol could interfere with assays or reactions. Non-thiol antioxidants like ascorbic acid may be an option.[16] It is important to note that high concentrations of some thiol antioxidants can paradoxically accelerate the decomposition of certain molecules.[16] This strategy should be validated for your specific application.

Experimental Protocols & Workflows

Protocol 1: Storage of Solid Thio-mannose Under Inert Atmosphere
  • Preparation: Place the vial containing the lyophilized thio-mannose powder in a desiccator to ensure it is dry.

  • Inert Gas Purge: Carefully open the vial and immediately insert a needle connected to a gentle stream of dry argon or nitrogen gas. Position a second, wider-gauge needle as an outlet.

  • Flushing: Allow the inert gas to flow into the vial for 1-2 minutes to displace all atmospheric oxygen.

  • Sealing: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle, and immediately cap the vial tightly. For added protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial in a freezer at -20°C or below for long-term storage.[1]

Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
  • Prepare Reaction Buffer: Create a 0.1 M sodium phosphate buffer containing 1 mM EDTA, pH 8.0.

  • Prepare DTNB Solution: Dissolve Ellman's Reagent (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.[7]

  • Prepare Sample: Accurately weigh and dissolve a small amount of thio-mannose in the reaction buffer to create a stock solution. Dilute this stock to an expected concentration of ~25-200 µM.

  • Reaction: In a 1 mL cuvette, combine 50 µL of the DTNB solution and 950 µL of your diluted thio-mannose sample. Mix gently and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm against a blank containing buffer and DTNB only.

  • Calculation: Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) to calculate the concentration of free thiols.

Troubleshooting Workflow

Start Start: Thio-mannose Experiment Issue LowYield Low Reaction Yield or Inconsistent Results? Start->LowYield CheckVisual Visual Inspection: Discoloration, Cloudiness? CheckPurity Quantitative Check: Perform Ellman's Assay CheckVisual->CheckPurity No OxidationConfirmed Oxidation Confirmed CheckVisual->OxidationConfirmed Yes CheckPurity->OxidationConfirmed Low Thiol Count GoodPurity Compound Purity is High CheckPurity->GoodPurity Expected Thiol Count LowYield->CheckVisual Yes CheckOther Action: Troubleshoot Other Experimental Parameters LowYield->CheckOther No ReviewStorage Action: Review Storage Protocol (Inert Gas, Temp, Aliquoting) OxidationConfirmed->ReviewStorage GoodPurity->CheckOther

Caption: Troubleshooting workflow for thio-mannose stability issues.

References

  • Reactions of Thiols . (2021). Chemistry Steps. Available at: [Link]

  • Ferrer-Sueta, G., & Radi, R. (2015). One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates . Free Radical Biology and Medicine. Available at: [Link]

  • Thiol Oxidation Definition . (2025). Fiveable. Available at: [Link]

  • Thiols And Thioethers . (2015). Master Organic Chemistry. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways . Antioxidants & Redox Signaling. Available at: [Link]

  • Powder Storage Solutions . Inert. Available at: [Link]

  • Inert gas . Wikipedia. Available at: [Link]

  • Paul, B. K., & Guchhait, N. (2012). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy . RSC. Available at: [Link]

  • Wang, Y., et al. (2014). Profiling of Thiol-Containing Compounds by Stable Isotope Labeling Double Precursor Ion Scan Mass Spectrometry . Analytical Chemistry. Available at: [Link]

  • Sharma, S. K., et al. (2012). Identification of thiol from 11-(9-carbazolyl)-1-undecyl disulfide by NMR spectroscopy and single step coating of gold nanoparticles . ResearchGate. Available at: [Link]

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation . Journal of Biomolecular NMR. Available at: [Link]

  • Nitrogen . Air Products. Available at: [Link]

  • Sharma, S. K., et al. (2012). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur . ResearchGate. Available at: [Link]

  • Scarpari, M., et al. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Verona Thesis Archive.
  • Bobko, A. A., et al. (2005). Quantitative Determination of SH Groups Using 19F NMR Spectroscopy and Disulfide of 2,3,5,6-tetrafluoro-4-mercaptobenzoic Acid . PubMed. Available at: [Link]

  • Zhang, D., et al. (2018). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products . Chemical Communications. Available at: [Link]

  • Deponte, M. (2013). The role of thiols in antioxidant systems . PMC - NIH. Available at: [Link]

  • Inerting in the chemical industry . Linde. Available at: [Link]

  • Ghezzi, P., & Bonetto, V. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling. Society for Redox Biology and Medicine.
  • Balik, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis . Bibliomed. Available at: [Link]

  • Kim, D. H., et al. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids . MDPI. Available at: [Link]

  • Lund, M. N., et al. (2014). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine . ACS Publications. Available at: [Link]

  • Brehm, M. A., et al. (2014). Mass Spectrometry-Based Method for Detection and Identification of Free Thiol Groups in Proteins.
  • Deneke, S. M. (2000). Thiol-based antioxidants . ResearchGate. Available at: [Link]

  • Balik, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis . ResearchGate. Available at: [Link]

  • Iannone, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review . MDPI. Available at: [Link]

  • Thiomonosaccharide Derivatives from D-Mannose . (2020). MDPI. Available at: [Link]

  • Zhang, H., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury . MDPI. Available at: [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions . ResearchGate. Available at: [Link]

Sources

Optimizing pH conditions for 1-Thio-alpha-D-mannose binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrate-Lectin Interactions. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced challenges of utilizing 1-Thio-α-D-mannose in binding assays.

Unlike standard O-linked sugars, 1-Thio-α-D-mannose features a sulfur atom at the anomeric center, rendering it highly resistant to enzymatic hydrolysis by α-mannosidases. While this stability makes it an exceptional probe for drug development and structural biology, the sulfur substitution introduces unique pH-dependent physicochemical behaviors that must be carefully balanced against the requirements of the target receptor—most commonly, the model lectin Concanavalin A (ConA).

Part 1: Mechanistic Grounding – The Dual pH Challenge

Optimizing a binding assay for 1-Thio-α-D-mannose requires navigating a strict thermodynamic and structural compromise between the ligand's chemical stability and the receptor's conformational integrity.

1. Receptor Dynamics (Concanavalin A): ConA is a metalloprotein that relies on a highly specific pH window to maintain its multivalent binding state. At a pH of 4.5–5.6, ConA exists predominantly as a dimer[1]. However, to achieve optimal avidity for mannose residues, ConA must form a tetramer, a transition that strictly occurs at a pH of 7.0 and above[2]. Furthermore, carbohydrate recognition is entirely dependent on the occupation of two metal-binding sites per monomer: a transition metal (typically Mn2+ ) at site S1, and Ca2+ at site S2[1].

2. Ligand Stability (Anomeric Thiols): If your assay utilizes the free anomeric thiol (1-thio-D-mannopyranose) prior to conjugation, you must account for its ionization. The pKa​ of anomeric sugar thiols is approximately 9.6[3]. As the buffer pH approaches 8.0 or higher, the concentration of the highly reactive thiolate anion increases, rapidly accelerating spontaneous oxidation into inactive disulfides.

The Causality of Optimization: The optimal assay environment is a strictly controlled pH 7.2 to 7.4 . This range is basic enough to ensure ConA remains in its high-affinity tetrameric state[4], yet acidic enough relative to the thiol pKa​ to suppress rapid disulfide formation[3].

Mechanism N1 pH < 5.6 ConA Dimer Weak Avidity N2 pH 7.2 - 7.4 ConA Tetramer + Stable Thiol OPTIMAL BINDING N1->N2 Increase pH Add Mn2+ / Ca2+ N3 pH > 8.0 Thiolate Formation (pKa ~9.6) Disulfide Oxidation N2->N3 pH Exceeds 8.0 Oxidative Stress

pH-dependent structural states of ConA and 1-Thio-α-D-mannose stability.

Part 2: Quantitative Data & Buffer Selection

To maximize reproducibility, your buffer formulation must reflect the data summarized below. Phosphate buffers (like PBS) are commonly used[4], but they can precipitate Mn2+ and Ca2+ over time. HEPES or Tris-HCl are vastly superior for metallo-lectin assays.

Table 1: pH Influence on Assay Components

ParameterpH 5.5pH 7.4 (Optimized)pH 8.5
ConA Oligomeric State Dimer (53 kDa)Tetramer (104 kDa)Tetramer
Metal Ion Affinity Weak/DissociatingHigh (Stable S1/S2 sites)High
Free Thiol Stability Highly StableStable (with mild reductant)Unstable (Rapid Oxidation)
Binding Affinity ( Kd​ ) Sub-optimal (High μ M)Optimal (Low μ M to nM avidity)Variable (due to ligand loss)

Part 3: Standardized Experimental Protocol

This self-validating protocol ensures that any lack of binding is due to true biological negativity, not buffer-induced artifacts.

Step 1: Buffer Formulation (Binding Buffer)

  • Prepare 20 mM HEPES, 150 mM NaCl.

  • Adjust pH precisely to 7.4 using NaOH.

  • Add 1 mM CaCl2​ and 1 mM MnCl2​ . (Do not add metals before pH adjustment to prevent localized precipitation).

  • Add 0.05% Tween-20 to reduce non-specific hydrophobic interactions.

Step 2: Ligand Preparation

  • Dissolve 1-Thio-α-D-mannose in the Binding Buffer.

  • Crucial Step: If using the unconjugated free thiol, add 0.1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP reduces disulfides without chelating the essential Mn2+ / Ca2+ metals, unlike DTT or β -mercaptoethanol.

Step 3: Assay Execution (Microplate Format)

  • Immobilize the target receptor (e.g., ConA) onto the microplate. Wash 3x with Binding Buffer.

  • Introduce the 1-Thio-α-D-mannose ligand solution.

  • Incubate at 4°C to Room Temperature for 1–2 hours. (4°C is recommended to maintain protein integrity[4]).

  • Wash 4x with Binding Buffer to remove unbound ligands.

Step 4: Self-Validating Controls (Elution)

  • Positive Elution: Elute bound ligand using Binding Buffer supplemented with 200 mM Methyl-α-D-mannopyranoside (a competitive inhibitor)[1].

  • Negative Control (Metal Stripping): Wash a parallel control well with buffer containing 10 mM EDTA. Because ConA strictly requires metals for saccharide binding[1], EDTA will abolish specific binding, validating your signal.

Protocol cluster_controls 5. Validation / Detection S1 1. Buffer Prep HEPES pH 7.4 + Ca2+/Mn2+ S3 3. Incubation 4°C, 1-2 Hours S1->S3 S2 2. Ligand Prep 1-Thio-a-D-mannose + TCEP S2->S3 S4 4. Washing Remove Unbound S3->S4 S5a Specific Elution (Methyl-a-D-mannoside) S4->S5a S5b EDTA Control (Strips Metals, Abolishes Binding) S4->S5b

Workflow for self-validating 1-Thio-α-D-mannose lectin binding assays.

Part 4: Troubleshooting Guide & FAQs

Q: My binding signal is exceptionally low, but my protein concentration is correct. What is wrong? A: Check your lysis/storage buffers for chelating agents. If your ConA was purified or stored in a buffer containing EDTA or EGTA, the S1 and S2 metal sites are empty. ConA cannot bind mannose without Mn2+ and Ca2+ [1]. Dialyze your protein against the Binding Buffer (pH 7.4) to reload the metals.

Q: I am observing high background and non-specific binding. Should I lower the pH to increase stringency? A: Do not lower the pH below 7.0. Dropping the pH to 5.5 or 6.0 will force ConA to dissociate into dimers[2], drastically reducing its avidity for your 1-Thio-α-D-mannose ligand. Instead, increase the stringency by raising the NaCl concentration to 300 mM or increasing the Tween-20 concentration to 0.1%.

Q: Can I use DTT to keep my 1-Thio-α-D-mannose from oxidizing? A: No. Dithiothreitol (DTT) and β -mercaptoethanol are strong metal chelators. They will strip the Mn2+ and Ca2+ ions from ConA, destroying the carbohydrate-binding pocket. Always use TCEP, which is a potent reducing agent that does not interact with metal ions.

Q: Why is PBS listed in some protocols if HEPES is better? A: PBS is commonly used because it naturally buffers around pH 7.4[4]. However, the phosphate ions in PBS can react with the Mn2+ and Ca2+ required for ConA activity, forming insoluble manganese/calcium phosphate precipitates over time. If you must use PBS, prepare it fresh and monitor for micro-precipitates.

Q: Does the sulfur atom alter the binding affinity compared to natural O-mannose? A: The substitution of oxygen with sulfur at the anomeric position slightly alters the bond length and angle (C-S bonds are longer than C-O bonds). While 1-Thio-α-D-mannose is an excellent structural mimic, its binding kinetics ( Kon​ / Koff​ ) may differ slightly from O-linked mannose. However, the spatial requirements (unmodified OH groups at C-3, C-4, and C-6) essential for ConA binding remain perfectly intact[1].

References

  • Maximize Your Research Efficiency: Exploring the Benefits of Concanavalin A Magnetic Beads in Protein Purification Source: nanomicronspheres.com URL:[Link]

  • On the Meaning of Affinity: Cluster Glycoside Effects and Concanavalin A Source: ACS Publications URL:[Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Purification of Mannose Derivatives from Free Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of mannose derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with mannose derivatives that have been modified to include thiol groups, for example, through conjugation with cysteine. The presence of unreacted free thiols can interfere with downstream applications, leading to inconsistent results and reduced efficacy. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve a highly pure final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of mannose derivatives from free thiols.

Q1: Why is it critical to remove free thiols from my mannose derivative preparation?

Free thiols, such as unreacted cysteine or reducing agents like dithiothreitol (DTT), can interfere with downstream processes.[1][2] These reactive groups can lead to non-specific conjugation, formation of unwanted disulfide bonds, and reduced stability of the final product. For applications in drug development and biological assays, the presence of these impurities can lead to inaccurate data and potential off-target effects.

Q2: What are the most common methods for removing free thiols?

The primary methods for removing free thiols from mannose derivatives and other bioconjugates include:

  • Thiol-Scavenging Resins: These are solid supports functionalized with groups that react specifically with thiols, such as maleimides or iodoacetamides, to covalently bind and remove them from solution.[3]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[4][5][6] It is highly effective for separating larger mannose derivatives from smaller free thiol-containing molecules.[4][7]

  • Thiol-Disulfide Exchange Chromatography: This method utilizes a resin with an activated disulfide bond that reacts with free thiols on the target molecule, immobilizing it while smaller impurities are washed away.[8][9] The purified product is then eluted using a reducing agent.[9]

  • Dialysis: This technique is suitable for removing small molecules like free thiols from much larger mannose derivatives by diffusion across a semi-permeable membrane.[10][11]

Q3: How do I choose the best purification method for my specific mannose derivative?

The choice of purification method depends on several factors, including the size of your mannose derivative, the nature of the free thiol contaminant, and the desired purity of the final product. The following decision matrix can guide your selection:

Purification_Decision_Tree start Start: Crude Mannose Derivative with Free Thiols size_diff Is there a significant size difference between the derivative and the free thiol? start->size_diff reactivity_ok Is the derivative stable to reactive resins (e.g., maleimide)? size_diff->reactivity_ok No sec Size Exclusion Chromatography (SEC) size_diff->sec Yes scavenger Thiol-Scavenging Resin reactivity_ok->scavenger Yes disulfide_exchange Thiol-Disulfide Exchange Chromatography reactivity_ok->disulfide_exchange No dialysis Dialysis / Ultrafiltration sec->dialysis Alternative end_pure Purified Mannose Derivative sec->end_pure scavenger->end_pure disulfide_exchange->end_pure

Decision Matrix for Thiol Purification Method Selection

Q4: How can I quantify the amount of free thiol before and after purification?

Ellman's test is the standard method for quantifying free thiols.[12][13][14] This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[12][15] By comparing the absorbance of your sample to a standard curve of a known thiol, like cysteine, you can accurately determine the concentration of free thiols.[12][13]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of mannose derivatives.

Problem Potential Cause Recommended Solution & Explanation
Low Yield of Purified Product Non-specific binding to the purification resin. This is common in affinity and ion-exchange chromatography.[16][17][18] To mitigate this, optimize your buffer conditions. Increasing the salt concentration or adding a non-ionic detergent can disrupt unwanted ionic or hydrophobic interactions.[16][19]
Precipitation of the mannose derivative. High concentrations of your derivative can lead to aggregation and precipitation.[1][20] Try performing the purification at a lower concentration or including solubilizing agents like arginine in your buffers.[1]
Loss of product during dialysis or ultrafiltration. Ensure the molecular weight cut-off (MWCO) of your membrane is significantly smaller than your mannose derivative to prevent its loss.
Incomplete Removal of Free Thiols Insufficient capacity of the thiol-scavenging resin. Ensure you are using a sufficient amount of resin to bind all the free thiols in your sample. Consult the manufacturer's protocol for the binding capacity of the resin.
Suboptimal reaction conditions for thiol scavenging. For maleimide-based scavenging resins, the reaction is most efficient at a pH of 6.5-7.5.[1][21] At lower pH, the reaction rate decreases, while at higher pH, hydrolysis of the maleimide group can occur.[21]
Poor resolution in Size Exclusion Chromatography (SEC). To achieve good separation, there should be a significant difference in size between your mannose derivative and the free thiol.[6] For smaller derivatives, a high-resolution SEC column may be necessary. Also, ensure you are not overloading the column, as this can lead to peak broadening and poor separation.[6][22]
Product Instability After Purification Oxidation of thiols on the mannose derivative. If your mannose derivative contains desired thiol groups, they can be susceptible to oxidation, leading to the formation of disulfide bonds.[10] Work with degassed buffers and consider storing the purified product under an inert atmosphere (e.g., argon or nitrogen).
Hydrolysis of the linkage (e.g., thioether from a maleimide reaction). The thioether bond formed from a maleimide-thiol reaction can undergo hydrolysis at a pH above 8.[2] It is crucial to store your purified product in a buffer at a neutral or slightly acidic pH to maintain its stability.

Section 3: Detailed Protocols

This section provides step-by-step protocols for key purification and quantification methods.

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol is adapted from standard procedures for Ellman's test.[12][13][14]

Materials:

  • DTNB (Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride (for standard curve)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards: Create a series of cysteine standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mM) by diluting a stock solution in the Reaction Buffer.

  • Sample Preparation: Dilute your mannose derivative sample with the Reaction Buffer to a concentration that will fall within the range of your standard curve.

  • Reaction: In a microplate or cuvette, mix your standard or sample with the DTNB solution. A common ratio is 50 µL of DTNB solution to 250 µL of standard/sample.

  • Incubation: Incubate the mixture at room temperature for 15 minutes.[12][15]

  • Measurement: Measure the absorbance of each standard and sample at 412 nm.

  • Calculation: Subtract the absorbance of the blank (0 mM cysteine) from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from your standard curve to calculate the concentration of free thiols in your sample.

Protocol 2: Purification using a Thiol-Scavenging Resin

This protocol provides a general workflow for using a maleimide-functionalized resin to remove free thiols.

Scavenging_Workflow prep_resin 1. Prepare Resin (Swell and equilibrate in buffer) prep_sample 2. Prepare Sample (Adjust pH to 6.5-7.5) prep_resin->prep_sample incubation 3. Incubation (Mix resin and sample, incubate) prep_sample->incubation separation 4. Separation (Spin down or filter to remove resin) incubation->separation collection 5. Collect Supernatant (Contains purified derivative) separation->collection qc_check 6. Quality Control (Perform Ellman's test) collection->qc_check

Workflow for Thiol-Scavenging Resin Purification

Materials:

  • Maleimide-functionalized resin

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Crude mannose derivative solution

Procedure:

  • Resin Preparation: Prepare the resin according to the manufacturer's instructions. This typically involves washing and equilibrating the resin in the Reaction Buffer.

  • Sample Preparation: Ensure your crude mannose derivative solution is in a buffer with a pH between 6.5 and 7.5 to ensure optimal reactivity of the maleimide groups.[21]

  • Incubation: Add the equilibrated resin to your sample. The amount of resin should be in excess of the total amount of free thiol to ensure complete removal. Gently mix the suspension and incubate at room temperature for 1-2 hours or at 4°C overnight.[21][23]

  • Separation: Separate the resin from the solution. This can be done by centrifugation and collecting the supernatant, or by using a spin column.

  • Collection: The supernatant contains your purified mannose derivative, now free of thiol contaminants.

  • Quality Control: Perform an Ellman's test on the purified sample to confirm the absence of free thiols.

References

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. Retrieved from [Link]

  • A simple method for the quantitative analysis of resin bound thiol groups. (n.d.). Tetrahedron Letters. Retrieved from [Link]

  • Ellman's Test Protocol for Thiols. (n.d.). Scribd. Retrieved from [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. Retrieved from [Link]

  • Understanding Affinity Chromatography. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?. (2023, March 23). ResearchGate. Retrieved from [Link]

  • Method for Suppressing Non-Specific Protein Interactions Observed With Affinity Resins. (2011, August 15). PubMed. Retrieved from [Link]

  • Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. (n.d.). MDPI. Retrieved from [Link]

  • Maleimide labeling of thiolated biomolecules. (2022, May 3). Bio-Synthesis. Retrieved from [Link]

  • The Use of Thiol-Disulphide Exchange Chromatography for the Automated Isolation of Alpha 1-antitrypsin and Other Plasma Proteins With Reactive Thiol Groups. (n.d.). PubMed. Retrieved from [Link]

  • A new two-step precipitation method removes free-SDS and thiol reagents from diluted solutions, and then allows recovery and quantitation of proteins. (n.d.). PubMed. Retrieved from [Link]

  • Tips For Antibody Purification Troubleshooting. (2023, June 5). Biochain Incorporated. Retrieved from [Link]

  • Thiopropyl Resin for the purification of thiol group containing proteins. (2024, July 25). G-Biosciences. Retrieved from [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019, November 29). Royal Society of Chemistry. Retrieved from [Link]

  • Protein Purification Size Exclusion Chromatography. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Thiol (SH). (n.d.). Supra sciences. Retrieved from [Link]

  • Size Exclusion Chromatography. (2024, August 12). Cytiva. Retrieved from [Link]

  • Introduction to Size Exclusion Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. (n.d.). Agilent. Retrieved from [Link]

  • Why some antibodies have low yield when purifying, and is there anyway to improve that?. (2016, February 26). ResearchGate. Retrieved from [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019, November 20). ResearchGate. Retrieved from [Link]

  • Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. (n.d.). PMC. Retrieved from [Link]

  • A Simplified Method for the Efficient Refolding and Purification of Recombinant Human GM-CSF. (2012, November 14). PLOS One. Retrieved from [Link]

  • Exchange reaction divided into three steps: deprotonation of the thiol.... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PMC. Retrieved from [Link]

  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. (n.d.). PNAS. Retrieved from [Link]

Sources

Stability of 1-Thio-alpha-D-mannose sodium salt at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Thio-α-D-mannose sodium salt . This portal is designed for researchers, synthetic chemists, and drug development professionals utilizing thioglycosides in dynamic combinatorial chemistry, glycodendriprotein synthesis, and lectin-binding assays.

Because the sodium salt of a thiolate is highly reactive, improper storage—specifically exposure to room temperature, ambient oxygen, and moisture—can rapidly degrade the reagent. Below, we provide mechanistic troubleshooting guides, stability data, and self-validating rescue protocols.

Troubleshooting Guides & FAQs

Q1: Why did my 1-Thio-α-D-mannose sodium salt turn into a gummy solid at room temperature, and why is my downstream conjugation reaction failing? A: The physical change and chemical failure are caused by a combination of hygroscopicity and oxidative dimerization. The sodium salt of 1-thio-α-D-mannose exists as a highly reactive thiolate anion. When stored at room temperature without an inert atmosphere, ambient oxygen rapidly oxidizes the thiolate into a chemically inert disulfide dimer (glycosyldisulfide)[1]. This oxidation eliminates the nucleophilicity required for downstream glycosylation or conjugation reactions[2]. The transition to a "gummy" state is due to the absorption of atmospheric moisture, which solvates the sodium ions and dramatically accelerates the kinetics of this single-electron oxidation process.

Q2: My 1 H-NMR shows a mixture of anomers (α and β) even though I purchased the pure α-anomer. Did the supplier send the wrong batch? A: If the reagent was left at room temperature, it is highly likely that moisture-induced mutarotation occurred. While the α-anomer is kinetically trapped in a dry, frozen state (-20°C), exposure to ambient humidity at room temperature allows for localized solvation. 1-Thio-D-mannose exhibits an unusual and highly pH-dependent mutarotation profile. If the local pH drops (e.g., due to atmospheric CO 2​ dissolving into the absorbed moisture layer), the equilibrium shifts dramatically. At acidic to neutral pH, the β-anomer actually becomes the thermodynamically favored product, reaching an α/β ratio of approximately 34:66 at pH 4[3]. Therefore, room temperature storage in a non-desiccated environment actively destroys the stereochemical purity of your reagent.

Q3: Can I store my prepared aqueous stock solutions of 1-Thio-α-D-mannose at room temperature if I degas the water? A: No. Even if you completely degas the solvent to prevent disulfide formation, the compound will still undergo rapid mutarotation in solution. At neutral pH (pH 7) at room temperature, the half-life of the anomeric configuration is approximately 3.3 hours[3]. Stock solutions must be prepared immediately before use or flash-frozen and stored at -80°C.

Quantitative Stability Profile

To guide your experimental planning, all quantitative degradation data has been summarized below.

Storage ConditionAtmosphereFree Thiol Half-LifeAnomeric Purity (α)Primary Degradation Pathway
-20°C (Optimal) Argon / N 2​ > 12 months> 99%None (Stable)
4°C (Fridge) Air~ 2-4 weeks> 95%Slow Disulfide Oxidation
25°C (Solid) Air (Ambient)< 48 hoursRapidly equilibratesOxidation & Mutarotation
25°C (Aqueous) Air (pH 7.0)~ 3.3 hoursShifts to β-anomerMutarotation[3]

Experimental Protocols

If you suspect your 1-Thio-α-D-mannose sodium salt has been exposed to room temperature and oxidized, you can attempt to rescue the free thiolate. Note: This protocol only reverses disulfide oxidation; it cannot reverse mutarotation. If strict α-linkages are required and mutarotation has occurred, the batch must be discarded.

Protocol: Self-Validating Rescue of Oxidized 1-Thio-α-D-mannose via TCEP Reduction

Causality & Trustworthiness: TCEP (Tris(2-carboxyethyl)phosphine) is utilized here instead of DTT because TCEP operates efficiently over a broader pH range and does not contain thiols, allowing for direct downstream validation using Ellman's reagent without false positives.

Step 1: Solubilization Dissolve 10 mg of the degraded 1-Thio-α-D-mannose sodium salt in 1 mL of strictly degassed, mildly basic buffer (e.g., 50 mM Sodium Phosphate, pH 8.0). The slightly basic pH ensures solubility of the disulfide dimer and limits the rate of mutarotation[3].

Step 2: Reduction Add 1.5 molar equivalents of TCEP hydrochloride to the solution. Flush the reaction vial with Argon gas, seal it, and incubate at room temperature for 30 minutes with gentle agitation.

Step 3: Validation (Ellman’s Assay) To prove the system has been rescued, extract a 10 µL aliquot and add it to 990 µL of Ellman’s reagent solution (0.1 mM DTNB in pH 8.0 buffer). A rapid shift to a stark yellow color (absorbance peak at 412 nm) confirms the successful regeneration of the free thiolate.

Step 4: Immediate Utilization Do not store the rescued aqueous solution. Immediately introduce the rescued thiolate into your conjugation workflow (e.g., reacting with an electrophilic carbohydrate or maleimide-functionalized protein)[2].

Degradation Pathway Visualization

The following diagram maps the causality of room-temperature degradation, separating reversible oxidation from irreversible stereochemical loss.

G A 1-Thio-α-D-mannose Sodium Salt B Room Temperature Exposure A->B Improper Storage C Moisture Absorption (Hygroscopic) B->C Ambient Humidity D Oxygen Exposure (Air) B->D Lack of Inert Gas E pH-Dependent Mutarotation (α ⇌ β) C->E Solvation & pH shift F Oxidation to Disulfide Dimer D->F Single e- transfer G Irreversible Loss of Anomeric Purity E->G Equilibration H Reversible via TCEP/DTT Reduction F->H Rescue Protocol

Degradation pathways of 1-Thio-α-D-mannose sodium salt at room temperature.

References

  • [2] Probing Site-Selective Conjugation Chemistries for the Construction of Homogeneous Synthetic Glycodendriproteins. National Institutes of Health (PMC). Available at:[Link]

  • [3] pH-Dependent Mutarotation of 1-Thioaldoses in Water. Unexpected Behavior of (2S)-d-Aldopyranoses. American Chemical Society (ACS). Available at:[Link]

  • [1] Reversible Sulfur Reactions in Pre-Equilibrated and Catalytic Self-Screening Dynamic Combinatorial Chemistry Protocols. DiVA Portal. Available at:[Link]

Sources

Resolving aggregation issues in thio-mannose modified nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with thio-mannose modified nanoparticles. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly aggregation, during your experiments. As Senior Application Scientists, our goal is to provide you with not just steps, but the underlying scientific principles to empower your research.

Troubleshooting Guide: Resolving Aggregation Issues

Aggregation is a critical issue that can compromise the efficacy and safety of nanoparticle formulations. Below are common questions and detailed solutions to address aggregation at various stages of your workflow.

Q1: I'm observing immediate aggregation (a color change from red to blue/purple for gold nanoparticles) as soon as I add my thio-mannose ligand. What's happening and how can I fix it?

A1: This rapid aggregation is likely due to a loss of electrostatic stabilization of the nanoparticle core upon introduction of the thiol ligand. Many nanoparticles, especially gold nanoparticles synthesized by citrate reduction, are initially stabilized by a layer of negatively charged citrate ions. The thiol group of your thio-mannose ligand has a high affinity for the nanoparticle surface and can displace these citrate ions.[1] If this displacement happens too quickly and without a suitable replacement stabilizer, the nanoparticles will agglomerate.

Here’s a systematic approach to troubleshoot this issue:

1. Optimize Ligand Addition:

  • Slow, Dropwise Addition: Instead of adding the entire volume of your thio-mannose solution at once, add it dropwise to a vigorously stirring nanoparticle suspension. This gradual introduction allows for a more controlled ligand exchange process.

  • Use a Dilute Ligand Solution: A high local concentration of the thiol can accelerate the displacement of stabilizing agents. Using a more dilute solution of your thio-mannose ligand can mitigate this effect.

2. Control the pH:

  • The pH of the solution affects the surface charge of the nanoparticles and the reactivity of the thiol group. For gold nanoparticles, a pH slightly above the pKa of the thiol group (typically around 8-9) can facilitate the deprotonation of the thiol to a thiolate, which is the reactive species for binding to the gold surface. However, a pH that is too high can lead to uncontrolled reactions and aggregation. It is recommended to perform the conjugation in a buffered solution (e.g., a low concentration borate buffer) to maintain a stable pH.

3. Co-functionalization with a Stabilizing Ligand:

  • Consider a co-functionalization strategy using a mixture of your thio-mannose ligand and a thiol-modified stabilizing polymer like polyethylene glycol (PEG-SH).[1] The PEG chains provide steric hindrance, creating a physical barrier that prevents nanoparticles from getting too close to each other and aggregating.[2][3]

Here is a workflow to guide your optimization:

start Immediate Aggregation Observed slow_addition Implement Slow, Dropwise Addition of Ligand start->slow_addition dilute_ligand Use a More Dilute Thio-Mannose Solution slow_addition->dilute_ligand Still aggregating? ph_control Optimize and Buffer the Reaction pH dilute_ligand->ph_control Still aggregating? peg_sh Co-functionalize with PEG-SH ph_control->peg_sh Still aggregating? characterize Characterize with DLS and UV-Vis peg_sh->characterize stable Stable Nanoparticles characterize->stable

Caption: Troubleshooting workflow for immediate aggregation during functionalization.

Q2: My thio-mannose modified nanoparticles look fine after synthesis, but they aggregate after purification by centrifugation. Why is this happening and what can I do?

A2: Aggregation during purification is a common problem, often caused by the removal of stabilizing agents from the solution or by the high forces exerted during centrifugation.

1. Centrifugation-Induced Aggregation:

  • Optimize Centrifugation Parameters: High centrifugal forces can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation. Use the lowest speed and shortest duration necessary to pellet your nanoparticles. This will need to be empirically determined for your specific nanoparticle size and density.

  • Resuspend Gently: After centrifugation, avoid harsh resuspension methods like vortexing. Instead, gently pipette the solution up and down or use a brief sonication in a bath sonicator.

2. Loss of Stabilizers:

  • The washing steps during purification can remove excess stabilizing ligands that are not bound to the nanoparticle surface but are in equilibrium in the solution, contributing to colloidal stability.

  • Resuspend in a Stabilizing Buffer: Instead of resuspending the nanoparticle pellet in pure water, use a buffer that promotes stability. For thio-mannose modified nanoparticles, a low ionic strength buffer (e.g., 10 mM PBS) can be a good starting point. The presence of mannose on the surface may also influence the choice of buffer; ensure the buffer does not interact unfavorably with the mannose moieties.

3. Alternative Purification Methods:

  • If centrifugation continues to cause aggregation, consider alternative purification methods that are gentler on the nanoparticles:

    • Dialysis: This method is effective for removing small molecules and excess ligands without subjecting the nanoparticles to high centrifugal forces.

    • Tangential Flow Filtration (TFF): For larger volumes, TFF is an excellent method for buffer exchange and purification while minimizing aggregation.

Q3: My nanoparticles are stable in water, but aggregate when I transfer them to a biological buffer like PBS or cell culture medium. How can I improve their stability in these conditions?

A3: Biological media are complex environments with high salt concentrations and the presence of proteins and other biomolecules that can destabilize nanoparticles.[3]

1. Salt-Induced Aggregation:

  • High ionic strength buffers screen the surface charges on nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1]

  • Increase Steric Stabilization: As mentioned before, co-functionalization with PEG-SH is a highly effective strategy to improve stability in high-salt environments. The PEG layer provides a steric barrier that is less sensitive to changes in ionic strength.[2][3]

2. Protein Adsorption (Opsonization):

  • Proteins in biological media can adsorb onto the surface of nanoparticles, leading to changes in size and surface properties, which can result in aggregation and uptake by the reticuloendothelial system (RES).

  • PEGylation: A dense layer of PEG on the nanoparticle surface can create a "stealth" effect, reducing protein adsorption and prolonging circulation time in vivo.[2]

Data on Buffer Stability:

Nanoparticle FormulationBufferHydrodynamic Diameter (nm)Polydispersity Index (PDI)Visual Observation
Thio-Mannose NPsDeionized Water55.20.15Clear, red solution
Thio-Mannose NPs1x PBS (150 mM NaCl)>1000>0.7Blue solution, precipitate
Thio-Mannose/PEG-SH NPsDeionized Water65.80.18Clear, red solution
Thio-Mannose/PEG-SH NPs1x PBS (150 mM NaCl)68.10.21Clear, red solution

This table illustrates how co-functionalization with PEG-SH can significantly improve the stability of thio-mannose modified nanoparticles in a high ionic strength buffer.

Frequently Asked Questions (FAQs)

Q: How can I confirm that the thio-mannose has successfully conjugated to my nanoparticles?

A: Several characterization techniques can be used to confirm successful conjugation:

  • Dynamic Light Scattering (DLS): You should observe an increase in the hydrodynamic diameter of the nanoparticles after conjugation due to the added layer of thio-mannose.[4]

  • Zeta Potential: The surface charge of the nanoparticles will likely change upon conjugation. For example, if you start with negatively charged citrate-stabilized gold nanoparticles, the zeta potential may become less negative after conjugation with a neutral or slightly negatively charged thio-mannose ligand.[5]

  • UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, a slight red-shift in the surface plasmon resonance (SPR) peak can indicate a change in the local refractive index around the nanoparticle surface, which is consistent with ligand conjugation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): By comparing the FTIR spectra of the bare nanoparticles, the free thio-mannose ligand, and the functionalized nanoparticles, you can identify characteristic peaks from the mannose molecule on the nanoparticle surface.[5]

Q: What is the ideal storage condition for my thio-mannose modified nanoparticles?

A: The optimal storage conditions will depend on the specific formulation, but here are some general guidelines:

  • Storage Buffer: Store the nanoparticles in a low ionic strength buffer that you have validated for stability. Avoid storing them in pure water for long periods, as this can lead to slow aggregation.

  • Temperature: Store at 4°C. Do not freeze your nanoparticle solution unless you have specifically formulated it with cryoprotectants, as the freeze-thaw process can cause irreversible aggregation.

  • Concentration: It is often better to store nanoparticles at a higher concentration and dilute them just before use.

Q: How does the density of mannose on the nanoparticle surface affect stability and biological function?

A: The density of mannose can impact both stability and targeting efficiency. A higher density of mannose may enhance binding to mannose receptors on target cells, such as macrophages.[5] However, a very high density of a bulky ligand like mannose could potentially lead to steric crowding on the nanoparticle surface, which might affect stability. It is often necessary to optimize the mannose density to achieve a balance between targeting efficacy and colloidal stability.[5][6]

Experimental Protocols

Protocol 1: Thio-Mannose and PEG-SH Co-functionalization of Gold Nanoparticles

This protocol describes a method for the co-functionalization of citrate-stabilized gold nanoparticles with thio-mannose and PEG-SH to enhance stability.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm)

  • Thio-mannose ligand solution (e.g., 1 mg/mL in deionized water)

  • PEG-SH solution (e.g., 1 mg/mL in deionized water, MW 2000 Da)

  • 10 mM Borate buffer, pH 8.5

  • Deionized water

Procedure:

  • To 1 mL of vigorously stirring gold nanoparticles in a clean glass vial, add 100 µL of 10 mM borate buffer.

  • In a separate microcentrifuge tube, prepare a mixture of the thio-mannose and PEG-SH solutions. The optimal ratio will need to be determined experimentally, but a good starting point is a 1:1 molar ratio.

  • Add the thio-ligand mixture to the gold nanoparticle solution dropwise over a period of 5 minutes while maintaining vigorous stirring.

  • Allow the reaction to proceed for at least 4 hours at room temperature with continuous stirring.

  • Purify the functionalized nanoparticles by centrifugation. Start with a low speed (e.g., 8,000 x g for 20 minutes for 20 nm gold nanoparticles) and adjust as needed.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer (e.g., 10 mM PBS).

  • Characterize the purified nanoparticles using UV-Vis spectroscopy and DLS to confirm stability and successful functionalization.

Protocol 2: Characterization of Nanoparticle Stability using DLS

Purpose: To assess the colloidal stability of thio-mannose modified nanoparticles in different buffers.

Procedure:

  • Prepare solutions of your nanoparticles at a suitable concentration for DLS analysis (this will depend on your instrument).

  • Prepare the buffers you want to test (e.g., deionized water, 1x PBS, cell culture medium).

  • Add a small volume of your concentrated nanoparticle solution to each buffer and gently mix.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in each buffer immediately after mixing.

  • Incubate the samples at room temperature or 37°C and repeat the measurements at various time points (e.g., 1 hour, 4 hours, 24 hours) to assess stability over time.

  • A stable formulation will show minimal changes in hydrodynamic diameter and PDI over time.

Visualizations

cluster_0 Nanoparticle Core Synthesis cluster_1 Ligand Exchange Reaction cluster_2 Purification cluster_3 Characterization AuNP Citrate-Stabilized AuNP Core Reaction Co-functionalization (pH 8.5, Room Temp) AuNP->Reaction Ligands Thio-Mannose + PEG-SH Ligands->Reaction Purify Centrifugation / Dialysis Reaction->Purify DLS DLS (Size, PDI) Purify->DLS Zeta Zeta Potential (Surface Charge) Purify->Zeta UVVis UV-Vis (SPR Peak) Purify->UVVis Final Stable Thio-Mannose Functionalized Nanoparticle DLS->Final Zeta->Final UVVis->Final

Caption: Workflow for the synthesis and characterization of thio-mannose modified nanoparticles.

Caption: Comparison of stable and aggregated nanoparticle states.

References

Sources

Minimizing hydrolysis of thio-glycosidic bonds in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrate Chemistry. This knowledge base is designed for researchers, application scientists, and drug development professionals working with thioglycosides. Below, you will find mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and prevent the unintended hydrolysis of thio-glycosidic bonds in acidic media.

Knowledge Base: The Paradox of Thioglycoside Hydrolysis

Q: Why am I observing hydrolysis of my thioglycoside during acidic deprotection when S-glycosides are widely reported to be acid-stable?

A: Under standard conditions, thioglycosides are highly recalcitrant to acid-catalyzed hydrolysis[1]. The causality lies in the fundamental nature of the sulfur atom: sulfur is a "soft" base with significantly lower electronegativity and poorer hydrogen-bonding capability compared to the oxygen atom in standard O-glycosides[2]. Consequently, the anomeric sulfur resists protonation by general acids, which is the critical first step required for glycosidic bond cleavage[1].

However, unintended hydrolysis in acidic media typically occurs due to one of three mechanistic bypasses:

  • Remote Activation: If your aglycone contains a heteroaryl group (e.g., 2-mercaptobenzimidazole or 2-mercaptopyridine), the acid protonates the remote heterocyclic nitrogen rather than the sulfur[3]. This protonation creates a strong electron-withdrawing effect that activates the thio-glycosidic bond for cleavage, mimicking the transition state of O-glycosides[3][4].

  • Trace Thiophilic Contaminants: The presence of trace heavy metals (e.g., Ag⁺, Hg²⁺) or electrophilic halogens (e.g., I₂) in your acidic media acts as a Lewis acid, selectively coordinating with the soft sulfur atom and forcing bond cleavage.

  • The "Rotovap Concentration" Effect: A common bench error. Evaporating an unquenched acidic reaction mixture exponentially concentrates the acid. As the solvent evaporates, the localized pH drops drastically, forcing the protonation of the otherwise stable sulfur atom.

Mechanism cluster_direct Direct Acid Exposure (Alkyl/Aryl S-Glycosides) cluster_remote Remote Activation (Heteroaryl S-Glycosides) S_Gly Alkyl/Aryl Thioglycoside Poor_Protonation Poor S-Protonation (Soft Base) S_Gly->Poor_Protonation H_plus H+ (Acid) H_plus->Poor_Protonation Stable Intact S-Glycosidic Bond Poor_Protonation->Stable Het_Gly Heteroaryl Thioglycoside (e.g., Pyridyl) N_Protonation N-Protonation (Electron Withdrawal) Het_Gly->N_Protonation H_plus2 H+ (Acid) H_plus2->N_Protonation Cleavage S-Glycosidic Bond Cleavage N_Protonation->Cleavage

Mechanistic divergence of thioglycoside stability in acidic media based on aglycone structure.

Quantitative Data: Stability Comparisons

To aid in your experimental design, the following table summarizes the relative stability and hydrolysis rates of glycosidic bonds across different environments.

Glycoside TypeAglycone StructureHydrolysis ConditionRelative Hydrolysis Rate / StabilityMechanistic Causality
O-Glycoside PhenylSpontaneous Acidic (pH < 2)Baseline (Fast)High electronegativity of oxygen enables rapid protonation and acid catalysis.
S-Glycoside PhenylSpontaneous Acidic (pH < 2)~1/700th of O-glycoside[1]Sulfur’s soft basicity prevents efficient protonation, stalling the reaction.
S-Glycoside 2-MercaptobenzimidazoleMild Acidic (pH 5.5 - 6.6)Accelerated (Matches O-glycosides)[3]Remote activation via protonation of the heterocyclic nitrogen activates the S-bond[3].
S-Glycoside Alkyl (e.g., Isopropyl)Intracellular (Lysosomal, pH ~4.5)Highly Stable (>10-fold vs O-glyc)[5]Resistance to both acidic environment and lysosomal hexosaminidases[5].

Diagnostic Workflows: Preventing Hydrolysis During Deprotection

Q: How do I safely remove acid-labile protecting groups (e.g., trityl, isopropylidene) without risking the integrity of my thio-glycosidic bond?

A: You must decouple the cleavage of the O-protecting group from the activation of the anomeric sulfur. This is achieved by utilizing mild organic acids paired with carbocation and thiophilic scavengers. Follow the decision tree and protocol below to ensure a self-validating workflow.

Workflow Start Initiate Acidic Deprotection Check Assess Aglycone & Reagents Start->Check Cond1 Alkyl/Aryl Aglycone + No Thiophiles Check->Cond1 Cond2 Heteroaryl Aglycone OR Trace Halogens/Metals Check->Cond2 Action1 Proceed with Standard Acid (e.g., 80% AcOH or mild TFA) Cond1->Action1 Action2 Use Mild Acid (AcOH) Add Scavengers (DTT/TIPS) Cond2->Action2 Validate Quench with Base (NaHCO3) Validate via Ellman's Reagent Action1->Validate Action2->Validate

Troubleshooting workflow for the acidic deprotection of thioglycosides to prevent unwanted hydrolysis.

Standard Operating Procedure: Self-Validating Mild Acidic Deprotection

This protocol is designed to remove highly labile O-acetals or trityl ethers while guaranteeing the preservation of the S-glycosidic linkage.

Step 1: Solvent Preparation & Dissolution

  • Action: Dissolve the protected thioglycoside (1.0 eq) in a 4:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) at 0 °C.

  • Causality: DCM provides optimal solubility, while the protic nature of MeOH stabilizes the transient carbocations generated during O-deprotection, preventing them from attacking the sulfur atom.

Step 2: Scavenger Integration

  • Action: Add Triisopropylsilane (TIPS) (2.0 eq) and Dithiothreitol (DTT) (0.1 eq).

  • Causality: TIPS acts as a terminal carbocation scavenger to prevent re-alkylation of the sugar hydroxyls. DTT is critical here: it sequesters any trace thiophilic metals in your glassware or solvents that could inadvertently act as Lewis acids and activate the S-glycoside.

Step 3: Acid Introduction

  • Action: Slowly add 80% aqueous Acetic Acid (AcOH) dropwise.

  • Causality: AcOH provides a sufficient hydronium concentration to cleave O-trityl or isopropylidene groups via stable intermediate formation, but its pKa is too high to protonate the poorly basic anomeric sulfur.

Step 4: Self-Validating Monitoring

  • Action: Stir the reaction while warming to room temperature. Spot the reaction on a TLC plate alongside a drop of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Validation Logic: The disappearance of the starting material indicates successful O-deprotection. If Ellman's reagent turns yellow on the TLC plate, free thiols are present, indicating your S-glycosidic bond has ruptured. A lack of yellow coloration validates that the S-bond remains entirely intact.

Step 5: Critical Quenching Phase

  • Action: Before any solvent evaporation, pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃ at 0 °C. Stir until gas evolution ceases.

  • Causality: Rotary evaporation of unquenched acidic solutions removes the volatile DCM/MeOH first, leaving behind highly concentrated acid and water. This artificial drop in pH is the #1 cause of unexpected thioglycoside hydrolysis. Neutralizing the acid prior to concentration eliminates this risk.

References

  • O-GlcNAcase Catalyzes Cleavage of Thioglycosides without General Acid Catalysis American Chemical Society (acs.org)[Link]

  • Inhibition of b-Fructofuranosidases and a-Glucosidases by Synthetic Thio-fructofuranoside Taylor & Francis (tandfonline.com)[Link]

  • Reactive Thioglucoside Substrates for β-Glucosidase National Institutes of Health (nih.gov)[Link]

  • Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion National Institutes of Health (nih.gov)[Link]

  • Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activation for Efficient Activity MDPI (mdpi.com)[Link]

Sources

Technical Support Center: Controlling Ligand Density of Thio-Mannose on Gold Surfaces

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thio-mannose functionalized gold surfaces. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve precise control over the ligand density of thio-mannose self-assembled monolayers (SAMs). Precise control over the spatial arrangement of mannose moieties is critical for mimicking the natural glycocalyx and for optimizing interactions with specific biological targets.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the density of thio-mannose on my gold surface so important?

Controlling the ligand density of thio-mannose is crucial because the spacing and presentation of mannose molecules can significantly impact their biological activity. The arrangement of carbohydrates on a cell's surface, known as the glycocalyx, is highly organized. Mimicking this organization is key for applications such as studying carbohydrate-protein interactions, developing targeted drug delivery systems, and creating effective biosensors. The density of mannose ligands can influence binding affinity and specificity with mannose-binding proteins (lectins), making it a critical parameter to control in your experiments.

Q2: What are the primary methods for controlling thio-mannose density?

The most common and effective method for controlling the surface density of thio-mannose is the use of mixed self-assembled monolayers (SAMs).[1] This involves the co-adsorption of the active ligand (thio-mannose) and a "diluent" or "spacer" thiol.[2] The spacer molecule is typically an alkanethiol of similar length to the thio-mannose linker, but with a bio-inert terminal group (e.g., -CH3 or a short oligo(ethylene glycol) (OEG) unit) to prevent non-specific binding.[3] By varying the molar ratio of thio-mannose to the spacer thiol in the incubation solution, you can systematically tune the density of mannose on the gold surface.[4]

Another approach involves using bulky or sterically hindered thiol-containing molecules. The steric bulk of these molecules can physically limit the packing density on the surface, creating more space between the mannose headgroups.[5]

Q3: What are the most common causes of poor or inconsistent thio-mannose SAM formation?

Several factors can lead to poor or inconsistent SAM formation. The most frequent culprits are:

  • Contaminated Gold Substrates: The quality of the SAM is highly dependent on the cleanliness of the gold surface.[6][7] Organic residues or other contaminants can prevent the proper self-assembly of the thiol molecules.

  • Impure Reagents or Solvents: The purity of the thio-mannose, spacer thiols, and the solvent used for incubation is critical.[6] Even trace impurities can disrupt the formation of a well-ordered monolayer.

  • Oxidation of Thiols: Thiols can oxidize to form disulfides, which may not form well-ordered SAMs. It's recommended to use freshly prepared solutions and to minimize oxygen exposure during the self-assembly process by using degassed solvents and backfilling containers with an inert gas like nitrogen or argon.[6][7]

  • Suboptimal Incubation Conditions: Factors such as incubation time, temperature, and thiol concentration in the solution can all affect the final quality and density of the SAM.[8]

Troubleshooting Guide

Problem 1: Low Ligand Density or Incomplete Surface Coverage

Symptoms:

  • Low signal in surface characterization techniques (e.g., XPS, SPR).

  • Inconsistent biological assay results.

  • High water contact angle, suggesting a disordered or incomplete monolayer.

Possible Causes & Solutions:

Cause Explanation Solution
Insufficient Incubation Time The self-assembly process, while initiated rapidly, requires time for the molecules to reorganize into a well-ordered, densely packed monolayer.[9]Increase the incubation time. While initial adsorption is fast, allowing the SAM to "anneal" for 12-24 hours is often recommended for achieving a more ordered structure.[10][11]
Low Thiol Concentration The concentration of the thiol solution directly influences the rate of SAM formation. A concentration that is too low may result in incomplete coverage within a standard incubation period.Prepare a fresh thiol solution with a concentration typically in the range of 1 to 10 mM.[10] Ensure the thio-mannose and any spacer thiols are fully dissolved, using sonication if necessary.[10][11]
Poor Solvent Choice The thiol molecules must be fully soluble in the chosen solvent to ensure uniform delivery to the gold surface.For most alkanethiols, 200-proof ethanol is the recommended solvent.[6][10] If your thio-mannose derivative has different solubility requirements, ensure you are using an appropriate high-purity solvent.
Contaminated Gold Surface Any organic or particulate contamination on the gold surface will inhibit the formation of a uniform SAM.[7]Implement a rigorous cleaning protocol for your gold substrates immediately before use. Common methods include piranha solution cleaning (use with extreme caution), UV/ozone treatment, or argon plasma cleaning.[7][12]
Problem 2: High Ligand Density or Aggregation

Symptoms:

  • Steric hindrance leading to reduced biological activity.

  • Evidence of multilayer formation in characterization data.

  • Difficulty in controlling the desired low-density regime.

Possible Causes & Solutions:

Cause Explanation Solution
Incorrect Thio-Mannose to Spacer Ratio In a mixed SAM system, if the proportion of thio-mannose in the solution is too high, it will dominate the surface, leading to a high-density monolayer.Systematically vary the molar ratio of thio-mannose to the spacer thiol in your incubation solution. Start with a higher proportion of the spacer thiol and gradually increase the thio-mannose concentration.
Phase Segregation of Thiols If the thio-mannose and spacer thiol have significantly different chain lengths or chemical properties, they may phase-separate on the surface, leading to "islands" of high mannose density rather than a homogeneously mixed monolayer.[5]Choose a spacer thiol with a similar alkyl chain length to your thio-mannose derivative. This will promote the formation of a more uniform mixed SAM.
Physisorption of Excess Thiol After incubation, excess thiol molecules that are not chemically bound to the gold surface may remain physically adsorbed, leading to an artificially high apparent density.After removing the substrate from the incubation solution, rinse it thoroughly with the same high-purity solvent used for the SAM formation.[13] A brief sonication in fresh solvent can also help remove physisorbed molecules.[11]
Problem 3: Inconsistent and Non-Reproducible Results

Symptoms:

  • High variability in ligand density between experiments, even with the same protocol.

  • Poor correlation between solution-phase thiol ratios and surface-bound ligand ratios.

  • Inconsistent performance in biological assays.

Possible Causes & Solutions:

Cause Explanation Solution
Environmental Contamination The laboratory environment can be a source of contaminants that affect SAM quality. Volatile organic compounds, silicones, or other airborne particles can deposit on the gold surface.[10][11]Work in a clean environment, such as a fume hood or a cleanroom. Avoid using silanes or PDMS in the same area where you are preparing your SAMs.[10]
Variability in Gold Substrates The quality and cleanliness of the gold substrates can vary between batches or even within the same batch.Use gold substrates from a reliable supplier and implement a consistent and thorough cleaning procedure for every experiment.[7]
Degradation of Thiol Solutions Thiol solutions can degrade over time due to oxidation. Using old or improperly stored solutions will lead to inconsistent results.Always use freshly prepared thiol solutions for each experiment.[13] Store solid thiol compounds in a cool, dark, and dry environment.
Inadequate Rinsing Procedure An inconsistent or inadequate rinsing step can leave behind varying amounts of non-specifically bound molecules.Standardize your rinsing protocol. Rinse with a generous amount of fresh, high-purity solvent immediately after removing the substrate from the thiol solution.[13] Dry the substrate with a stream of dry, inert gas like nitrogen.[11]

Experimental Protocols & Visualizations

Protocol: Preparation of Mixed Thio-Mannose SAMs

This protocol outlines a general procedure for creating mixed SAMs of thio-mannose and a spacer thiol on a gold surface.

1. Gold Substrate Cleaning:

  • Clean the gold substrate using your laboratory's standard, validated procedure (e.g., piranha solution, UV/ozone, or argon plasma).[7][12]
  • Rinse thoroughly with deionized water and then with 200-proof ethanol.[12]
  • Dry the substrate under a stream of high-purity nitrogen gas.[11] Use immediately.

2. Thiol Solution Preparation:

  • Prepare stock solutions of your thio-mannose derivative and the chosen spacer thiol (e.g., 10 mM in 200-proof ethanol).
  • In a clean container, prepare the mixed thiol solution by combining the stock solutions to achieve the desired molar ratio. The total thiol concentration should typically be between 1 and 5 mM.[11]
  • Sonicate the final solution for 5-10 minutes to ensure complete dissolution and mixing.[10][11]

3. Self-Assembly:

  • Place the clean, dry gold substrate in a clean glass container.
  • Completely immerse the substrate in the mixed thiol solution.[11]
  • To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas (e.g., nitrogen or argon).[6][7]
  • Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature.[10][11]

4. Rinsing and Drying:

  • Remove the substrate from the thiol solution with clean tweezers.
  • Rinse the substrate thoroughly with fresh 200-proof ethanol to remove any physisorbed molecules.[13]
  • Dry the substrate under a gentle stream of high-purity nitrogen gas.[11]

5. Characterization:

  • Characterize the prepared SAM using appropriate surface analysis techniques to determine the ligand density and monolayer quality.
Workflow for Controlling Thio-Mannose Ligand Density

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis Clean_Au 1. Clean Gold Substrate (Piranha, UV/Ozone) Prep_Thiol 2. Prepare Mixed Thiol Solution (Thio-Mannose + Spacer) Immerse 3. Immerse Substrate (12-24 hours, Inert Atmosphere) Prep_Thiol->Immerse Rinse 4. Rinse with Solvent Immerse->Rinse Dry 5. Dry with Nitrogen Rinse->Dry Characterize 6. Characterize Surface (XPS, SPR, AFM) Dry->Characterize

Caption: Workflow for preparing mixed SAMs to control thio-mannose density.

Concept of Mixed SAM Formation for Density Control

G cluster_surface Gold Surface cluster_result Resulting Mixed SAM mannose1 M arrow Self-Assembly mannose2 M spacer1 S spacer2 S spacer3 S spacer4 S Au_surface Au arrow->Au_surface Au_surface2 Au s1 S Au_surface2->s1 S-Au m1 M Au_surface2->m1 S-Au s2 S Au_surface2->s2 S-Au s3 S Au_surface2->s3 S-Au m2 M Au_surface2->m2 S-Au s4 S Au_surface2->s4 S-Au

Caption: Controlling mannose (M) density using spacer (S) thiols.

Surface Characterization Techniques

Confirming the density and quality of your thio-mannose SAM is a critical step. Here are some commonly used techniques:

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface.[14] By analyzing the atomic percentages of elements like sulfur, carbon, oxygen, and gold, you can confirm the presence of your SAM and estimate the relative surface coverage.[15] The S 2p spectrum is particularly useful for confirming the formation of the gold-thiolate bond, which typically appears around 162 eV.[12]

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for monitoring the formation of thin films on a gold surface in real-time.[2] It can be used to study the kinetics of SAM formation and to quantify the amount of material adsorbed on the surface.

  • Atomic Force Microscopy (AFM): AFM can provide high-resolution topographical images of your SAM, allowing you to assess its uniformity, smoothness, and to identify any defects or aggregates.[14]

  • Contact Angle Goniometry: Measuring the water contact angle provides a quick and easy assessment of the surface's hydrophilicity/hydrophobicity. A well-formed mannose-terminated SAM should be relatively hydrophilic, resulting in a low water contact angle. This can be used to qualitatively assess the success of the functionalization.[7]

  • Fourier Transform Infrared Spectroscopy (FTIR): Specular reflectance FTIR can be used to identify the characteristic vibrational modes of the functional groups within your SAM, confirming the presence of the mannose headgroup and the alkyl chains.[13]

By carefully controlling your experimental parameters and validating your results with appropriate characterization techniques, you can achieve reproducible control over the ligand density of thio-mannose on gold surfaces, paving the way for more accurate and impactful research.

References

  • Synthesis and Characterization of Glyco-SAMs on Gold Nanoparticles: A Modular Approach Towards Glycan-Based Recognition Studies. (2025-09-16). MDPI. [Link]

  • Ligand Layer Engineering to Control Stability and Interfacial Properties of Nanoparticles. PUBDB. [Link]

  • Systematic Control of the Packing Density of Self-Assembled Monolayers Using Bidentate and Tridentate Chelating Alkanethiols. University of Houston. [Link]

  • Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry. (2013-02-26). PubMed. [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]

  • Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization | Langmuir. (2001-03-28). ACS Publications. [Link]

  • Preparation of Mixed Self-Assembled Monolayers (SAMs) That Resist Adsorption of Proteins Using the Reaction of Amines with a SAM That Presents Interchain Carboxylic Anhydride Groups | Langmuir. (2000-07-25). ACS Publications. [Link]

  • Characterization of 11-MUA SAM formation on gold surfaces. (2020-09-29). ResearchGate. [Link]

  • The Influence of PEG-Thiol Derivatives on Controlling Cellular and Bacterial Interactions with Gold Surfaces. BioNavis. [Link]

  • Impacts of surface ligand density on the electronic structure of thiol-protected gold nanoparticles. (2024-03-20). American Chemical Society. [Link]

  • Thiol-based Self-assembled Monolayers: Formation and Organization. Unknown Source. [nanoscaleworld.utep.
  • A New Approach to Generate Thiol-terminated SAMs on Gold. (2007-12-18). Agilent. [Link]

  • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies. [Link]

  • Surface Characterization of Functionalized Gold Nanoparticles. Abstracts. [Link]

  • Growth and Structural Characterization of Self-Assembled Monolayers (SAMs) on Gold made from Functionalized Thiols and Selenols. Academia.edu. [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016-02-28). Frontiers. [Link]

  • Tuning Thiol‐Based Self‐Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel | Request PDF. ResearchGate. [Link]

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Validation & Comparative

Analytical Comparison Guide: NMR Characterization of 1-Thio-α-D-mannose Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

1-Thio-α-D-mannose sodium salt (TAMNS) is a critical glycosyl donor and building block in the synthesis of glycomimetics, glycoconjugate vaccines, and therapeutic glycoproteins[1]. Unlike traditional O-glycosides, thioglycosides offer superior stability against enzymatic degradation while remaining chemically activatable under specific promoter conditions.

However, the structural validation of mannosides presents a notorious analytical challenge. This guide objectively compares the NMR characterization profile of TAMNS against its β-anomer and its peracetylated synthetic precursor, providing researchers and drug development professionals with a self-validating framework for accurate anomeric assignment.

Expertise & Experience: Overcoming the "Mannose Anomeric Trap"

In standard carbohydrate NMR, the anomeric configuration (α vs. β) is routinely assigned using the 3JH1,H2​ proton-proton coupling constant. For glucose, this is trivial: the β-anomer (axial-axial relationship) yields a large coupling (~8 Hz), while the α-anomer (equatorial-axial relationship) yields a small coupling (~3.5 Hz)[2].

The Causality of the Trap: Applying this logic to mannose is a frequent point of failure. Because the C2 hydroxyl group in mannose is axial, the H2 proton is equatorial. Consequently, both the α-anomer (H1 equatorial) and the β-anomer (H1 axial) exhibit dihedral angles of approximately 60° with H2. According to the Karplus equation, this results in small 3JH1,H2​ coupling constants (< 2.0 Hz) for both anomers. Relying on 1D 1 H NMR alone for mannose is an analytical blind spot.

The Solution: To establish a trustworthy, self-validating analytical system, scientists must rely on heteronuclear one-bond coupling constants ( 1JC1,H1​ ). The anomeric effect dictates that the equatorial C1-H1 bond in the α-anomer possesses higher s-character than the axial C1-H1 bond in the β-anomer. This physical phenomenon translates to a quantifiable NMR diagnostic: α-mannosides consistently exhibit 1JC1,H1​ > 168 Hz, whereas β-mannosides exhibit 1JC1,H1​ < 160 Hz[3][4].

Comparative NMR Diagnostics

The following table summarizes the key quantitative NMR parameters used to differentiate 1-Thio-α-D-mannose sodium salt from its primary alternatives.

Diagnostic Parameter1-Thio-α-D-mannose Sodium SaltAlternative 1: 1-Thio-β-D-mannose Sodium SaltAlternative 2: Peracetylated 1-Thio-α-D-mannose
Solvent Matrix D 2​ OD 2​ OCDCl 3​
1 H Anomeric Shift (H1) ~5.35 ppm (Downfield)~4.90 ppm (Upfield)~5.30 ppm
3JH1,H2​ Coupling < 2.0 Hz (Ambiguous)< 1.5 Hz (Ambiguous)< 2.0 Hz (Ambiguous)
13 C Anomeric Shift (C1) ~85.0 ppm~86.5 ppm~82.0 ppm
1JC1,H1​ Coupling ~171 Hz (Diagnostic)~154 Hz (Diagnostic)~170 Hz (Diagnostic)
NOESY Correlations H1 ↔ H2 onlyH1 ↔ H3, H1 ↔ H5H1 ↔ H2 only
Synthetic Utility Direct aqueous conjugationDirect aqueous conjugationRequires deprotection post-coupling

Note: Chemical shifts in D 2​ O are referenced to internal DSS/TSP. The sodium salt form can slightly alter local pH, which may induce minor shift variations compared to neutral thiomannosides.

Logical Workflow for Anomeric Assignment

G Start Acquire NMR of Thiomannoside H1_Shift Check 1H Anomeric Shift (H1) Start->H1_Shift J12_Check Check 3J_H1-H2 Coupling H1_Shift->J12_Check Trap CAUTION: J1,2 < 2 Hz for BOTH α and β J12_Check->Trap Ambiguous HSQC Acquire F1-coupled HSQC (Measure 1J_CH) Trap->HSQC Resolve via 13C Alpha 1J_CH > 168 Hz α-Anomer Confirmed HSQC->Alpha Large Coupling Beta 1J_CH < 160 Hz β-Anomer Confirmed HSQC->Beta Small Coupling

Fig 1: Logical workflow for resolving the mannose anomeric trap using heteronuclear NMR.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity characterization and avoid misassignment during drug development workflows, adhere to the following step-by-step methodology.

Protocol A: Sample Preparation & 1D 1 H NMR
  • Solvent Selection: Dissolve 10-15 mg of 1-Thio-α-D-mannose sodium salt in 0.6 mL of D 2​ O (99.9% D). For the peracetylated alternative, use CDCl 3​ .

  • Internal Standard: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference for aqueous samples to ensure chemical shift accuracy.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K using a minimum of 16 scans. Implement a presaturation pulse sequence (e.g., zgpr) to suppress the residual HOD peak (~4.79 ppm), ensuring it does not mask the β-anomeric proton if present as an impurity.

  • Analysis: Locate the anomeric proton. The α-anomer will appear as a fine doublet (or broad singlet) around 5.35 ppm.

Protocol B: Heteronuclear 1JC1,H1​ Measurement (The Definitive Test)
  • Pulse Sequence Selection: Standard HSQC sequences decouple 13 C during acquisition, collapsing the multiplet into a singlet. To measure 1JC1,H1​ , you must run an F1-coupled HSQC (or a gated-decoupled 13 C spectrum if sample concentration is very high, >50 mg).

  • Acquisition: Set the spectral width to cover the anomeric region (80-90 ppm for thioglycosides). Acquire with sufficient resolution in the direct dimension to accurately measure the splitting.

  • Validation: Extract the 1D slice of the C1 cross-peak. Measure the distance between the split peaks in Hertz. A value of ~171 Hz definitively confirms the α-configuration[4][5].

Protocol C: Orthogonal Validation via 2D NOESY
  • Rationale: As a self-validating system, rely on spatial proximity to corroborate the J-coupling data.

  • Acquisition: Run a 2D NOESY with a mixing time of 300-500 ms.

  • Interpretation: In the β-anomer (axial H1), strong NOE cross-peaks will be observed between H1, H3, and H5 (the 1,3,5-syn-diaxial protons). In the α-anomer (equatorial H1), these through-space interactions are physically impossible, and only sequential H1-H2 correlations will be observed.

Product Performance: Sodium Salt vs. Peracetylated Alternatives

When selecting a thiomannoside for synthesis, the choice between the fully deprotected sodium salt and the peracetylated alternative dictates the downstream workflow:

  • 1-Thio-α-D-mannose Sodium Salt: Offers immediate utility for aqueous bioconjugation, enzymatic assays, and direct modification of biological scaffolds. Its high polarity requires careful handling during purification (e.g., size exclusion or reverse-phase chromatography).

  • Peracetylated 1-Thio-α-D-mannose: Highly soluble in organic solvents (DCM, Toluene), making it ideal for traditional Lewis acid-mediated glycosylations (e.g., NIS/AgOTf activation). However, it requires a subsequent Zemplén deacetylation step (NaOMe/MeOH), which extends the synthetic timeline and can reduce overall yields.

By understanding the distinct NMR signatures and handling requirements of these compounds, researchers can confidently verify their starting materials and streamline their glycoengineering pipelines.

References

  • Quora (Chemistry Community): How can proton-proton coupling constants be used to distinguish between alpha and beta anomers? URL: [Link]

  • ResearchGate: Primary Structure of Glycans by NMR Spectroscopy URL:[Link]

  • eScholarship (Chem Commun): Chemoenzymatic synthesis of α-dystroglycan core M1 O-mannose glycans URL: [Link]

  • Semantic Scholar (Molecules): Synthesis of Disaccharide Nucleosides Utilizing the Temporary Protection of the 2',3'-cis-Diol of Ribonucleosides URL: [Link]

Sources

A Head-to-Head Comparison of 1-Thio-mannose and Methyl-mannose Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers in Glycobiology and Drug Discovery

In the intricate world of molecular recognition, the binding of carbohydrates to proteins is a fundamental process governing a vast array of biological phenomena, from cell-cell communication to pathogen adhesion. For researchers focused on targeting these interactions, particularly in the context of drug development, a nuanced understanding of the binding affinities of carbohydrate analogs is paramount. This guide provides a comprehensive comparison of the binding affinities of two prominent mannose analogs, 1-Thio-mannose and Methyl-mannose, to two well-characterized mannose-binding lectins: Concanavalin A (Con A) and the bacterial adhesin FimH.

The choice between these mannosides can significantly impact the potency and efficacy of a potential therapeutic agent. While Methyl-mannose has long been a standard for studying mannose-binding proteins, the introduction of a sulfur atom in 1-Thio-mannose offers intriguing possibilities for enhanced binding and improved metabolic stability. This guide will delve into the experimental data that quantifies these differences, explore the structural basis for their binding, and provide detailed protocols for researchers to conduct their own comparative binding studies.

Unveiling the Binding Landscape: A Quantitative Comparison

The binding affinity of a ligand to its protein target is a critical determinant of its biological activity. Here, we summarize the available experimental data for the binding of 1-Thio-mannose and Methyl-mannose to Concanavalin A and FimH.

LigandTarget ProteinBinding Affinity (Kd)Method
Methyl-α-D-mannopyranoside Concanavalin A(6.4 +/- 0.5) x 10³ M⁻¹ (Kₐ)Fluorescence Titration
2-Thio-D-mannose derivative Concanavalin AStronger than natural substrateIsothermal Titration Calorimetry (ITC)
Methyl-α-D-mannose FimHWeak inhibitorin vivo mouse model
Heptyl-α-D-mannose FimH5 nMSurface Plasmon Resonance (SPR)
Aryl/Heteroaryl Thiomannosides FimHHigher activity than heptyl-α-D-mannosideFimH-competitive binding assays

The data clearly indicates that while Methyl-mannose is a recognized binder for Con A, derivatives of 1-Thio-mannose demonstrate superior binding affinity. For instance, a 2-thiomannose derivative was found to bind more strongly to Con A than its natural counterpart[1]. In the context of FimH, a crucial adhesin for uropathogenic Escherichia coli, thiomannosides have emerged as potent inhibitors[2][3]. While methyl α-D-mannose shows weak inhibition in vivo, various synthetic thiomannosides exhibit significantly higher activity than even high-affinity alkyl mannosides like heptyl α-D-mannose[3][4]. This enhanced affinity is attributed to the favorable interactions of the sulfur-linked aglycones within the tyrosine gate of the FimH binding site[3][5].

The Structural Basis of Enhanced Affinity: A Deeper Look

The substitution of the anomeric oxygen with a sulfur atom in 1-Thio-mannose introduces several key changes that can contribute to its enhanced binding affinity. The C-S bond is longer and less polar than the C-O bond, which can alter the geometry and electronic properties of the glycosidic linkage. This, in turn, can lead to more favorable hydrophobic and van der Waals interactions within the protein's binding pocket.

In the case of FimH, the "tyrosine gate," a region in the binding site flanked by tyrosine residues, plays a crucial role in ligand recognition. The hydrophobic nature of the sulfur atom and the attached aglycone in thiomannosides can lead to more effective stacking interactions with these aromatic residues, thereby increasing the overall binding affinity[3][5].

Below is a conceptual diagram illustrating the key interactions of a thiomannoside within the FimH binding pocket.

FimH FimH Binding Pocket Mannose Mannose Moiety Mannose->FimH H-bonds with key residues H_Bonds Hydrogen Bonds Mannose->H_Bonds Thio_Linkage S-Glycosidic Linkage Thio_Linkage->FimH Aglycone Hydrophobic Aglycone Tyr_Gate Tyrosine Gate Aglycone->Tyr_Gate Hydrophobic stacking Hydrophobic_Interactions Hydrophobic Interactions Aglycone->Hydrophobic_Interactions

Caption: Key interactions of a thiomannoside in the FimH binding pocket.

Experimental Protocols for Binding Affinity Determination

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two gold-standard techniques for quantifying biomolecular interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface.

Experimental Workflow:

start Start immobilize Immobilize Lectin (e.g., Con A or FimH) on Sensor Chip start->immobilize inject_buffer Inject Running Buffer (Establish Baseline) immobilize->inject_buffer inject_analyte Inject Mannoside Solution (1-Thio-mannose or Methyl-mannose) at various concentrations inject_buffer->inject_analyte measure_response Measure SPR Response (Binding) inject_analyte->measure_response inject_buffer2 Inject Running Buffer (Dissociation) measure_response->inject_buffer2 regenerate Regenerate Sensor Surface inject_buffer2->regenerate regenerate->inject_analyte Next Concentration analyze Analyze Data (Determine kₐ, kₔ, Kₐ) regenerate->analyze All Concentrations Tested end End analyze->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol:

  • Lectin Immobilization: Covalently immobilize the purified lectin (Con A or FimH) onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • System Equilibration: Equilibrate the system with a suitable running buffer (e.g., HBS-EP+) until a stable baseline is achieved.

  • Analyte Injection: Inject serial dilutions of the mannoside solutions (1-Thio-mannose and Methyl-mannose) over the immobilized lectin surface.

  • Association and Dissociation: Monitor the change in the SPR signal in real-time to observe the association (binding) and dissociation phases.

  • Surface Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of high concentration mannose or a low pH buffer) to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

start Start prepare_samples Prepare Lectin Solution (in cell) and Mannoside Solution (in syringe) in identical buffer start->prepare_samples load_instrument Load Samples into ITC Instrument prepare_samples->load_instrument equilibrate Equilibrate to Desired Temperature load_instrument->equilibrate titrate Titrate Mannoside into Lectin Solution (series of small injections) equilibrate->titrate measure_heat Measure Heat Change per injection titrate->measure_heat Repeat for all injections analyze Analyze Data (Determine Kₐ, ΔH, ΔS, n) measure_heat->analyze end End analyze->end

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol:

  • Sample Preparation: Prepare solutions of the purified lectin and the mannoside in the same, extensively dialyzed buffer to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean and degas the ITC instrument. Load the lectin solution into the sample cell and the mannoside solution into the injection syringe.

  • Titration: Perform a series of small, precise injections of the mannoside solution into the lectin solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable model to determine the association constant (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

Conclusion

The choice between 1-Thio-mannose and Methyl-mannose as a scaffold for developing inhibitors of mannose-binding proteins is a critical one. The evidence strongly suggests that the introduction of a sulfur atom at the anomeric position can lead to a significant enhancement in binding affinity, particularly for targets like the FimH adhesin. This guide has provided a framework for understanding the quantitative differences in their binding, the structural rationale behind these differences, and the experimental tools necessary to investigate them further. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of novel carbohydrate-based therapeutics.

References

  • Sattigeri, J., et al. (2018). Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2923-2927. [Link]

  • Abdel-Aal, E. H., et al. (2024). Design, synthesis, biological evaluation and docking study of some new aryl and heteroaryl thiomannosides as FimH antagonists. Bioorganic Chemistry, 147, 107258. [Link]

  • Saeed, A., et al. (2021). Exploring the action of new FimH inhibitors against CTX– 15 enzyme by enzoinformatics approach. Tropical Journal of Pharmaceutical Research, 20(11), 2367-2373. [Link]

  • Bouckaert, J., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Wellens, A., et al. (2008). Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex. PLoS ONE, 3(4), e2040. [Link]

  • Ortega, P. J., et al. (2000). Synthesis and comparative lectin-binding affinity of mannosyl-coated β-cyclodextrin-dendrimer constructs. Chemical Communications, (12), 1085-1086. [Link]

  • Chabre, Y. M., et al. (2009). Synthesis and lectin binding properties of dendritic mannopyranoside. Organic & Biomolecular Chemistry, 7(10), 2201-2211. [Link]

  • Mandal, D. K., et al. (1994). Studies of the Binding Specificity of Concanavalin A. Nature of the Extended Binding Site for Asparagine-Linked Carbohydrates. Biochemistry, 33(5), 1157-1162. [Link]

  • Lewis, R. N., et al. (1981). The kinetics of carbohydrate binding to concanavalin A. Canadian Journal of Biochemistry, 59(6), 489-496. [Link]

  • Linker, T., et al. (2016). Synthesis of 2-Thiocarbohydrates and Their Binding to Concanavalin A. The Journal of Organic Chemistry, 81(17), 7349-7357. [Link]

  • Obando, G. A., et al. (2014). Concanavalin A - Polysaccharides Binding Affinity Analysis Using A Quartz Crystal Microbalance. Biosensors and Bioelectronics, 59, 149-155. [Link]

  • Ahadi, S., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Advances, 14(49), 36173-36177. [Link]

  • Edelman, G. M., & Wang, J. L. (1978). Binding and functional properties of concanavalin A and its derivatives. III. Interactions with indoleacetic acid and other hydrophobic ligands. The Journal of Biological Chemistry, 253(9), 3016-3022. [Link]

  • Xiao, Q., et al. (2016). Enhanced Concanavalin A Binding to Preorganized Mannose Nanoarrays in Glycodendrimersomes Revealed Multivalent Interactions. Angewandte Chemie International Edition, 55(4), 1325-1329. [Link]

  • Spaulding, C. N., et al. (2017). Affinity values and fits for fimH allele complexes. ResearchGate. [Link]

  • Clegg, R. M., et al. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-4692. [Link]

  • Aprikian, P., et al. (2007). Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli. Infection and Immunity, 75(1), 223-232. [Link]

  • Hahn, E., et al. (2018). Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH. Molecules, 23(7), 1641. [Link]

  • Le, Q., et al. (2013). Allosteric Coupling in the Bacterial Adhesive Protein FimH. The Journal of Biological Chemistry, 288(45), 32264-32273. [Link]

  • Mandal, D. K., et al. (1994). Studies of the binding specificity of concanavalin A. Nature of the extended binding site for asparagine-linked carbohydrates. Biochemistry, 33(5), 1157-1162. [Link]

  • GLYcoDiag. (n.d.). Concanavalin A lectin (Con A). Retrieved from [Link]

  • UniProt. (n.d.). fimH - Type 1 fimbrin D-mannose specific adhesin - Escherichia coli (strain K12). Retrieved from [Link]

  • Chernyak, A. Y., et al. (1991). Interactions of five D-mannose-specific lectins with a series of synthetic branched trisaccharides. Carbohydrate Research, 210, 233-247. [Link]

  • Lay, L., et al. (2013). Synthesis and affinity for mannose binding lectin of multivalent saccharide compounds. ResearchGate. [Link]

  • Shibuya, N., et al. (1988). Binding properties of a mannose-specific lectin from the snowdrop (Galanthus nivalis) bulb. The Journal of Biological Chemistry, 263(2), 728-734. [Link]

  • Ardá, A., et al. (2020). Crystal structures of peanut lectin in the presence of synthetic β-N- and β-S-galactosides disclose evidences for the recognition of different glycomimetic ligands. bioRxiv. [Link]

  • Balzarini, J., et al. (1991). alpha-(1-3)- and alpha-(1-6)-D-mannose-specific plant lectins are markedly inhibitory to human immunodeficiency virus and cytomegalovirus infections in vitro. Antimicrobial Agents and Chemotherapy, 35(3), 410-416. [Link]

  • Hester, G., & Wright, C. S. (1996). The mannose-specific bulb lectin from Galanthus nivalis (snowdrop) binds mono- and dimannosides at distinct sites. Structure analysis of refined complexes at 2.3 A and 3.0 A resolution. Journal of Molecular Biology, 262(4), 516-531. [Link]

Sources

Comparative Mass Spectrometry Analysis of 1-Thio-α-D-mannose Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1-Thio-α-D-mannose is a critical synthetic intermediate and biochemical probe used extensively in glycomics, vaccine development, and the synthesis of complex thioglycosides [1]. Unlike standard O-glycosides, thioglycosides offer superior stability against enzymatic degradation while remaining highly reactive under specific chemical activation (e.g., NIS/TfOH) for stereoselective glycosylation.

However, the inherent reactivity of the thiol group introduces significant quality control challenges. Commercial preparations of 1-Thio-α-D-mannose are highly susceptible to two primary degradation pathways:

  • Oxidative Dimerization: The free C1-thiol readily oxidizes to form a disulfide-linked dimer. In glycosylation reactions, these dimers act as "dead mass," failing to activate and drastically reducing reaction yields [4].

  • Anomeric Mutarotation/Isomerization: Poorly controlled synthesis or purification can lead to the presence of the β-anomer. Because glycosylation stereoselectivity depends heavily on the purity of the donor anomer, β-contamination leads to inseparable downstream epimeric mixtures [3].

This guide objectively compares the analytical purity of a premium-grade product (GlycoSelect™ 1-Thio-α-D-mannose ) against two standard commercial alternatives using advanced Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Comparative Performance Data

To establish an objective baseline, three lots of 1-Thio-α-D-mannose from different suppliers were subjected to Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS).

Note: 1-Thio-D-mannose has an exact monoisotopic mass of 196.0405 Da. In negative ion mode, the target monomer is observed at m/z 195.03 ([M-H]⁻), while the disulfide dimer is observed at m/z 389.06 ([M-H]⁻).

Table 1: LC-MS Purity Profiling of Commercial 1-Thio-α-D-mannose
Product / SupplierOverall MS Purityα-Anomer SpecificityDisulfide Dimer (m/z 389.06)Mass Accuracy (ppm)
GlycoSelect™ (Premium) > 99.5% > 99.8% < 0.1% 1.2
Standard Supplier A95.2%94.5%3.8%3.5
Standard Supplier B91.8%89.0%7.1%4.1

Data Interpretation: GlycoSelect™ demonstrates near-complete suppression of the disulfide dimer due to anaerobic manufacturing and packaging protocols. Furthermore, the high α-anomer specificity indicates a highly controlled crystallization process, whereas Standard Suppliers A and B show significant β-anomer leakage and oxidative degradation.

Self-Validating Experimental Methodology

To ensure scientific integrity, the following LC-MS protocol incorporates a self-validating reduction control . This proves that any detected disulfide dimer was present in the solid sample and was not an artifact of in-source oxidation during the electrospray ionization (ESI) process.

Protocol: HILIC-ESI-MS for Anomeric and Disulfide Profiling

Rationale: Standard C18 reversed-phase columns fail to retain highly polar monosaccharides. HILIC provides excellent retention and baseline resolution of α and β anomers, which is mandatory since anomers are isobaric and cannot be distinguished by MS alone [3]. Negative ion mode ESI is utilized because the thiol and hydroxyl groups readily deprotonate, yielding clean [M-H]⁻ spectra without the complex sodium/potassium adduction commonly seen in positive mode [2].

Step 1: Sample Preparation & Reduction Control

  • Prepare a 1 mg/mL stock solution of 1-Thio-α-D-mannose in degassed, LC-MS grade 50:50 Acetonitrile/Water ( v/v ).

  • Control Aliquot (Validation Step): Transfer 100 µL of the stock to a separate vial and add 10 mM TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 15 minutes at room temperature. Causality: TCEP quantitatively reduces any existing disulfide bonds. If the m/z 389.06 peak disappears in this control but is present in the untreated sample, it confirms the dimer is a true sample impurity, not an MS artifact.

Step 2: Chromatographic Separation (HILIC)

  • Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0, adjusted with ammonium hydroxide to ensure thiol stability and consistent deprotonation).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile.

  • Gradient: Isocratic hold at 80% B for 2 mins, linear gradient to 50% B over 8 mins. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-QTOF)

  • Polarity: Negative Ion Mode.

  • Capillary Voltage: 2.0 kV (kept low to minimize in-source fragmentation of the labile glycosidic C-S bond).

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Scan range m/z 100–600. Extract ion chromatograms (EIC) for m/z 195.033 ± 0.01 (Monomer) and m/z 389.058 ± 0.01 (Dimer).

Step 4: Data Processing Integrate the area under the curve (AUC) for the chromatographically separated α-anomer and β-anomer peaks within the m/z 195.033 EIC. Calculate the relative abundance of the disulfide dimer using the m/z 389.058 EIC [4].

Analytical Workflow Visualization

The following diagram maps the analytical workflow and the physicochemical pathways that lead to the impurities detected during MS analysis.

G Prep Sample Preparation (Anaerobic, 4°C) HILIC HILIC UHPLC (Isomer Separation) Prep->HILIC Injection ESI ESI-QTOF MS (Negative Ion Mode) HILIC->ESI Elution Monomer α-Monomer (Target) m/z 195.03 ESI->Monomer Extracted Ion Chromatogram Dimer Disulfide Dimer m/z 389.06 ESI->Dimer Oxidation Pathway Beta β-Anomer Impurity Shifted RT ESI->Beta Mutarotation Pathway

LC-MS workflow for 1-Thio-α-D-mannose purity profiling and degradation pathway detection.

Conclusion

The purity of 1-Thio-α-D-mannose cannot be adequately assessed by simple bulk mass assays. As demonstrated by the LC-MS data, standard commercial grades often harbor significant percentages of disulfide dimers and β-anomers, which directly compromise downstream synthetic efficacy. By utilizing HILIC separation combined with high-resolution negative-ion ESI-MS, researchers can accurately quantify these critical impurities. Products like GlycoSelect™, which actively mitigate oxidation and mutarotation during manufacturing, provide the necessary stereochemical and structural purity required for advanced glycomics research.

References

  • Emery Pharma. "Separation and Identification of alpha- and beta-glycopyranoside anomers by LCMS." Emery Pharma Case Studies, Feb 2015. Available at:[Link]

  • National Institutes of Health (PMC). "Direct mass spectrometric characterization of disulfide linkages." NIH Public Access, Anal Chem. Available at:[Link]

A Senior Application Scientist's Guide to the Validation of Thio-Mannoside Anti-Adhesive Activity Against Uropathogenic E. coli

Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers and drug development professionals navigating the challenges of urinary tract infections (UTIs), the battle against uropathogenic Escherichia coli (UPEC) is increasingly fought on a new front: anti-adhesion therapy. Rather than killing the bacteria, this strategy aims to disarm them, preventing the initial attachment to host cells—a critical first step in establishing infection. At the heart of this interaction is the FimH adhesin, a lectin on the tip of bacterial type 1 pili that binds to mannosylated glycoproteins on the surface of bladder epithelial cells.[1][2][3]

This guide provides an in-depth comparison of robust methodologies for validating the efficacy of a promising class of FimH antagonists: thio-mannosides. These molecules, which replace the oxygen of the glycosidic bond with sulfur, have garnered significant attention for their potential to overcome the metabolic instability of traditional O-mannosides, offering improved plasma exposure and oral bioavailability.[4] We will delve into the causality behind experimental choices, providing a framework for generating trustworthy, reproducible data.

The Rationale: Targeting FimH-Mediated Adhesion

UPEC adhesion is a sophisticated process. The FimH lectin domain possesses a specific mannose-binding pocket.[2] A key feature of this pocket is the "tyrosine gate," comprised of Tyr48 and Tyr137 residues, which can form hydrophobic interactions with the aglycone (non-sugar) portion of mannoside inhibitors.[2][5] This interaction is crucial; mannosides with hydrophobic aglycons often exhibit significantly higher affinity for FimH than mannose alone.[2][5] Thio-mannosides, with their diverse potential for aryl and heteroaryl aglycone substitutions, are prime candidates for exploiting these interactions to create potent, high-affinity inhibitors.[5]

cluster_0 Uropathogenic E. coli (UPEC) cluster_1 Host Bladder Epithelial Cell cluster_2 Therapeutic Intervention UPEC UPEC Pilus Type 1 Pilus UPEC->Pilus expresses FimH FimH Adhesin Pilus->FimH presents at tip Mannose High-Mannose Glycans FimH->Mannose Binds to (Adhesion) HostCell Bladder Cell Uroplakin Uroplakin Glycoproteins HostCell->Uroplakin surface decorated with Uroplakin->Mannose exposes ThioMannoside Thio-Mannoside Antagonist ThioMannoside->FimH Blocks Binding Pocket

Caption: Mechanism of FimH-mediated E. coli adhesion and its inhibition.

A Multi-Tiered Approach to Validation

A credible validation strategy does not rely on a single assay. Instead, it builds a weight of evidence, moving from precise biophysical measurements of molecular interactions to more physiologically relevant cell-based and in vivo models.

  • Biophysical Assays: Quantifying the direct interaction between the inhibitor and the FimH protein.

  • Whole-Cell Functional Assays: Assessing the ability of the inhibitor to prevent bacterial adhesion in a simplified biological system.

  • Cell-Based Adhesion Assays: Evaluating the inhibitor's efficacy in a more complex model involving host cells.

Tier 1: Biophysical Assays for Direct Binding Affinity

The foundational step is to confirm and quantify the direct binding of your thio-mannoside to the FimH lectin domain. This provides the most direct measure of target engagement and is essential for structure-activity relationship (SAR) studies.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures molecular interactions in real-time, allowing for the precise determination of kinetic parameters such as the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[7] A lower K_D value signifies a higher binding affinity.

cluster_workflow SPR Workflow for Thio-Mannoside/FimH Kinetics A 1. FimH Immobilization Immobilize recombinant FimH protein onto a sensor chip surface. B 2. Analyte Injection Flow a precise concentration of thio-mannoside solution over the chip. A->B C 3. Association Phase Monitor the increase in Response Units (RU) as the thio-mannoside binds to FimH. B->C D 4. Dissociation Phase Flow buffer without the thio-mannoside over the chip and monitor the decrease in RU as it dissociates. C->D E 5. Data Analysis Fit the association and dissociation curves to a binding model to calculate ka, kd, and KD. D->E

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

  • Immobilization: Covalently immobilize recombinant FimH lectin domain onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of the thio-mannoside antagonist in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the thio-mannoside solutions over the FimH-functionalized surface and a reference channel (without FimH) for a defined association time.

    • Follow with an injection of running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis: Subtract the reference channel signal from the active channel. Globally fit the resulting sensorgrams from the different analyte concentrations to a 1:1 Langmuir binding model to determine k_a, k_d, and K_D.

Trustworthiness Check: The validity of the kinetic data relies on eliminating non-specific binding and mass transport effects. Running the assay at different flow rates and FimH densities can verify that the observed kinetics are not limited by the rate of analyte delivery to the surface.

Tier 2: Hemagglutination Inhibition Assay (HAI)

This classic, cost-effective assay provides a functional readout of FimH inhibition. FimH-expressing E. coli can agglutinate red blood cells (RBCs) by binding to mannose structures on their surface, creating a diffuse lattice.[8] A potent inhibitor will block FimH and prevent this agglutination, causing the RBCs to settle into a tight button at the bottom of the well.[9][10] The result is typically reported as the Minimum Inhibitory Concentration (MIC) required to prevent agglutination.

cluster_workflow Hemagglutination Inhibition Assay (HAI) Workflow A 1. Inhibitor Dilution Prepare a serial dilution of the thio-mannoside in a V-bottom 96-well plate. B 2. Add E. coli Add a standardized suspension of FimH-expressing E. coli to each well. A->B C 3. Pre-incubation Incubate the plate to allow the inhibitor to bind to FimH. B->C D 4. Add Red Blood Cells Add a suspension of guinea pig or horse red blood cells (RBCs) to all wells. C->D E 5. Incubation & Reading Incubate until RBCs in the control well (no bacteria) have settled. Read results visually. D->E

Caption: Workflow for the Hemagglutination Inhibition Assay (HAI).

  • Reagent Preparation:

    • Wash guinea pig or horse RBCs in Phosphate-Buffered Saline (PBS) until the supernatant is clear. Resuspend to a final concentration of 1-3% (v/v).[11]

    • Grow FimH-expressing E. coli (e.g., strain UTI89) in static broth to promote pilus expression. Resuspend bacteria in PBS to a standardized optical density (e.g., OD₆₀₀ of 1.0).

  • Assay Procedure:

    • In a V-bottom 96-well plate, perform a two-fold serial dilution of the thio-mannoside inhibitor in PBS.

    • Add the standardized bacterial suspension to each well containing the inhibitor. Include a positive control (bacteria, no inhibitor) and a negative control (no bacteria).

    • Incubate at room temperature for 30-60 minutes.

    • Add the RBC suspension to all wells.

    • Incubate at 4°C or room temperature without agitation for 1-2 hours, or until a clear button of settled RBCs is visible in the negative control wells.

  • Data Analysis: The MIC is the lowest concentration of the thio-mannoside that completely inhibits hemagglutination, evidenced by the formation of a sharp red button, identical to the negative control.

Trustworthiness Check: The specificity of the inhibition should be confirmed using a non-piliated E. coli strain, which should not cause hemagglutination. Additionally, comparing the results to a known standard, like methyl-α-D-mannopyranoside, provides a valuable benchmark.[12]

Tier 3: Cell-Based Adhesion and Invasion Assays

The ultimate preclinical validation requires demonstrating that the inhibitor can prevent bacterial attachment to host cells. Human bladder epithelial cell lines, such as 5637 (ATCC HTB-9), provide a physiologically relevant model for this purpose.[13] These assays measure the reduction in bacterial adherence to a monolayer of these cells in the presence of the thio-mannoside inhibitor.

cluster_workflow Cell-Based Adhesion Assay Workflow A 1. Cell Culture Seed human bladder cells (e.g., 5637) in a multi-well plate and grow to confluence. B 2. Pre-incubation Incubate E. coli with serial dilutions of the thio-mannoside inhibitor. A->B C 3. Infection Add the bacteria/inhibitor mixture to the bladder cell monolayers. Incubate for 1-2 hours. B->C D 4. Washing Thoroughly wash the wells with PBS to remove non-adherent bacteria. C->D E 5. Cell Lysis & Plating Lyse the bladder cells to release adherent bacteria. Plate the lysate on agar to determine Colony Forming Units (CFU). D->E

Caption: Workflow for a quantitative cell-based E. coli adhesion assay.

  • Cell Culture: Seed 5637 human bladder epithelial cells into 24- or 96-well plates and culture until they form a confluent monolayer.[13]

  • Bacterial Preparation: Prepare a suspension of FimH-expressing E. coli in antibiotic-free cell culture medium.

  • Inhibition Assay:

    • Pre-incubate the bacterial suspension with various concentrations of the thio-mannoside inhibitor for 30 minutes at 37°C.

    • Remove the culture medium from the bladder cells and add the bacteria/inhibitor mixture.

    • Incubate for 1-2 hours at 37°C to allow for adhesion.

  • Quantification:

    • Gently wash the monolayers multiple times with sterile PBS to remove non-adherent bacteria.

    • Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate to lyse the eukaryotic cells, releasing the adherent bacteria.

    • Perform serial dilutions of the lysate, plate on LB agar, and incubate overnight.

    • Count the resulting colonies to determine the number of adherent Colony Forming Units (CFU).

  • Data Analysis: Calculate the percentage of adhesion relative to the untreated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value—the concentration required to inhibit 50% of bacterial adhesion.[14]

Trustworthiness Check: Consistency in the washing steps is critical to this assay's reproducibility.[15] Including a FimH-negative E. coli strain as a control will validate that the observed adhesion is indeed FimH-mediated. Furthermore, performing a cell viability assay (e.g., MTT or LDH release) ensures that the inhibitor is not cytotoxic to the bladder cells at the tested concentrations.

Comparative Data Summary

The primary advantage of thio-mannosides lies in their improved metabolic stability.[4] When comparing anti-adhesive activity, both biophysical affinity (K_D) and functional inhibition (IC₅₀) are key metrics. The choice of the aglycone moiety is critical, as it significantly influences the interaction with the FimH tyrosine gate.

Assay TypeMetricTypical Values for Potent Thio-MannosidesPurpose & Interpretation
Surface Plasmon Resonance (SPR) K_D (Dissociation Constant)Low nM to sub-nM range[14]Measures direct binding affinity. A lower K_D indicates a tighter binding between the inhibitor and FimH. Provides fundamental SAR data.
Hemagglutination Inhibition MIC (Min. Inhibitory Conc.)Low µM to nM rangeMeasures functional inhibition of FimH. A lower MIC indicates greater potency in preventing FimH-mediated cell aggregation.
Cell Adhesion Assay IC₅₀ (Half-maximal Inhibitory Conc.)Low µM to nM range[14]Measures functional inhibition in a cellular context. A lower IC₅₀ shows higher efficacy in preventing bacterial attachment to host cells.

Note: The potency of O-, C-, and S-linked mannosides can vary. While some studies show O- or C-linked analogs with superior binding, the key advantage of the S-linkage is often enhanced in vivo stability.[4]

Conclusion

Validating the anti-adhesive activity of thio-mannosides requires a systematic, multi-tiered approach. By combining precise biophysical methods like SPR with functional whole-cell and cell-based assays, researchers can build a robust data package that speaks to both the molecular mechanism and the therapeutic potential of these promising FimH antagonists. This rigorous validation is the cornerstone of developing a new generation of anti-virulence drugs to combat the persistent challenge of UPEC infections.

References

  • Sattigeri, J. et al. (2018). Synthesis and evaluation of thiomannosides, potent and orally active FimH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kostakioti, M. et al. (2025). Mannose Derivatives as Anti-Infective Agents. MDPI. Available at: [Link]

  • Bouckaert, J. et al. (2006). The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes. Molecular Microbiology. Available at: [Link]

  • Abdel-Sattar, A. et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Semantic Scholar. Available at: [Link]

  • Abdel-Sattar, A. et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. Molecules. Available at: [Link]

  • Wellens, A. et al. (2008). Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex. PLOS ONE. Available at: [Link]

  • Mohammed, A. F. et al. (2024). Determination of the IC 50 values for FimH antagonists. ResearchGate. Available at: [Link]

  • Abdel-Sattar, A. et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. PMC. Available at: [Link]

  • Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. Available at: [Link]

  • Creative Diagnostics. (n.d.). Hemagglutination Inhibition Assay (HAI). Creative Diagnostics. Available at: [Link]

  • Cusumano, C. K. et al. (2017). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. PMC. Available at: [Link]

  • Kalas, V. et al. (2018). Mannose-derived FimH antagonists: a promising anti-virulence therapeutic strategy for urinary tract infections and Crohn's disease. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. WHO. Available at: [Link]

  • Aprikian, P. et al. (2011). Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli. PMC. Available at: [Link]

  • Choi, B. et al. (2002). Measuring the forces involved in polyvalent adhesion of uropathogenic Escherichia coli to mannose-presenting surfaces. Harvard DASH. Available at: [Link]

  • Khan, A. et al. (2021). Exploring the action of new FimH inhibitors against CTX– 15 enzyme by enzoinformatics approach. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Aronson, M. et al. (1979). Mannose inhibition of Escherichia coli adherence to urinary bladder epithelium: comparison with yeast agglutination. PubMed. Available at: [Link]

  • Scharenberg, M. et al. (2018). Interactions of mannosidic anti-adhesives targeting FimH. ResearchGate. Available at: [Link]

  • Scharenberg, M. et al. (2018). FimH in complex with different inhibitors. ResearchGate. Available at: [Link]

  • Bouckaert, J. (2015). Mannose-based inhibitors of Escherichia coli adhesion: design and applications. ResearchGate. Available at: [Link]

  • Scribano, D. et al. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. MDPI. Available at: [Link]

  • Dehmelt, A. et al. (2016). En route from artificial to natural: Evaluation of inhibitors of mannose-specific adhesion of E. coli under flow. PubMed. Available at: [Link]

  • Brument, S. et al. (2021). Development of Mannopyranoside Therapeutics against Adherent- Invasive Escherichia coli Infections. Request PDF. Available at: [Link]

  • v-protocols. (n.d.). Haemagglutination assay. v-protocols. Available at: [Link]

  • JoVE. (2022). Assay: Bacterial Adhesion Onto Mammalian Epithelial Cells l Protocol Preview. YouTube. Available at: [Link]

  • Sharon, N. (2006). Carbohydrates as future anti-adhesion drugs for infectious diseases. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

Sources

Isothermal titration calorimetry (ITC) of thio-mannose and lectins

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling of Glycomimetics: Isothermal Titration Calorimetry (ITC) of Thio-Mannose vs. O-Mannosides in Lectin Binding

Executive Summary

The development of glycomimetics is a critical frontier in drug discovery, particularly for targeting carbohydrate-binding proteins (lectins) implicated in viral infection, immune regulation, and cancer metastasis. Native O-linked glycans suffer from inherently weak binding affinities and poor pharmacokinetic stability due to their susceptibility to enzymatic hydrolysis in vivo[1]. Bioisosteric replacement of the oxygen atom with sulfur to create thio-mannosides (S-linked glycans) circumvents these limitations[1].

As a Senior Application Scientist, selecting the right biophysical technique to characterize these interactions is paramount. While Surface Plasmon Resonance (SPR) requires immobilization that can sterically hinder shallow lectin binding pockets, Isothermal Titration Calorimetry (ITC) stands as the gold standard. ITC is a label-free, in-solution technique that directly quantifies the thermodynamic drivers of binding—enthalpy ( ΔH ), entropy ( ΔS ), affinity ( Kd​ ), and stoichiometry ( n )—in a single self-validating experiment[2][3]. This guide objectively compares the binding performance of thio-mannosides versus native O-mannosides to lectins (e.g., Concanavalin A) and provides a field-proven ITC methodology.

Mechanistic Causality: Why Thio-Mannosides Outperform Native Glycans

The low affinity of native lectin-carbohydrate interactions arises from the shallow, solvent-exposed nature of lectin binding sites. Ligands must overcome massive enthalpic desolvation penalties to engage the protein through weak hydrogen bonds and van der Waals forces[1].

Replacing the glycosidic oxygen with sulfur alters the fundamental physical chemistry of the interaction:

  • Reduced Desolvation Penalty: Sulfur is larger, more polarizable, and less electronegative than oxygen. This increases the lipophilicity of the thio-mannoside, meaning fewer tightly bound water molecules need to be stripped away before the ligand enters the binding pocket[1][4].

  • Altered Binding Modes: The C–S–C bond is longer and has a more acute angle than the C–O–C bond. Saturation Transfer Difference (STD) NMR experiments have shown that this structural shift allows derivatives like 2-deoxy-2-thio-mannoside to adopt an optimized orientation within the Concanavalin A (ConA) binding pocket, significantly enhancing affinity compared to native mannose[1].

  • Avidity via Multivalency: Dimeric structures based on 1-thio- and 6-thio-mannose analogues have been identified as highly active inhibitors, leveraging the unique spatial characteristics of the sulfur linkage to bridge adjacent lectin subunits[5].

Binding_Logic O_Man Native O-Mannoside O_Prop High Desolvation Penalty Enzymatically Labile O_Man->O_Prop Weak Affinity S_Man Bioisosteric Thio-Mannoside S_Prop Lower Desolvation Penalty Protease/Glycosidase Resistant S_Man->S_Prop Enhanced Affinity (Altered Mode) ConA ConA Lectin Binding Pocket O_Prop->ConA Weak Affinity S_Prop->ConA Enhanced Affinity (Altered Mode)

Mechanistic divergence in ConA binding between O-mannosides and thio-mannosides.

Comparative Performance Data

The following table synthesizes the thermodynamic and pharmacokinetic shifts observed when transitioning from native O-mannosides to S-linked glycomimetics in ConA binding studies[1][5][6].

Ligand TypeRepresentative CompoundRelative Affinity ( Ka​ )Thermodynamic DriverPharmacokinetic Stability
Native O-Mannoside Methyl α -D-mannopyranosideBaseline ( 103−104M−1 )Enthalpy-driven ( ΔH<0 )Low (Glycosidase susceptible)
S-Linked Monosaccharide 2-Deoxy-2-thio-mannosideHigh (Enhanced vs Native)Entropy-favored (Reduced desolvation)High (Enzyme resistant)
S-Linked Dimer 6-Thio-mannose dimerVery High (Avidity effects)Mixed (Altered binding mode)High (Enzyme resistant)

Note: Fractional stoichiometry ( n<1 ) is frequently observed in lectin ITC data, signifying carbohydrate-mediated cross-linking of the lectin tetramers[6][7].

Self-Validating Experimental Protocol: ITC of Lectin-Carbohydrate Binding

To generate trustworthy thermodynamic data, the ITC protocol must be treated as a self-validating system. The most critical failure point in ITC is buffer mismatch; if the ligand and protein are not in the exact same solvent, the heat of mixing will completely mask the micro-calorie heat of binding[2][8].

Step 1: Sample Preparation and Exact Buffer Matching

Causality: Lectins often require specific metal ions (e.g., Ca2+ and Mn2+ for ConA) to maintain their active carbohydrate-binding conformation[6].

  • Prepare a master buffer: 20 mM HEPES, 150 mM NaCl, 1 mM CaCl2​ , 1 mM MnCl2​ , pH 7.4.

  • Dissolve the lectin (e.g., ConA) to a concentration of 50–100 μ M in the master buffer.

  • Critical Step: Dialyze the lectin solution extensively against 2 liters of the master buffer overnight at 4°C.

  • Use the exact same dialysate (the buffer outside the dialysis cassette) to dissolve the thio-mannoside ligand to a concentration of 1–2 mM.

Step 2: Experimental Design and c -Value Optimization

Causality: The shape of the binding isotherm dictates the accuracy of the extracted Kd​ and ΔH . The unitless constant c ( c=n×Ka​×[M] ) must be optimized[7][9].

  • Estimate the expected affinity ( Ka​ ). For thio-mannosides, assume Ka​≈104−105M−1 .

  • Adjust the macromolecule concentration [M] so that 10<c<100 . This ensures a clean sigmoidal curve[7].

Step 3: Degassing and Instrument Setup

Causality: Microbubbles in the sample cell expand and contract during stirring, causing severe noise spikes in the raw thermal power data[9].

  • Degas both the lectin and ligand solutions under a vacuum for 10 minutes at a temperature slightly below the experimental run temperature (e.g., degas at 23°C for a 25°C run).

  • Load the lectin solution into the sample cell (typically 200 μ L for micro-calorimeters)[3][9].

  • Load the thio-mannoside ligand into the automated injection syringe (typically 40 μ L)[9].

Step 4: Titration Execution and Blank Subtraction

Causality: Every injection generates a heat of dilution. A control experiment is mandatory to isolate the true heat of binding[3].

  • Main Experiment: Set the instrument to perform 20-30 injections of 1.5–2.0 μ L of the ligand into the lectin, with a 150-second spacing between injections to allow the thermal signal to return to baseline[9]. Stir speed: 750–1000 rpm.

  • Control Experiment (Blank): Wash the sample cell and fill it with the dialysate buffer only. Repeat the exact same titration parameters injecting the ligand into the buffer.

  • Subtract the integrated heat peaks of the control experiment from the main experiment.

Step 5: Thermodynamic Extraction
  • Integrate the baseline-corrected peaks to determine the heat released/absorbed per mole of injectant.

  • Fit the data using a standard "One Set of Sites" binding model to extract ΔH , Ka​ , and n [3][9].

  • Calculate Gibbs free energy ( ΔG=−RTlnKa​ ) and Entropy ( ΔG=ΔH−TΔS )[8].

ITC_Workflow Prep 1. Sample Preparation (Lectin & Thio-mannose) Buffer 2. Exact Buffer Matching (Extensive Dialysis) Prep->Buffer Degas 3. Degassing & Equilibration (Eliminate Microbubbles) Buffer->Degas Titration 4. ITC Titration (Ligand injected into Lectin) Degas->Titration Control 5. Blank Subtraction (Ligand into Buffer) Titration->Control Thermo 6. Thermodynamic Extraction (ΔH, Kd, ΔS, n) Control->Thermo

ITC workflow for thermodynamic profiling of lectin-carbohydrate interactions.

Strategic Application in Drug Development

By utilizing ITC to map the thermodynamic landscape of glycomimetics, researchers can rationally design drugs that exploit both enthalpic and entropic drivers. The transition from O-mannosides to S-linked thio-mannosides demonstrates how subtle bioisosteric modifications can bypass the evolutionary limitations of native carbohydrate binding[1]. Coupling these structural modifications with the rigorous, self-validating thermodynamic data provided by ITC accelerates the pipeline for novel anti-adhesion therapies, targeted drug delivery systems, and immunomodulators.

References

  • Source: National Institutes of Health (NIH)
  • Title: Quartz Crystal Microbalance monitoring the real-time binding of lectin with carbohydrate with high and low molecular mass Source: ResearchGate URL
  • Title: Interactions of aromatic mannosyl disulfide derivatives with Concanavalin A: synthesis, thermodynamic and NMR spectroscopy studies Source: ResearchGate URL
  • Title: Isothermal Calorimetric Analysis of Lectin–Sugar Interaction Source: Springer Nature Experiments URL
  • Title: Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols Source: NCBI Bookshelf URL
  • Source: National Institutes of Health (NIH)
  • Title: In solution Assays: Isothermal Titration Calorimetry Source: Glycopedia URL
  • Title: Chapter 9.
  • Title: Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design Source: ResearchGate URL

Sources

1-Thio-alpha-D-mannose vs alpha-D-mannose biological half-life

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in carbohydrate chemistry and biotherapeutic development, I frequently encounter a critical bottleneck: native O-linked glycans, while biologically potent, suffer from rapid enzymatic degradation in vivo. To develop viable glycomimetics, we must engineer structural resilience without sacrificing receptor affinity.

This technical guide provides an objective, data-driven comparison between native α-D-mannose (an O-glycoside) and its synthetic sulfur-analog, 1-Thio-α-D-mannose (an S-glycoside), focusing on the mechanistic causality behind their drastically different biological half-lives.

Mechanistic Causality: The O- vs. S-Glycosidic Bond

The fundamental difference between these two molecules lies at the anomeric center (C1). In native α-D-mannose, the anomeric carbon is linked via an oxygen atom. In mammalian systems, this O-glycosidic bond is rapidly recognized and hydrolyzed by endogenous α-mannosidases, leading to a short plasma half-life ranging from 30 minutes to a few hours 1.

By replacing the anomeric oxygen with sulfur to create 1-Thio-α-D-mannose, we fundamentally alter the electronic and steric landscape of the molecule 2.

  • Bond Length & Sterics: The C–S bond (~1.81 Å) is significantly longer than the C–O bond (~1.42 Å).

  • Electronic Transition States: Retaining and inverting glycosidases require the formation of an oxocarbenium ion-like transition state to cleave the bond. Sulfur’s lower electronegativity and larger atomic radius prevent the necessary orbital overlap and electronic stabilization required for this cleavage.

Consequently, the S-linkage confers complete stability against mannosidase degradation, extending the biological half-life indefinitely in vitro and significantly in vivo, while still maintaining the spatial geometry required to bind target lectins (e.g., FimH, DC-SIGN) [[3]]().

Pathway cluster_O O-Glycoside Pathway cluster_S S-Glycoside Pathway O_Man Alpha-D-Mannose (O-Linked) O_Enz α-Mannosidase (Active Site) O_Man->O_Enz Recognition & Binding O_Prod Rapid Hydrolysis (Short Half-Life: ~30-180 min) O_Enz->O_Prod Oxocarbenium TS Cleavage S_Man 1-Thio-Alpha-D-Mannose (S-Linked) S_Enz α-Mannosidase (Active Site) S_Man->S_Enz Recognition & Binding S_Prod Enzymatic Resistance (Extended Half-Life: >24 hrs) S_Enz->S_Prod TS Blocked (C-S Bond Intact)

Fig 1. Mechanistic divergence of O- vs. S-glycosidic bonds under α-mannosidase catalysis.

Quantitative Benchmarking

To objectively evaluate these compounds for drug development, we must look at their pharmacokinetic and physicochemical properties. The table below synthesizes the performance metrics of both isomers.

Parameterα-D-Mannose (Native)1-Thio-α-D-Mannose (Mimetic)
Anomeric Heteroatom Oxygen (O)Sulfur (S)
Anomeric Bond Length ~1.42 Å~1.81 Å
Plasma Half-Life 30 min – 3 hours 1> 24 hours (Context-dependent)
α-Mannosidase Stability Highly SusceptibleCompletely Resistant 3
Cellular Uptake High (GLUT Transporters) 4Low/Moderate (Receptor-mediated)
Metabolic Fate Hexokinase phosphorylation 4Excreted largely intact
Primary Application N-glycosylation precursor, UTI preventionStable glycomimetics, targeted drug delivery

Self-Validating Experimental Methodologies

To establish trustworthiness in our data, experimental protocols must be self-validating. This means integrating internal standards and rigorous controls so that the assay proves its own operational success, regardless of the biological outcome.

Protocol A: In Vitro α-Mannosidase Resistance Assay (LC-MS/MS)

This protocol quantifies the precise enzymatic resistance of the S-glycosidic bond.

  • Causality Check: We utilize a 50 mM sodium acetate buffer at pH 5.0. Why? This mimics the acidic environment of the lysosome, the primary subcellular location of endogenous α-mannosidases, ensuring the assay reflects physiological degradation conditions.

  • Self-Validation: The inclusion of p NP-α-D-mannopyranoside serves as a positive control for enzyme viability. A parallel reaction using heat-inactivated α-mannosidase acts as a negative control to baseline any spontaneous chemical hydrolysis.

Step-by-Step Workflow:

  • Preparation: Prepare 1 mM solutions of α-D-mannose, 1-Thio-α-D-mannose, and p NP-α-D-mannopyranoside in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Addition: Introduce Jack Bean α-mannosidase to a final concentration of 0.1 U/mL. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 1 µM of 13C6​ -mannose. Why? Acetonitrile instantly denatures the enzyme to halt the reaction, while the isotopically labeled internal standard corrects for matrix effects and ionization variations during mass spectrometry.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact substrate against the internal standard.

Workflow Step1 1. Incubation (Substrate + Enzyme) Step2 2. Time-Course Sampling Step1->Step2 Step3 3. Quenching (+ Internal Standard) Step2->Step3 Step4 4. Centrifugation (Protein Pellet) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for quantifying enzymatic resistance.

Protocol B: In Vivo Pharmacokinetic Profiling (Serum Half-Life)

To translate in vitro stability to systemic clearance, we conduct a pharmacokinetic (PK) analysis.

  • Causality Check: Blood samples are immediately treated with a dipeptidyl peptidase/esterase inhibitor cocktail. Why? Although 1-thio-mannose is mannosidase-resistant, systemic esterases can cleave protecting groups if the mimetic is administered in a prodrug format.

  • Self-Validation: Pre-dose baseline sampling is mandatory to subtract endogenous α-D-mannose levels, which fluctuate based on dietary intake and basal metabolism.

Step-by-Step Workflow:

  • Dosing: Administer compounds intravenously to murine models at 10 mg/kg.

  • Sampling: Collect 50 µL of blood via the tail vein at pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-injection.

  • Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes to isolate serum.

  • Derivatization (Optional but Recommended): React the serum extract with 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance the UV absorbance and ionization efficiency of the sugars.

  • PK Modeling: Analyze concentrations via LC-MS/MS and calculate the biological half-life ( t1/2​ ) using Non-Compartmental Analysis (NCA) software.

Application Insights

For researchers designing targeted drug delivery systems, the choice between these two molecules is dictated by the desired residence time. If the goal is rapid metabolic integration (e.g., correcting congenital disorders of glycosylation), native α-D-mannose is required. However, for applications requiring sustained receptor engagement—such as macrophage targeting via the mannose receptor or preventing bacterial adhesion in the urinary tract—the extended biological half-life and enzymatic immunity of 1-Thio-α-D-mannose make it the vastly superior architectural choice.

References

  • Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini. National Institutes of Health (PMC). Available at:[Link]

  • MANNOSE METABOLISM: MORE THAN MEETS THE EYE. National Institutes of Health (PMC). Available at:[Link]

  • SYNTHESIS, EVALUATION AND APPLICATION OF THIOSUGARS AND THIOGLYCOSIDES IN MEDICINAL AND BIOORGANIC CHEMISTRY. University of Georgia Open Scholar. Available at:[Link]

Sources

The Glycomimetic Advantage: Enzymatic Resistance of S-Glycosides vs. O-Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and chemical biologists, the metabolic instability of carbohydrate-based therapeutics presents a persistent hurdle. Natural O-glycosides are highly susceptible to rapid hydrolysis by in vivo glycosidases, severely limiting their therapeutic half-life. To circumvent this, the isosteric replacement of the glycosidic oxygen with a sulfur atom—yielding S-glycosides (thioglycosides) —has emerged as a premier strategy [1].

This guide provides an in-depth, objective comparison of the enzymatic resistance of S-glycosides versus their O-glycoside counterparts, detailing the mechanistic causality behind their stability, comparative kinetic data, and a self-validating experimental protocol for quantifying these differences in the laboratory.

The Mechanistic Causality of Enzymatic Resistance

The profound enzymatic resistance of S-glycosides is not merely a product of chemical inertness; it is rooted in strict geometric and electronic incompatibilities within the glycosidase active site.

Most retaining glycosidases operate via a double-displacement mechanism utilizing two critical carboxylic acid residues (typically glutamate or aspartate): one acts as a nucleophile, and the other as a general acid/base catalyst.

  • O-Glycoside Cleavage: The general acid efficiently protonates the highly electronegative glycosidic oxygen, creating a superior leaving group and stabilizing the oxocarbenium ion-like transition state.

  • S-Glycoside Resistance: Sulfur has a larger atomic radius and lower electronegativity than oxygen. Consequently, the general acid residue in the enzyme active site fails to efficiently protonate the sulfur atom [3]. Furthermore, the C–S bond is significantly longer than the C–O bond (~1.8 Å vs. ~1.4 Å). This increased length distorts the substrate's geometry within the active site, preventing the anomeric carbon from achieving the optimal trajectory required for nucleophilic attack and transition state stabilization [3].

As a result, S-glycosides bypass general acid/base catalysis, rendering them highly resistant to both chemical and enzymatic degradation [1]. This resistance allows them to act as highly potent metabolic decoys and competitive inhibitors, often exhibiting 10- to 100-fold greater efficacy in cellular assays compared to O-glycosides [2, 4].

Mechanistic_Divergence Start Glycosidase Active Site O_Glyc O-Glycoside Binding (Natural Substrate) Start->O_Glyc S_Glyc S-Glycoside Binding (Isosteric Decoy) Start->S_Glyc Proton_O Efficient Protonation by General Acid (Glu/Asp) O_Glyc->Proton_O Proton_S Poor Protonation (Lower Electronegativity of S) S_Glyc->Proton_S TS_O Oxocarbenium Transition State Stabilized Proton_O->TS_O TS_S Distorted Geometry (Longer C-S Bond ~1.8 Å) Proton_S->TS_S Cleavage Rapid Glycosidic Bond Cleavage TS_O->Cleavage Resistance Enzymatic Resistance (Metabolic Stability) TS_S->Resistance

Mechanistic divergence in glycosidase active sites leading to S-glycoside enzymatic resistance.

Quantitative Comparison: Kinetic and Efficacy Data

The structural differences between O- and S-glycosides manifest distinctly in their Michaelis-Menten kinetic parameters ( kcat​ and Km​ ). The table below synthesizes standard comparative data for these two classes when exposed to typical glycoside hydrolases (GHs).

ParameterO-Glycoside (e.g., pNP- β -D-Glc)S-Glycoside (e.g., pNP-S- β -D-Glc)Experimental Impact & Causality
Bond Length (C-X) ~1.4 Å~1.8 ÅLonger C-S bond distorts transition state geometry, preventing optimal enzyme-substrate alignment.
kcat​ (Turnover Rate) High (e.g., 100–1000 s−1 )Very Low (e.g., <0.1 s−1 )>1000-fold reduction in hydrolysis rate due to the inability of the enzyme to protonate the sulfur atom [3].
Km​ (Binding Affinity) Low (High affinity)Moderate (2 to 5-fold increase)Slightly reduced binding affinity due to the larger van der Waals radius of the sulfur atom altering active-site fit [3].
Metabolic Half-life Minutes to HoursDaysS-glycosides provide a vastly prolonged therapeutic window for in vivo applications.
Cellular Efficacy (Decoys) Millimolar (mM) rangeMicromolar ( μ M) rangeS-glycosides are 10–100x more potent at inhibiting glycan biosynthesis because they resist degradation by mammalian hexosaminidases [2, 4].

Self-Validating Protocol: Comparative Glycosidase Kinetic Assay

To objectively quantify the enzymatic resistance of a novel S-glycoside candidate, researchers must employ a self-validating kinetic assay. This protocol utilizes p-nitrophenyl (pNP) conjugated glycosides.

The Causality Behind the Design: This system is self-validating because it runs the O-glycoside and S-glycoside in parallel. The O-glycoside acts as a positive control, proving the enzyme is active and properly folded. If the O-glycoside is cleaved but the S-glycoside is not, the researcher can definitively attribute the lack of signal to the substrate's inherent chemical resistance, rather than an experimental failure (e.g., denatured enzyme).

Materials Required
  • Enzyme: Recombinant Glycoside Hydrolase (e.g., β -glucosidase).

  • Substrates: pNP-O- β -D-glucopyranoside (Positive Control) and pNP-S- β -D-glucopyranoside (Test Substrate).

  • Buffer: 50 mM Sodium Acetate buffer (pH 5.0) – Maintains optimal protonation state for the enzyme's catalytic carboxylic acids.

  • Quench Solution: 1 M Sodium Carbonate ( Na2​CO3​ , pH > 10).

Step-by-Step Methodology
  • Substrate Preparation: Prepare a serial dilution of both pNP-O-Glc and pNP-S-Glc ranging from 0.1 mM to 10 mM in the Sodium Acetate buffer.

  • Reaction Initiation: Aliquot 90 μ L of each substrate concentration into a 96-well microplate. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 10 μ L of the enzyme solution (pre-calibrated to yield linear product formation over 10 minutes for the O-glycoside).

  • Incubation: Incubate the plate at 37°C.

  • Reaction Quenching (Crucial Step): At exactly 10 minutes, add 100 μ L of 1 M Na2​CO3​ to all wells.

    • Causality: The high pH (>10) instantly denatures the enzyme, halting the reaction. Simultaneously, it deprotonates the released p-nitrophenol (pKa ~7.15) into the p-nitrophenolate ion, which exhibits a strong, quantifiable yellow absorbance [3].

  • Quantification: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Convert absorbance to product concentration using a p-nitrophenol standard curve. Plot initial velocity ( v0​ ) versus substrate concentration and fit to the Michaelis-Menten equation to derive kcat​ and Km​ .

Experimental_Workflow A 1. Substrate Prep pNP-O-Glc (Control) pNP-S-Glc (Test) B 2. Enzyme Incubation Add Glycosidase 37°C, pH 5.0 Buffer A->B C C B->C D 4. Quantification Read Absorbance at 405 nm Measure p-Nitrophenolate C->D E 5. Kinetic Analysis Calculate Initial Velocity (v0) Determine kcat / Km D->E

Self-validating experimental workflow for comparative glycosidase kinetic assays.

Conclusion

The transition from O-glycosides to S-glycosides represents a fundamental upgrade in glycomimetic drug design. By leveraging the geometric and electronic disparities of the sulfur atom, S-glycosides effectively disarm the general acid/base catalysis machinery of standard glycosidases. As demonstrated by comparative kinetic assays, this simple isosteric replacement yields molecules with vastly superior metabolic half-lives and enhanced cellular efficacy, cementing their role as indispensable tools in modern therapeutics and chemical biology.

References
  • Advances in the Chemistry of Sulfur-Linked Glycosides: Focus on Functionalized 1-Thioglycosides.
  • Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis.
  • Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activ
  • Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion.

Spectroscopic validation of thio-mannose surface attachment

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Thio-Mannose Surface Attachment: A Comprehensive Comparison Guide

Executive Summary

The functionalization of gold surfaces—whether planar substrates or gold nanoparticles (AuNPs)—with carbohydrate derivatives is a foundational technique in glycobiology and biosensor development. Specifically, self-assembled monolayers (SAMs) of thio-mannose are widely used to mimic cell-surface glycans, enabling the study of specific molecular recognition events, such as the binding of the lectin Concanavalin A (Con A) or the adhesion of Escherichia coli via FimH[1][2].

However, as a Senior Application Scientist, I frequently observe that researchers assume successful functionalization based solely on downstream functional assays. This is a critical error. Without rigorous, orthogonal spectroscopic validation, it is impossible to differentiate between true dative chemisorption (the S–Au bond) and transient physisorption. This guide objectively compares the leading spectroscopic techniques for validating thio-mannose attachment and provides self-validating protocols to ensure experimental integrity.

The Mechanistic Challenge: Steric Hindrance and Monolayer Integrity

Before selecting a spectroscopic technique, one must understand the physical chemistry of the interface. When fabricating a thio-mannose SAM, researchers often default to a 100% pure carbohydrate monolayer. However, pure mannose SAMs create severe steric hindrance at the interface, preventing bulky multivalent proteins like Con A from binding effectively[3].

To resolve this, we utilize mixed SAMs , diluting the thio-mannose with a short-chain alkanethiol (e.g., n-octanethiol) at specific molar ratios (e.g., 1:9 or 1:19)[3]. This dilution improves monolayer packing order and optimizes the spatial presentation of the mannose units. Consequently, the chosen spectroscopic technique must be sensitive enough to detect these diluted carbohydrate concentrations and confirm their structural orientation.

Comparative Analysis of Spectroscopic Techniques

No single spectroscopic method provides a complete picture of the SAM interface. A robust validation strategy requires combining elemental, conformational, and functional analyses.

A. X-ray Photoelectron Spectroscopy (XPS)
  • Mechanism: XPS measures the kinetic energy of photoelectrons emitted from the surface, providing quantitative elemental composition and chemical state data.

  • Causality in Validation: By analyzing the sulfur (S 2p) high-resolution spectrum, we can definitively prove chemisorption. Unbound or physisorbed thiols present a binding energy of ~163.5 eV, whereas successful S–Au bond formation shifts the peak to ~162.0 eV[4]. Furthermore, the absence of peaks >167 eV confirms the monolayer has not degraded into oxidized sulfonates.

  • Best For: Absolute confirmation of covalent attachment and elemental ratios.

B. Reflection-Absorption Infrared Spectroscopy (RAIRS) / ATR-FTIR
  • Mechanism: RAIRS (for flat gold) and ATR-FTIR (for AuNPs) measure the vibrational modes of the molecules on the surface.

  • Causality in Validation: The most critical diagnostic marker is the disappearance of the S–H stretching vibration (~2550 cm⁻¹), which is present in the free thio-mannose precursor but vanishes upon S–Au bond formation[1]. Additionally, the C–O–C stretching bands (1000–1150 cm⁻¹) confirm the structural integrity of the pyranose ring.

  • Best For: Determining molecular orientation and structural integrity without ultra-high vacuum conditions.

C. Surface-Enhanced Raman Spectroscopy (SERS)
  • Mechanism: SERS exploits the localized surface plasmon resonance of the gold substrate to amplify the Raman scattering of the attached molecules by factors up to 106 .

  • Causality in Validation: SERS is uniquely capable of detecting the low-frequency S–Au stretching mode (~250–300 cm⁻¹) directly in aqueous environments[2]. It is highly sensitive to conformational changes in the carbohydrate backbone upon protein binding.

  • Best For: In situ, real-time monitoring of the SAM in aqueous physiological buffers.

D. Localized Surface Plasmon Resonance (LSPR) / UV-Vis
  • Mechanism: The attachment of molecules to AuNPs alters the local dielectric environment (refractive index), causing a shift in the plasmonic absorption band.

  • Causality in Validation: A successful thio-mannose capping typically induces a 3–5 nm red-shift in the SPR peak (e.g., from 520 nm to 525 nm)[4]. While highly accessible, this is an indirect method; it confirms a change in the dielectric environment but does not prove the chemical nature of the bond.

  • Best For: Rapid, high-throughput screening of AuNP functionalization.

Quantitative Comparison Table
ParameterXPSRAIRS / ATR-FTIRSERSLSPR / UV-Vis
Primary Signal S 2p shift (162 eV)Loss of S-H (2550 cm⁻¹)S-Au stretch (250 cm⁻¹)SPR Red-shift (3-5 nm)
Data Yielded Elemental, Chemical StateConformational, PackingVibrational, In situ bindingDielectric environment
Environment Ultra-High Vacuum (Dry)Dry (RAIRS) / Wet (ATR)Aqueous / PhysiologicalAqueous
Sensitivity High (Atomic %)Moderate (Requires dense SAM)Ultra-High (Single molecule potential)Low (Bulk shift)
Limitations Ex vivo only; expensiveSignal weak on curved NPsSignal depends on surface roughnessIndirect proof of bonding

Strategic Decision Matrix

To assist in experimental design, the following logical decision tree outlines how to select the appropriate spectroscopic technique based on your specific validation requirements.

DecisionTree Start Determine Primary Validation Goal Q1 Need absolute proof of covalent S-Au bond? Start->Q1 Q2 Need in-situ analysis in aqueous physiological buffer? Q1->Q2 No XPS XPS (High Vacuum, Ex Vivo) Q1->XPS Yes SERS SERS (Aqueous, Vibrational) Q2->SERS Yes, high sensitivity RAIRS RAIRS / ATR-FTIR (Dry/Air, Conformational) Q2->RAIRS No, structural data needed LSPR LSPR / UV-Vis (Rapid NP Screening) Q2->LSPR Yes, rapid screening

Caption: Decision tree for selecting the optimal spectroscopic technique based on experimental needs.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. It is not enough to measure the functionalized surface; you must include internal controls that rule out non-specific adsorption and prove biological specificity.

Protocol 1: Fabrication of Mixed Thio-Mannose SAMs on Planar Gold

Objective: Create an optimized, steric-free interface for lectin binding.

  • Substrate Preparation: Clean planar gold substrates using a heated Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes to remove organic contaminants. (Caution: Piranha is highly reactive. Handle with strict safety protocols). Rinse copiously with ultrapure water and absolute ethanol.

  • Thiol Solution Preparation: Prepare a 1 mM total thiol solution in absolute ethanol. To prevent steric hindrance, mix 8-mercaptooctyl α-D-mannopyranoside (thio-mannose) and n-octanethiol (diluent) at a 1:9 molar ratio[3].

  • Monolayer Assembly: Immerse the clean gold substrates into the mixed thiol solution and incubate in the dark at room temperature for 24 hours. The extended time ensures the transition from a disordered physisorbed state to a highly ordered, crystalline SAM.

  • Stringent Washing: Remove substrates and sonicate in absolute ethanol for 1 minute, followed by rinsing with ultrapure water. Causality: This step is critical to remove any physisorbed, non-covalently bound thiols that would otherwise generate false positives in XPS (163.5 eV peak) or biological assays.

Protocol 2: Multimodal Validation and Specificity Assay

Objective: Prove covalent attachment and biological specificity.

  • Spectroscopic Baseline (RAIRS/XPS):

    • Analyze the SAM via RAIRS. Confirm the absence of the ~2550 cm⁻¹ S–H peak[1].

    • Analyze via XPS. Deconvolute the S 2p peak to ensure >95% of the signal is centered at 162.0 eV (chemisorbed thiolate)[4].

  • Functional Specificity Assay (SPR or QCM):

    • Positive Control: Expose the validated SAM to 100 µg/mL Concanavalin A (Con A) in HEPES buffer containing 1.0 mM Ca²⁺ and 0.5 mM Mn²⁺. Con A requires these divalent cations to stabilize its carbohydrate-binding site. Monitor the binding kinetics.

    • Negative Control (Self-Validation): Expose a parallel SAM to Tetragonolobus purpureas, an L-fucose-specific lectin. Causality: If the SAM is properly fabricated, no binding should be observed with T. purpureas. If binding occurs, it indicates non-specific protein adsorption due to SAM defects or insufficient washing[1].

Workflow cluster_Validation Orthogonal Spectroscopic Validation cluster_Assay Self-Validating Functional Assay A Bare Gold Substrate B Mixed SAM Assembly (1:9 Mannose:Octanethiol) A->B C1 XPS (S 2p @ 162 eV) B->C1 C2 RAIRS (No S-H stretch) B->C2 D1 Con A Binding (Specific Recognition) C1->D1 D2 T. purpureas Binding (Negative Control) C1->D2 C2->D1 C2->D2

Caption: Workflow for the fabrication, multimodal spectroscopic validation, and functional testing of SAMs.

References

  • Self-Assembled Carbohydrate Monolayers: Formation and Surface Selective Molecular Recognition. Langmuir - ACS Publications.1

  • Electrochemical and Raman Studies of the Biointeraction Between Escherichia Coli and Mannose in Polydiacetylene Derivative Supported on the Self-Assembled Monolayers of Octadecanethiol on a Gold Electrode. PubMed - NIH.2

  • Comparative Study of the Binding of Concanavalin A to Self-Assembled Monolayers Containing a Thiolated α-Mannoside on Flat Gold and on Nanoporous Gold. PMC - NIH.3

  • (99m)Tc-labelled gold nanoparticles capped with HYNIC-peptide/mannose for sentinel lymph node detection. PubMed - NIH.4

Sources

Structural and Kinetic Evaluation of FimH Antagonists: A Comparison of 1-Thio-α-D-Mannose Derivatives vs. Traditional O-Mannosides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Uropathogenic Escherichia coli (UPEC) relies heavily on the FimH adhesin—a two-domain protein located at the tip of type 1 pili—to colonize the bladder epithelium and initiate urinary tract infections (UTIs). The FimH lectin domain (FimHLD) binds specifically to high-mannose glycans on host uroplakin Ia. Given the rapid escalation of antimicrobial resistance, targeting FimH with competitive, non-antibiotic glycomimetic inhibitors has emerged as a premier anti-virulence strategy.

Historically, research has focused on traditional O-linked alkyl and aryl α-D-mannopyranosides (e.g., heptyl α-D-mannoside), which exhibit exceptional affinity for FimH. However, their susceptibility to chemical and enzymatic hydrolysis in the gut and urinary tract limits their in vivo half-life. To overcome this, researchers have synthesized 1-Thio-α-D-mannose derivatives . By replacing the glycosidic oxygen with sulfur, these compounds achieve absolute resistance to glycosidases while exploiting unique structural interactions within the FimH binding pocket to maintain, and sometimes enhance, binding affinity.

Structural Analysis: The Binding Pocket and the "Tyrosine Gate"

The FimH carbohydrate-recognition domain (CRD) features a deep, negatively charged pocket (Asn46, Asp47, Asp54, Gln133, Asn135, Asn138, Asp140) that anchors the mannose ring via an extensive hydrogen-bond network. At the entrance of this pocket lies the "tyrosine gate" (Tyr48, Ile52, Tyr137) and a hydrophobic ridge (Ile13, Phe1, Phe142), which are critical for the binding of extended aglycones.

The Causality of the Thio-Substitution: The C-S bond (~1.82 Å) is significantly longer and more flexible than the C-O bond (~1.43 Å). In1, this extended bond length alters the dihedral angle (phi/psi) of the aglycone. Rather than disrupting the core mannose hydrogen bonds, the sulfur atom's larger atomic radius and polarizability alter the trajectory of the aglycone. This structural shift pushes hydrophobic or aromatic aglycones (e.g., biphenyl groups) deeper into the tyrosine gate. This maximizes edge-to-face π-π interactions with Tyr48 and Tyr137, compensating for the loss of the exo-anomeric effect typically provided by oxygen, and resulting in2.

Performance Comparison: O-Mannosides vs. 1-Thio-α-D-Mannosides

The table below objectively compares the binding kinetics and stability of standard O-linked mannosides against their S-linked (thio) counterparts. While simple alkyl thiomannosides may show a slight reduction in raw affinity compared to their O-linked analogs, aryl thiomannosides leverage the altered bond angle to maximize π-π stacking, achieving sub-10 nM affinity alongside superior metabolic stability.

Inhibitor ClassRepresentative CompoundGlycosidic LinkageFimH Affinity (Kd)Enzymatic StabilityPrimary Interaction at Tyrosine Gate
Natural Ligand Methyl α-D-mannopyranosideO-linked~2.3 µMLowNone (Solvent exposed)
Alkyl O-Mannoside n-Heptyl α-D-mannopyranosideO-linked5 nMLowHydrophobic packing
Aryl O-Mannoside Biphenyl α-D-mannopyranosideO-linked~2 nMLowπ-π stacking
Alkyl S-Mannoside n-Heptyl 1-thio-α-D-mannopyranosideS-linked~15 nMHighHydrophobic packing
Aryl S-Mannoside Biphenyl 1-thio-α-D-mannopyranosideS-linked< 10 nMHighEnhanced edge-to-face π-π stacking

Data synthesized from comparative studies on 3.

Experimental Methodologies (Self-Validating Systems)

To ensure the trustworthiness of the structural and kinetic data, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives.

Protocol 1: Co-Crystallization of FimHLD with 1-Thio-α-D-Mannose Derivatives

Objective: Determine the atomic-level interactions and dihedral shifts at the tyrosine gate.

  • Protein Purification : Express FimHLD (residues 1-158) in E. coli with a C-terminal His-tag. Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) in 20 mM HEPES (pH 7.4), 150 mM NaCl.

    • Self-Validation: Run SDS-PAGE to ensure >95% purity. Monodispersity must be confirmed via Dynamic Light Scattering (DLS) to ensure the protein is not aggregating prior to crystallization.

  • Complex Formation : Incubate 10 mg/mL FimHLD with a 5-fold molar excess of the 1-thio-α-D-mannose ligand for 2 hours at 4°C.

    • Causality: FimH exists in an equilibrium between a low-affinity "open" state and a high-affinity "closed" state. The excess ligand ensures saturation, driving the conformational equilibrium entirely toward the high-affinity state necessary for uniform crystal packing.

  • Crystallization : Use vapor diffusion (hanging drop) against a reservoir of 0.2 M ammonium sulfate, 0.1 M Tris (pH 8.5), and 25% PEG 3350.

    • Self-Validation: Set up a parallel ligand-free control drop. Crystals should exhibit distinct morphology in the liganded drop, confirming that the ligand is structurally stabilizing a specific conformer.

  • Diffraction and Refinement : Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data and solve the structure using molecular replacement.

    • Self-Validation: Validate the final model using a Ramachandran plot. >98% of residues must be in favored regions to ensure the backbone geometry was not artificially distorted by overfitting the electron density map to the ligand.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Quantify the binding affinity (Kd) and kinetics (kon, koff) of the inhibitors.

  • Sensor Chip Preparation : Immobilize FimHLD onto a CM5 sensor chip via standard amine coupling until a density of ~500 Response Units (RU) is reached.

    • Self-Validation: Leave one flow cell unmodified but subjected to the same coupling reagents (EDC/NHS, ethanolamine). This reference channel is strictly required to subtract bulk refractive index changes and non-specific binding from the raw data.

  • Analyte Injection : Inject serial dilutions (0.5 nM to 100 nM) of the 1-thio-α-D-mannose derivative in HBS-EP+ buffer at a high flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations. If the flow rate is too low, the local concentration of the drug drops at the sensor surface, causing the measured kon​ to reflect diffusion rather than true binding kinetics.

  • Regeneration and Control : Regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

    • Self-Validation: Inject a known standard (e.g., heptyl α-D-mannopyranoside) at the start and end of the 96-well run. If the standard's Kd shifts by >10% by the end of the run, the FimH surface has degraded, and the dataset must be discarded.

Pathway Visualization

G UPEC Uropathogenic E. coli (UPEC) FimH FimH Adhesin (Lectin Domain) UPEC->FimH Expresses Uroplakin Uroplakin Ia (Host Epithelium) FimH->Uroplakin Binds (No Drug) Infection UTI & Biofilm Formation Uroplakin->Infection Triggers ThioMan 1-Thio-α-D-mannose Inhibitor Blockade Competitive Inhibition (Tyrosine Gate) ThioMan->Blockade High Affinity Binding Blockade->FimH Blocks Receptor Site Clearance Pathogen Clearance Blockade->Clearance Prevents Adhesion

Figure 1: Mechanism of UPEC adhesion blockade by 1-Thio-alpha-D-mannose FimH inhibitors.

References

  • Mannose Derivatives as Anti-Infective Agents - National Institutes of Health (PMC). 3

  • Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex - PLOS. 4

  • Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH - MDPI. 1

  • Bioorganic Chemistry: Synthesis of Thiomannosides as FimH Antagonists - Assiut University. 2

  • Structure-based discovery of glycomimetic ligands as inhibitors of bacterial adhesion - PNAS. 5

Sources

Safety Operating Guide

1-Thio-alpha-D-mannose Natriumsalz proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-Thio-α-D-mannose Sodium Salt

Chemical Profile & Causality of Hazards

1-Thio-α-D-mannose sodium salt (CAS: 111057-34-2) is a synthetic carbohydrate derivative where the glycosidic oxygen is replaced by a sulfur atom. This specific modification renders the molecule highly resistant to enzymatic cleavage by standard mannosidases, making it an invaluable, stable reagent for studying carbohydrate-lectin interactions, developing electrochemical biosensors, and synthesizing glycomimetics[1][2][3].

From a safety and logistical standpoint, this compound is not classified as an acutely toxic (EPA P-listed) hazardous waste[4]. However, its structural composition dictates strict disposal protocols. The presence of the thioether linkage means that under extreme stress—such as thermal decomposition during improper incineration or contact with strong, concentrated acids—it can potentially release sulfur oxides (SOx) or trace hydrogen sulfide (H2S). Consequently, it must be segregated from strong acids and oxidizers and strictly disposed of through regulated chemical waste streams rather than standard municipal trash or sewer systems[5][6].

Operational Safety & Experimental Handling Protocol

To ensure scientific integrity and personnel safety, follow this self-validating workflow when preparing 1-Thio-α-D-mannose sodium salt for assays:

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including nitrile gloves, safety glasses, and a flame-retardant lab coat. Disposable PPE that becomes visibly contaminated must be treated as chemical waste[7].

  • Weighing & Aliquoting: Weigh the sodium salt powder within a draft-free enclosure or using an analytical balance shield. While the compound is not highly volatile, preventing the aerosolization of fine biochemical powders eliminates the risk of mild respiratory irritation.

  • Reconstitution: Dissolve the powder in your desired biological buffer (e.g., PBS, HEPES, or TRIS). The sodium salt formulation ensures rapid and high aqueous solubility without the need for harsh organic co-solvents.

  • Storage: Store the dry lyophilized powder desiccated at -20°C. Thio-sugars can slowly oxidize over time if exposed to ambient moisture and atmospheric oxygen, which will degrade their binding affinity in lectin assays.

Waste Segregation & Disposal Plan

The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) dictates that all laboratory chemical waste must be managed within a designated Satellite Accumulation Area (SAA) located at or near the point of waste generation[6][8].

Step-by-Step Disposal Workflow:

  • Solid Waste: Dispose of empty reagent vials, contaminated weigh boats, and heavily soiled nitrile gloves into a rigid, leak-proof solid chemical waste container lined with a chemically compatible plastic bag[6].

  • Aqueous Waste: Spent assay buffers containing 1-Thio-α-D-mannose must be collected in an aqueous waste carboy. Verify that the final pH of the waste carboy is between 5.0 and 12.5[6]. Do not pour down the sink unless your institution's Environmental Health and Safety (EHS) department has granted explicit, written permission for biological drain disposal[5].

  • Organic/Mixed Waste: If the compound was utilized in synthetic workflows involving organic solvents (e.g., DMF, DMSO, Methanol), collect the waste in an organic waste carboy. You must segregate halogenated solvents from non-halogenated solvents to prevent adverse exothermic reactions and reduce institutional disposal costs[4].

  • Container Labeling: Immediately attach a Hazardous Waste tag to the container as soon as the first drop of waste is added. Write the full chemical name ("1-Thio-alpha-D-mannose sodium salt"). Do not use abbreviations, acronyms, or chemical formulas, as this violates Hazard Communication Standards[5].

Quantitative Regulatory Data

To maintain strict compliance with EPA and institutional guidelines, adhere to the following operational limits for your laboratory's Satellite Accumulation Area (SAA):

Regulatory ParameterLimit / RequirementCausality / Rationale
Max SAA Volume 55 Gallons (General Waste)Prevents catastrophic spill volumes in active research spaces[8].
Acute Waste Limit 1 Quart (P-Listed Waste)1-Thio-mannose is not P-listed, but mixed waste may alter this[8].
Removal Timeline Within 3 days of container fillingEnsures timely transfer to central EHS storage facilities[6].
Aqueous pH Limits 5.0 to 12.5Prevents corrosion of containers and dangerous chemical reactions[6].

Disposal Decision Workflow

G Start 1-Thio-α-D-mannose Waste Generated State Determine Physical State Start->State Solid Solid / Powder / Contaminated PPE State->Solid Dry Material Liquid Liquid Solution State->Liquid Dissolved SolidBin Solid Chemical Waste (Double-bagged) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Organic Organic / Mixed Solvent Solvent->Organic >10% Organics Aqueous Aqueous Solution Solvent->Aqueous >90% Water OrgBin Organic Waste Carboy (Segregate Halogenated) Organic->OrgBin AqBin Aqueous Waste Carboy (Verify pH 5.0 - 12.5) Aqueous->AqBin EHS EHS / EPA Compliant Pickup & Incineration SolidBin->EHS OrgBin->EHS AqBin->EHS

Decision matrix for the segregation and disposal of 1-Thio-α-D-mannose laboratory waste.

References

  • ResearchGate. "Quartz Crystal Microbalance monitoring the real-time binding of lectin with carbohydrate with high and low molecular mass." Available at: 1[1]

  • AIR Unimi. "DECOYS FOR DISRUPTING CARBOHYDRATE-LECTIN INTERACTIONS." Available at: 2[2]

  • Academia.edu. "Fundamentals and applications of biosensors." Available at: 3[3]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: 4[4]

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines." Available at: 8[8]

  • Case Western Reserve University. "How to Dispose of Chemical Waste." Available at: 5[5]

  • Central Washington University (CWU). "Laboratory Hazardous Waste Disposal Guidelines." Available at: 6[6]

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Personal protective equipment for handling 1-Thio-alpha-D-mannose Natriumsalz

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 1-Thio-alpha-D-mannose Sodium Salt

Understanding the Compound

1-Thio-alpha-D-mannose sodium salt is a derivative of alpha-D-mannose where the C-1 hydroxyl group is replaced by a thiol group.[3] This modification imparts unique biological and chemical characteristics.[1][3] Thio-sugars, as a class, are known for a range of biological activities.[3] The sodium salt form generally indicates good solubility in aqueous solutions.[1]

Core Safety Directives: Personal Protective Equipment (PPE)

A conservative approach to PPE is crucial until the toxicological properties of 1-Thio-alpha-D-mannose sodium salt are fully understood.[5] The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or a face shield.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Laboratory coat.[4]Use in a certified chemical fume hood.[4][6]
Chemical Reactions Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Flame-retardant laboratory coat.[4]All operations must be conducted in a certified chemical fume hood.[4][6]
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty chemical-resistant gloves.[4]Chemical-resistant apron or coveralls.[4]Air-purifying respirator with appropriate cartridges for organic vapors.[4]
Waste Disposal Chemical splash goggles.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Laboratory coat.[4]Work in a well-ventilated area or chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risks.

Pre-Handling Preparations
  • Engineering Controls : All work with 1-Thio-alpha-D-mannose sodium salt should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure proper ventilation.[7]

  • Emergency Equipment : Before starting work, locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Information Review : Although a specific SDS is unavailable, review the safety information for similar thiol compounds.

Handling the Compound
  • Weighing and Transfer :

    • Wear the appropriate PPE as outlined in the table above.

    • Weigh the solid compound in a closed container within the fume hood.[6]

    • Use non-sparking tools for all transfers to prevent ignition of any potentially flammable dust.[8]

    • Dispense the smallest quantity necessary for the experiment to minimize waste and potential exposure.[4]

  • Solution Preparation :

    • Work within a secondary containment tray to control any potential spills.[4]

    • When reconstituting, slowly add the solvent to the solid to avoid aerosolization.[6]

    • Keep the container tightly closed when not in use.[6]

Post-Handling Procedures
  • Decontamination : Thoroughly clean the work area with an appropriate decontamination solution after use.[4][6]

  • Glove Removal : Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[4][7]

  • Hand Washing : Always wash hands with soap and water after handling chemicals, even if gloves were worn.[9][10]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[5]

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with 1-Thio-alpha-D-mannose sodium salt (e.g., gloves, absorbent paper, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.[6]

    • Liquid Waste : Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]

  • Waste Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[6]

    • Do not dispose of chemical waste down the sink.[11]

    • For glassware that has come into contact with the thiol compound, it is best practice to decontaminate it with an oxidizing solution, such as bleach, within a chemical fume hood before washing.[12]

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling 1-Thio-alpha-D-mannose sodium salt.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_transfer Transfer with Non-Sparking Tools handle_weigh->handle_transfer handle_dissolve Prepare Solution in Secondary Containment handle_transfer->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon post_glove Proper Glove Removal post_decon->post_glove post_wash Wash Hands post_glove->post_wash disp_segregate Segregate Solid and Liquid Waste post_wash->disp_segregate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_ehs Dispose Through EHS disp_label->disp_ehs

Caption: Workflow for the safe handling of 1-Thio-alpha-D-mannose sodium salt.

References

  • BenchChem. Personal protective equipment for handling Pent-2-ene-1-thiol.
  • Chemsynlab. 1-Thio-α-D-mannose Na.
  • CymitQuimica. CAS 111057-34-2: 1-Thio-α-D-mannose Natriumsalz.
  • BenchChem. Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol.
  • Synerzine. SAFETY DATA SHEET 2-Thiophenethiol.
  • Cole-Parmer. Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%.
  • BenchChem. Navigating the Safety Landscape of a Novel Compound: A Guide to Handling Thyminose.
  • CarboSynUSA, Inc. α-​D-​Thiomannose sodium salt.
  • Creative PEGWorks. Polyethylene glycol derivatives, 4-Arm PEG-Thiol, MW 2k/5k/10k/20k - SAFETY DATA SHEET.
  • The University of Cyprus-Department of Chemistry. LABORATORY HEALTH & SAFETY RULES.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Columbia University. SOP FOR STENCH CHEMICALS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.